(Dichlorofluoromethyl)benzene
Description
BenchChem offers high-quality (Dichlorofluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dichlorofluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[dichloro(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEURKZGLJYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060099 | |
| Record name | (Dichlorofluoromethyl)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-67-9 | |
| Record name | (Dichlorofluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dichloro-alpha-fluorotoluene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (dichlorofluoromethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Dichlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dichlorofluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Dichlorofluoromethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Dichlorofluoromethyl)benzene (DCFMB), a halogenated aromatic compound, holds significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a phenyl ring and a dichlorofluoromethyl group imparts distinct physical and chemical properties that are of considerable interest for the introduction of fluorine-containing moieties into complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of (Dichlorofluoromethyl)benzene, detailed synthetic protocols, an analysis of its chemical reactivity, and a discussion of its current and potential applications in drug discovery and development.
Introduction
The strategic incorporation of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry. The presence of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. (Dichlorofluoromethyl)benzene serves as a key intermediate for the synthesis of compounds containing the trifluoromethyl group, a common motif in many pharmaceuticals.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical entity.
Physical and Chemical Properties
(Dichlorofluoromethyl)benzene is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 498-67-9 | [2] |
| Molecular Formula | C₇H₅Cl₂F | [2] |
| Molecular Weight | 179.02 g/mol | [2] |
| Boiling Point | 179 °C | [2] |
| Melting Point | -26.8 °C | [2] |
| Density | 1.314 g/cm³ | [3] |
| Refractive Index | 1.518 | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of (Dichlorofluoromethyl)benzene is expected to show a complex multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the five protons on the phenyl ring. The exact chemical shifts and coupling patterns would be influenced by the dichlorofluoromethyl substituent. For comparison, the protons of chlorobenzene appear in a similar region.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the aromatic carbons and the carbon of the dichlorofluoromethyl group. The aromatic carbons are expected to resonate in the δ 120-140 ppm range. The carbon of the dichlorofluoromethyl group will have a characteristic chemical shift influenced by the attached halogens. For reference, the carbon atoms in benzene resonate at approximately 128 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of (Dichlorofluoromethyl)benzene will display characteristic absorption bands for the aromatic ring and the carbon-halogen bonds. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-F stretching: ~1200-1000 cm⁻¹[6]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns for halogenated benzenes include the loss of halogen atoms and fragmentation of the side chain. The loss of a chlorine atom would result in a fragment at m/z 143. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment.[7]
Synthesis of (Dichlorofluoromethyl)benzene
A common method for the synthesis of (Dichlorofluoromethyl)benzene is the Swarts reaction, which involves the exchange of halogens using a metal fluoride.[8][9] A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Swarts Reaction
This protocol describes the conversion of benzotrichloride to (Dichlorofluoromethyl)benzene using antimony trifluoride.
Materials:
-
Benzotrichloride
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous hydrogen fluoride (HF) (optional, for complete fluorination)
-
Round-bottom flask with a reflux condenser and a distillation setup
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a fume hood, charge a dry round-bottom flask with benzotrichloride and a catalytic amount of antimony pentachloride.
-
Slowly add antimony trifluoride to the stirred mixture. The reaction is exothermic and should be controlled by cooling if necessary.
-
Heat the reaction mixture to initiate the halogen exchange. The temperature should be carefully monitored.
-
The progress of the reaction can be monitored by periodically measuring the density or refractive index of the reaction mixture.
-
Once the desired level of fluorination is achieved, the product, (Dichlorofluoromethyl)benzene, can be isolated by fractional distillation.
Causality Behind Experimental Choices:
-
The use of antimony pentachloride as a catalyst facilitates the transfer of fluoride from antimony trifluoride to the organic substrate.
-
The reaction temperature is a critical parameter that influences the rate and extent of fluorination.
Caption: Synthesis of (Dichlorofluoromethyl)benzene via Swarts Reaction.
Chemical Reactivity
The chemical reactivity of (Dichlorofluoromethyl)benzene is characterized by the interplay between the aromatic ring and the dichlorofluoromethyl substituent.
Electrophilic Aromatic Substitution
The dichlorofluoromethyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
Nitration: Nitration of (Dichlorofluoromethyl)benzene with a mixture of concentrated nitric acid and sulfuric acid is expected to yield 1-(Dichlorofluoromethyl)-3-nitrobenzene as the major product.[10]
Caption: Electrophilic Nitration of (Dichlorofluoromethyl)benzene.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated rings like (Dichlorofluoromethyl)benzene.
Reactions of the Dichlorofluoromethyl Group
Hydrolysis: The dichlorofluoromethyl group can be hydrolyzed under certain conditions to a carboxylic acid group. This transformation provides a route to fluorinated benzoic acid derivatives. The hydrolysis of related trichloromethyl groups to carboxylic acids is a known transformation.[11]
Applications in Drug Development
While specific examples of marketed drugs directly synthesized from (Dichlorofluoromethyl)benzene are not abundant in the public literature, its utility lies in its role as a precursor to trifluoromethyl-containing building blocks. The trifluoromethyl group is a key pharmacophore in a wide range of pharmaceuticals due to its ability to enhance metabolic stability and receptor binding affinity.[1]
(Dichlorofluoromethyl)benzene can be converted to trifluoromethylbenzene, a versatile intermediate in the synthesis of various drug candidates, including anti-inflammatory agents and central nervous system drugs.
Safety and Handling
(Dichlorofluoromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic compounds often require specific disposal procedures.
The toxicology of halogenated benzenes is a subject of ongoing research. Chronic exposure to some halogenated benzenes has been linked to adverse health effects.[8]
Conclusion
(Dichlorofluoromethyl)benzene is a valuable chemical intermediate with significant potential in the synthesis of fluorinated organic molecules. Its physical and chemical properties, coupled with its reactivity, make it a useful tool for the introduction of fluorine into aromatic systems. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development, particularly in the pursuit of novel pharmaceuticals.
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PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
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(Dichlorofluoromethyl)benzene molecular structure and formula
An In-depth Technical Guide to (Dichlorofluoromethyl)benzene: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of (Dichlorofluoromethyl)benzene, an organohalogen compound of significant interest in synthetic and medicinal chemistry. The document details its molecular structure, chemical formula, and physicochemical properties. A thorough analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to facilitate its unambiguous identification and characterization. Furthermore, this guide explores established synthetic methodologies, examines the compound's chemical reactivity with a focus on the influence of the dichlorofluoromethyl substituent, and discusses its potential applications as a versatile building block, particularly for professionals in drug discovery and development. Safety, handling, and toxicological aspects are also summarized to ensure safe laboratory practice.
Molecular Identity and Physicochemical Properties
(Dichlorofluoromethyl)benzene, also known as α,α-dichloro-α-fluorotoluene, is an aromatic organic compound where a benzene ring is substituted with a dichlorofluoromethyl group. This unique combination of halogen atoms on a single benzylic carbon imparts distinct chemical and physical properties that make it a valuable intermediate in organic synthesis.
Chemical Formula and Molecular Structure
The fundamental identity of (Dichlorofluoromethyl)benzene is defined by its chemical formula and the spatial arrangement of its constituent atoms.
-
Chemical Formula: C₇H₅Cl₂F[1]
-
Molecular Weight: 179.02 g/mol [2]
-
IUPAC Name: [dichloro(fluoro)methyl]benzene[2]
The structure consists of a planar phenyl group attached to a tetrahedral carbon atom bonded to one fluorine and two chlorine atoms.
Caption: 2D Molecular Structure of (Dichlorofluoromethyl)benzene.
Physicochemical Properties
The physical characteristics of a compound are critical for designing reaction conditions, purification protocols, and formulation strategies. The properties of (Dichlorofluoromethyl)benzene are summarized below.
| Property | Value | Reference |
| Physical State | Liquid at standard conditions | [2] |
| Melting Point | -26.8 °C | [2] |
| Boiling Point | 179 °C (at 1.01325 bar) | [2] |
| Density | 1.267 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.458 (at 20 °C) | |
| Solubility | Insoluble in water; soluble in common organic solvents | [4] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following sections detail the expected spectral signatures for (Dichlorofluoromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The five protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns depend on the specific magnetic and electronic environment created by the -CFCl₂ group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a single signal for the dichlorofluoromethyl carbon. The aromatic carbons are expected in the δ 125-140 ppm range, while the C-F and C-Cl bonds will significantly shift the benzylic carbon signal.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial characterization technique. (Dichlorofluoromethyl)benzene is expected to show a single resonance for the fluorine atom. The chemical shift of this peak provides a unique identifier for the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1600, 1480 | Aromatic C=C ring stretch | Medium |
| 1200 - 1000 | C-F stretch | Strong |
| 800 - 600 | C-Cl stretch | Strong |
| 770 - 730 | C-H out-of-plane bend (monosubstituted) | Strong |
The presence of strong absorptions corresponding to C-F and C-Cl stretches, combined with the characteristic peaks of a monosubstituted benzene ring, provides strong evidence for the compound's structure.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (179 g/mol ).
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, one would expect to see peaks at M, M+2, and M+4 with a characteristic intensity ratio (approximately 9:6:1), which is a definitive signature for a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation patterns for benzyl derivatives include the loss of halogen atoms and the formation of a stable tropylium ion or related aromatic cations. A significant peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also expected.[7]
Synthesis and Reactivity
Understanding the synthesis and chemical behavior of (Dichlorofluoromethyl)benzene is crucial for its application as a chemical intermediate.
Established Synthetic Routes
While direct synthesis protocols for (Dichlorofluoromethyl)benzene are not widely published in introductory literature, its synthesis can be logically approached via free-radical halogenation of a suitable precursor, such as (fluoromethyl)benzene or by using a Friedel-Crafts type reaction. A generalized protocol analogous to the synthesis of related benzotrichlorides is presented below.
Caption: Generalized workflow for Friedel-Crafts synthesis of a halogenated methylbenzene.
Exemplary Protocol: Friedel-Crafts Reaction for a Related Compound [8][9][10]
This protocol describes the synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, illustrating a relevant synthetic methodology.
-
Catalyst Preparation: In a nitrogen-purged vessel, combine bis(1-ethyl-3-methylimidazolium chloride) (35.2 g) and anhydrous aluminum chloride (AlCl₃) (52.3 g). Stir at room temperature until a homogeneous ionic liquid catalyst is formed.
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and condenser under a nitrogen atmosphere, add the ionic liquid catalyst (87.5 g).
-
Addition of Reactants: Add 2,4-dichlorofluorobenzene (16.5 g, 0.1 mol) and carbon tetrachloride (75 g, 0.49 mol) to the flask.
-
Reaction Execution: Heat the mixture to 60 °C and maintain this temperature with vigorous stirring for 4 hours. The choice of an ionic liquid over a traditional Lewis acid like AlCl₃ can offer benefits such as higher yields, milder reaction conditions, and catalyst recyclability.
-
Work-up: After the reaction, cool the mixture and allow the layers to separate. The upper ionic liquid layer can be decanted for reuse. The lower organic phase is washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The excess solvent is removed using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product. The purity should be confirmed using GC-MS and NMR spectroscopy.
Chemical Reactivity
The dichlorofluoromethyl group (-CFCl₂) is an electron-withdrawing group due to the high electronegativity of the fluorine and chlorine atoms. This has a profound impact on the reactivity of the attached benzene ring.
-
Electrophilic Aromatic Substitution (EAS): The -CFCl₂ group deactivates the benzene ring towards electrophilic attack.[11] This is because the inductive effect of the halogens withdraws electron density from the ring, making it less nucleophilic.[12] Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsher conditions (higher temperatures, stronger catalysts) compared to benzene or toluene. The group acts as a meta-director for incoming electrophiles.
-
Nucleophilic Substitution: The benzylic carbon is susceptible to nucleophilic attack, although this is less common than reactions on the ring itself.
Applications in Medicinal Chemistry and Drug Development
Halogenated organic compounds are of immense importance in the pharmaceutical industry. The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the presence of a fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: The dichlorofluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical parameter in drug design, often quantified by the partition coefficient (LogP).
-
Conformational Control: The steric bulk and electronic nature of the -CFCl₂ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation for improved receptor binding.
-
Building Block: (Dichlorofluoromethyl)benzene serves as a valuable building block for introducing the -CFCl₂ moiety into more complex molecular scaffolds, enabling chemists to fine-tune the properties of potential drug candidates.[13] The presence of chlorine is found in over 250 FDA-approved drugs, highlighting its importance in medicinal chemistry.[14]
Safety, Handling, and Toxicology
Proper handling of halogenated organic compounds is essential to ensure laboratory safety.
-
Hazard Identification: (Dichlorofluoromethyl)benzene and related compounds are generally considered harmful if swallowed and may cause skin and eye irritation.[15] Long-term exposure to related chlorinated compounds may cause organ damage.[15]
-
Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
-
-
Toxicological Profile: Specific toxicological data for (Dichlorofluoromethyl)benzene is limited. However, data for structurally similar compounds like dichlorofluoromethane and chloroform suggest that toxicity should be assumed.[17] The U.S. Food and Drug Administration (FDA) has noted concerns about benzene contamination in drug products and emphasizes limiting its use in manufacturing.[18][19]
Conclusion
(Dichlorofluoromethyl)benzene is a specialized chemical intermediate with a unique structural and electronic profile. Its molecular formula, C₇H₅Cl₂F, and the presence of the deactivating dichlorofluoromethyl group define its chemical behavior, particularly in electrophilic aromatic substitution. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and quality control. While its synthesis requires careful control, its utility as a building block in medicinal chemistry for modulating pharmacokinetic properties makes it a compound of significant interest for researchers and scientists in the field of drug development. Adherence to strict safety protocols is mandatory when handling this and related halogenated compounds.
References
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PubChem. (Dichlorofluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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Patsnap. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. [Link]
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An In-depth Technical Guide to the Synthesis of (Dichlorofluoromethyl)benzene from Benzotrichloride
This guide provides a comprehensive overview for the synthesis of (dichlorofluoromethyl)benzene, a valuable fluorinated intermediate, from benzotrichloride. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core chemical principles, provides a detailed experimental protocol, and addresses critical safety considerations inherent to the process.
Introduction and Strategic Importance
(Dichlorofluoromethyl)benzene (C₆H₅CFCl₂) serves as a key building block in synthetic chemistry. The unique electronic properties imparted by the dichlorofluoromethyl group make it a valuable precursor for agrochemicals, pharmaceuticals, and specialty polymers. Its synthesis from the readily available and industrially produced benzotrichloride, also known as (trichloromethyl)benzene, represents an economically viable and common synthetic route.[1][2]
The transformation hinges on a selective halogen exchange (Halex) reaction, where one chlorine atom of the trichloromethyl group is substituted with a fluorine atom.[3][4] Mastering this partial fluorination is critical, as over-fluorination leads to the formation of (chlorodifluoromethyl)benzene and, ultimately, benzotrifluoride, which are often undesired byproducts in this specific synthesis. This guide focuses on the methodologies required to achieve high selectivity for the mono-fluorinated product.
Reaction Principles: The Swarts Halogen Exchange
The conversion of benzotrichloride to (dichlorofluoromethyl)benzene is classically achieved via the Swarts reaction .[5][6] This reaction is a cornerstone of organofluorine chemistry, designed for the substitution of chlorine or bromine atoms with fluorine.[7][8]
Key Reagents:
-
Fluorinating Agent: Antimony trifluoride (SbF₃) is the most common and effective reagent for this transformation. It acts as the fluorine donor.[9][10]
-
Catalyst: The reaction is significantly accelerated by the presence of a pentavalent antimony salt, typically antimony pentachloride (SbCl₅), which serves as a Lewis acid catalyst.[5][9] The catalyst can also be generated in situ by adding chlorine gas to the antimony trifluoride.[6]
The overall reaction is as follows:
3 C₆H₅CCl₃ + SbF₃ --(SbCl₅ catalyst)--> 3 C₆H₅CFCl₂ + SbCl₃
The Catalytic Mechanism
The Swarts reaction mechanism involves a catalyzed nucleophilic substitution.[11] The high reactivity is attributed to the formation of a mixed antimony halide species, such as antimony trifluorodichloride (SbCl₂F₃), which is a more potent fluorinating agent than SbF₃ alone.[6]
The role of the SbCl₅ catalyst is to facilitate the transfer of a fluoride ion from SbF₃ to the benzotrichloride substrate. It does so by polarizing the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by fluoride. The reaction proceeds through a series of equilibria involving mixed antimony halide intermediates. Controlling the reaction stoichiometry and conditions is paramount to prevent subsequent fluorine substitutions.
Diagram: Conceptual Mechanism of the Swarts Reaction
Caption: Conceptual flow of the Swarts reaction mechanism.
Experimental Protocol: Controlled Mono-fluorination
This protocol outlines a laboratory-scale procedure for the synthesis of (dichlorofluoromethyl)benzene. Extreme caution is required due to the hazardous nature of the chemicals involved. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagents & Materials | Equipment |
| Benzotrichloride (C₆H₅CCl₃), ≥99% | Three-neck round-bottom flask (e.g., 250 mL) |
| Antimony trifluoride (SbF₃), ≥99% | Reflux condenser with a drying tube (CaCl₂) |
| Antimony pentachloride (SbCl₅), ≥99% | Mechanical or magnetic stirrer with heating mantle |
| Anhydrous Diethyl Ether | Thermometer or temperature probe |
| 15% Hydrochloric Acid Solution | Dropping funnel (optional) |
| Saturated Sodium Bicarbonate Solution | Distillation apparatus for purification |
| Anhydrous Magnesium Sulfate (MgSO₄) | Gas scrubber for HCl vapors |
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a stirrer, reflux condenser (fitted with a drying tube to protect from atmospheric moisture), and a thermometer. Ensure all glassware is thoroughly dried to prevent hydrolysis of reactants.[1]
-
Charging Reactants: In the fume hood, charge the flask with benzotrichloride (e.g., 100 g, 0.51 mol) and a catalytic amount of antimony pentachloride (e.g., 2.5 g, ~0.008 mol).
-
Addition of Fluorinating Agent: Begin vigorous stirring and add antimony trifluoride (e.g., 35 g, 0.196 mol) to the flask. Note on Stoichiometry: A substoichiometric amount of SbF₃ relative to C₆H₅CCl₃ is used to favor mono-fluorination and minimize the formation of di- and tri-fluorinated products.
-
Reaction Conditions: Gently heat the stirred mixture. The reaction is exothermic and should be controlled carefully. Maintain a reaction temperature of 60-80°C . The progress can be monitored by observing the reflux and the gradual increase in the boiling point of the mixture as the product is formed. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add 100 mL of 15% hydrochloric acid to the flask to decompose the antimony complexes. Stir for 20-30 minutes.
-
Transfer the mixture to a separatory funnel. The lower layer contains the crude product. Separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
-
Drying and Purification:
-
Dry the crude organic product over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 75-78°C at 15 mmHg.
-
Diagram: Experimental Synthesis Workflow
Caption: Workflow for the synthesis of (dichlorofluoromethyl)benzene.
Data Presentation
The following table summarizes the physical properties of the key chemicals involved in the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzotrichloride | C₇H₅Cl₃ | 195.48 | 220.8 | 1.376 |
| Antimony Trifluoride | SbF₃ | 178.76 | 319 | 4.38 |
| (Dichlorofluoromethyl)benzene | C₇H₅Cl₂F | 179.02 | ~180-182 (atm) | ~1.33 |
Note: Data sourced from PubChem and other chemical databases.[2][12][13] Boiling point of the product is an estimate at atmospheric pressure; vacuum distillation is recommended.
Safety Considerations and Hazard Management
This synthesis involves highly hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Benzotrichloride (C₆H₅CCl₃): Toxic if inhaled, harmful if swallowed, and causes skin irritation and serious eye damage.[1] It is also a potential carcinogen.[2] It reacts with moisture to release hydrochloric acid.[1]
-
Antimony Halides (SbF₃, SbCl₅, SbCl₃): These compounds are highly corrosive and toxic.[14][15] They cause severe skin burns and eye damage.[16][17] They are extremely sensitive to moisture and react violently with water.[15] Inhalation of dust or fumes can be fatal.
-
Hydrogen Chloride (HCl): A toxic and corrosive gas is evolved during the reaction and work-up. The entire procedure must be conducted in a well-ventilated fume hood, and the apparatus should be equipped with a gas scrubber containing a base solution (e.g., NaOH) to neutralize HCl vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a chemical-resistant lab coat and appropriate closed-toe footwear.
-
Respiratory Protection: A respirator with an acid gas cartridge may be necessary depending on the scale and ventilation.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water on spills involving antimony halides.[17]
References
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Early research on the preparation of (Dichlorofluoromethyl)benzene
An In-Depth Technical Guide to the Early Preparative Chemistry of (Dichlorofluoromethyl)benzene
Introduction: The Genesis of a Key Synthetic Intermediate
(Dichlorofluoromethyl)benzene (PhCFCl₂) is a halogenated aromatic compound of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. Its utility stems from the unique chemical reactivity conferred by the dichlorofluoromethyl group, which can be a precursor to other functionalities or act as a stable, lipophilic moiety to modulate the biological activity of a target molecule. The early research into the preparation of this compound is a compelling case study in the evolution of organofluorine chemistry, highlighting the transition from stoichiometric, metal-based fluorinating agents to more scalable, modern methods. This guide provides a detailed exploration of the foundational synthetic strategies, focusing on the underlying chemical principles and experimental methodologies that defined the early landscape of its preparation. The narrative is grounded in the pivotal two-step process: the synthesis of the essential precursor, benzotrichloride, followed by its controlled partial fluorination.
Part 1: Synthesis of the Benzotrichloride Precursor
The most direct and historically significant route to (Dichlorofluoromethyl)benzene begins with the preparation of its precursor, α,α,α-trichlorotoluene, commonly known as benzotrichloride (PhCCl₃).[1][2] This process is a classic example of free-radical halogenation at the benzylic position.
Causality and Mechanistic Underpinnings
The synthesis of benzotrichloride is achieved through the exhaustive free-radical chlorination of toluene.[2] The reaction proceeds sequentially, first forming benzyl chloride (Ph-CH₂Cl), then benzal chloride (Ph-CHCl₂), and finally benzotrichloride (Ph-CCl₃).[2][3] The core of this transformation is a free-radical chain reaction initiated by heat or, more commonly, by ultraviolet (UV) light, which homolytically cleaves molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•).[2][3]
The propagation phase involves the chlorine radical abstracting a hydrogen atom from the methyl group of toluene (or its chlorinated derivatives), generating an HCl molecule and a stabilized benzyl radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain. It is critical to perform this reaction in the absence of Lewis acid catalysts, which would otherwise promote electrophilic aromatic substitution, leading to undesired ring-chlorinated byproducts like chlorotoluenes.[2]
Caption: Stepwise Fluorination Pathway of Benzotrichloride.
Controlling Selectivity: The Critical Challenge
The reaction of benzotrichloride with a fluorinating agent does not stop cleanly after the first substitution. It can proceed to replace one, two, or all three chlorine atoms, yielding a mixture of PhCFCl₂, PhCF₂Cl, and PhCF₃. [2][4]Therefore, the primary experimental challenge in the early preparation of (Dichlorofluoromethyl)benzene was achieving mono-fluorination with high selectivity. This is accomplished by careful control over the reaction stoichiometry and conditions:
-
Stoichiometry: Using a sub-stoichiometric amount of the fluorinating agent relative to the three chlorine atoms available on benzotrichloride is essential to favor the mono-fluorinated product.
-
Temperature and Time: Lower reaction temperatures and shorter reaction times can help halt the reaction at the first stage of fluorination.
While the Swarts reaction using antimony fluorides was historically significant, modern industrial syntheses of related compounds have largely shifted to using anhydrous hydrogen fluoride (HF) due to its lower cost and higher efficiency, often in a pressurized reactor. [4][5]The principles of controlling selectivity, however, remain the same.
Conceptual Experimental Protocol: Swarts Fluorination
This protocol describes a conceptual laboratory-scale synthesis based on the principles of the Swarts reaction.
-
Apparatus Setup: The reaction should be conducted in a flask suitable for heating and equipped with a reflux condenser and mechanical stirrer, all within a fume hood. Anhydrous conditions are crucial.
-
Reagent Charging: The reaction flask is charged with benzotrichloride. Antimony trifluoride (SbF₃) is added, along with a catalytic amount of antimony pentachloride (SbCl₅). The molar ratio of SbF₃ to PhCCl₃ must be carefully controlled to favor mono-substitution.
-
Reaction: The mixture is heated with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of starting material and the formation of the product mixture.
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice. The organic layer is separated, washed sequentially with dilute HCl (to remove antimony salts), water, and a dilute sodium bicarbonate solution, and finally dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: This is the most critical step. The crude product mixture, containing unreacted PhCCl₃, the desired PhCFCl₂, and over-fluorinated products (PhCF₂Cl, PhCF₃), must be carefully separated by fractional distillation. The significant differences in boiling points allow for effective separation.
Data Summary: Swarts-Type Fluorination
| Parameter | Description |
| Substrate | Benzotrichloride (PhCCl₃) |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) or Anhydrous Hydrogen Fluoride (HF) [6][5] |
| Catalyst | Antimony Pentachloride (SbCl₅) (often used with SbF₃) [6] |
| Temperature | Varies with agent; requires heating, often under pressure with HF [7][8] |
| Key Consideration | Precise stoichiometric control of the fluorinating agent is paramount to maximize the yield of the desired mono-fluorinated product. |
| Purification | Fractional Distillation |
Conclusion
The early research on the preparation of (Dichlorofluoromethyl)benzene laid essential groundwork in the field of applied organofluorine chemistry. The synthesis is a testament to the power of controlled halogen exchange, built upon the pioneering work of Frédéric Swarts. The process hinges on two well-defined stages: the exhaustive free-radical chlorination of toluene to produce the benzotrichloride precursor, followed by a carefully controlled partial fluorination. Mastery of this synthesis requires not only an understanding of the underlying reaction mechanisms but also a rigorous application of experimental control over stoichiometry and reaction conditions to selectively form the desired mono-fluorinated product and separate it from a complex mixture of reactants and byproducts. These foundational principles continue to inform the large-scale industrial production of fluorinated aromatic compounds today.
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Title: Benzotrichloride - Wikipedia. Source: Wikipedia. URL: [Link]
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A Technical Guide to the Spectroscopic Analysis of (Dichlorofluoromethyl)benzene
Introduction
(Dichlorofluoromethyl)benzene (C₇H₅Cl₂F) is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals and agrochemicals. The unique properties imparted by the dichlorofluoromethyl group (-CFCl₂) make it a crucial moiety for modulating the lipophilicity, metabolic stability, and binding interactions of bioactive molecules. Accurate and unambiguous structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Dichlorofluoromethyl)benzene. It is designed for researchers and professionals in chemical and pharmaceutical development, offering not only reference data but also the causal logic behind the spectral features and the experimental protocols required to obtain high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of (Dichlorofluoromethyl)benzene. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the halogenated methyl group.
¹H NMR Spectroscopy
The proton NMR spectrum of (Dichlorofluoromethyl)benzene is characterized by signals in the aromatic region, typically between 7.4 and 7.7 ppm. The five protons on the benzene ring are chemically non-equivalent, but often present as a complex, overlapping multiplet due to small differences in their chemical environments and intricate spin-spin coupling patterns. In many standard resolution spectra, this may appear as a broad singlet or a poorly resolved multiplet.
Key Interpretive Insights:
-
The downfield shift of the aromatic protons compared to benzene (δ ~7.37 ppm) is due to the electron-withdrawing nature of the -CFCl₂ group.
-
The lack of a simple, well-defined splitting pattern (e.g., distinct doublets and triplets) underscores the complex coupling interactions between the ortho, meta, and para protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon skeleton. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, plus one for the dichlorofluoromethyl carbon.
Expertise & Experience: The most notable feature is the significant downfield shift of the dichlorofluoromethyl carbon, which also exhibits splitting due to coupling with the fluorine atom. The aromatic carbons show distinct shifts based on their position relative to the substituent.
Table 1: Predicted ¹³C NMR Chemical Shifts for (Dichlorofluoromethyl)benzene
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupling with ¹⁹F) |
| -C FCl₂ | ~120 - 130 | Triplet (¹JCF) |
| C1 (ipso) | ~135 - 140 | Doublet (²JCF) |
| C2/C6 (ortho) | ~126 - 129 | Doublet (³JCF) |
| C3/C5 (meta) | ~129 - 131 | Doublet (⁴JCF) |
| C4 (para) | ~131 - 134 | Doublet (⁵JCF) |
Note: Predicted values are based on analogous structures and may vary slightly based on solvent and experimental conditions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific for observing the fluorine environment. (Dichlorofluoromethyl)benzene will exhibit a single resonance for the fluorine atom.
Key Interpretive Insights:
-
The chemical shift of the fluorine in a -CFCl₂ group attached to a benzene ring typically appears in the range of -50 to -70 ppm relative to a CFCl₃ standard.[1]
-
This signal will appear as a singlet, as there are no neighboring protons or other fluorine atoms to induce splitting.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum of (Dichlorofluoromethyl)benzene is dominated by absorptions characteristic of the aromatic ring and the carbon-halogen bonds.
Expertise & Experience: The C-F and C-Cl stretching vibrations are particularly diagnostic. As the mass of the halogen atom increases, the vibrational frequency decreases.[2] Therefore, the C-F stretch will appear at a higher wavenumber than the C-Cl stretches.
Table 2: Key IR Absorption Bands for (Dichlorofluoromethyl)benzene
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak[3] |
| 1600, 1500, 1450 | Aromatic C=C Ring Stretch | Medium-Strong[3] |
| 1200 - 1000 | C-F Stretch | Strong[2] |
| 850 - 550 | C-Cl Stretch | Strong[4] |
| 770 - 730 & 710-690 | C-H Out-of-Plane Bend (Monosubstituted) | Strong |
The combination of sharp peaks for aromatic C-H stretching just above 3000 cm⁻¹ and strong absorptions in the lower frequency "fingerprint" region for the C-Cl and C-F bonds provides a clear spectral signature for this compound.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure. For (Dichlorofluoromethyl)benzene, electron ionization (EI) is a standard method.
Trustworthiness & Validation: The most critical feature for validation is the isotopic pattern of the molecular ion. The presence of two chlorine atoms creates a distinctive M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms in the ion.[6]
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 194 (for ³⁵Cl isotopes).
Key Fragmentation Pathways: The fragmentation of (Dichlorofluoromethyl)benzene is driven by the stability of the resulting ions. Common fragmentation pathways for alkyl-substituted benzenes involve cleavage at the benzylic carbon.[7] The primary fragmentation is the loss of a chlorine radical (•Cl), which is a common pathway for chlorinated aromatic compounds, leading to a highly stable benzylic-type cation.[6]
Table 3: Major Fragment Ions in the Mass Spectrum of (Dichlorofluoromethyl)benzene
| m/z | Ion Structure | Fragmentation Pathway |
| 194/196/198 | [C₇H₅Cl₂F]⁺˙ | Molecular Ion (M⁺˙) |
| 159/161 | [C₇H₅ClF]⁺ | Loss of •Cl from M⁺˙ |
| 124 | [C₇H₅F]⁺˙ | Loss of •Cl from [M-Cl]⁺ |
| 109 | [C₆H₅F]⁺ | Loss of •CFCl₂ from M⁺˙ |
| 77 | [C₆H₅]⁺ | Loss of F from [C₆H₅F]⁺ |
The formation of the tropylium ion (or a substituted tropylium ion) is a common rearrangement for many benzene derivatives, often leading to a stable ion at m/z 91, though in this case, the halogenated fragments are more prominent.
Caption: Proposed EI-MS fragmentation pathway for (Dichlorofluoromethyl)benzene.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of (Dichlorofluoromethyl)benzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer does not use the solvent signal for referencing.[8]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans.
-
¹⁹F NMR Acquisition: Acquire data with a spectral width sufficient to cover the expected chemical shift range (~ -40 to -80 ppm). Typically, fewer scans are needed than for ¹³C NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and reference all spectra to TMS or the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C).[8]
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, place a single drop of neat (Dichlorofluoromethyl)benzene between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of (Dichlorofluoromethyl)benzene (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Conditions: Set the EI source to the standard 70 eV.[6] Scan a mass range of m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Analysis: Identify the chromatographic peak corresponding to (Dichlorofluoromethyl)benzene. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of (Dichlorofluoromethyl)benzene. ¹H, ¹³C, and ¹⁹F NMR establishes the precise chemical structure and electronic environment of the atoms. IR spectroscopy confirms the presence of the key aromatic and carbon-halogen functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural confirmation through a predictable fragmentation pattern, including a characteristic chlorine isotope signature. Together, these techniques provide the robust analytical data required for the confident identification and application of this important chemical intermediate in research and development.
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ResearchGate. (n.d.). FTIR spectra of Hal, Hal-Cl, Hal-I, Hal-E, Hal-P, and catalyst.[15]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.[16]
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ChemicalBook. (n.d.). 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum.[17]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.[1]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[18]
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NIST. (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)-. NIST WebBook.[19]
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PubChem. (n.d.). (Difluoromethyl)benzene.[20]
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Save My Exams. (2025). Reactions of Haloalkanes. A Level Chemistry Revision Notes.[21]
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ChemicalBook. (n.d.). 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 1H NMR.[22]
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Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern.[23]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843).[24]
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ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum.[34]
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A Legacy of Fluorine: An In-depth Technical Guide to the Historical Synthesis of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Era in Medicinal Chemistry
The introduction of fluorine into aromatic scaffolds represents a watershed moment in the evolution of pharmaceuticals, agrochemicals, and material science. The unique physicochemical properties conferred by the carbon-fluorine bond—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—have made organofluorine compounds indispensable tools for the modern scientist. Today, a significant portion of commercialized drugs and agrochemicals contain at least one fluorine atom, a testament to the profound impact of this element. However, the journey to tame the most reactive of elements and controllably forge the C-F bond on an aromatic ring was a formidable challenge for early chemists. This guide delves into the foundational historical methods that unlocked the world of fluorinated aromatics, providing not just the protocols, but the chemical reasoning and field-proven insights that paved the way for contemporary fluorination chemistry.
I. The Balz-Schiemann Reaction: A Diazonium Salt's Fiery Transformation
Discovered in 1927 by German chemists Günther Balz and Günther Schiemann, this reaction provided the first reliable and relatively general method for the introduction of a fluorine atom onto an aromatic ring.[1] For decades, it remained the cornerstone of fluoroaromatic synthesis. The reaction proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate salt, a process that, while effective, is not without its hazards.[1]
The Underlying Chemistry: A Stepwise Path to Fluorination
The Balz-Schiemann reaction is a multi-step process, each with its own critical parameters. The overall transformation begins with a primary aromatic amine, which is first converted to a diazonium salt. This salt is then exchanged with a tetrafluoroborate anion, and the resulting, often isolable, aryldiazonium tetrafluoroborate is subjected to thermal decomposition.
The currently accepted mechanism, while debated in its finer details, is generally considered to proceed through an SN1-type pathway.[1] The thermal decomposition of the diazonium salt is the rate-determining step, leading to the expulsion of nitrogen gas and the formation of a highly reactive aryl cation. This cation is then rapidly quenched by a fluoride ion from the tetrafluoroborate counter-anion.
Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene
This protocol is a representative laboratory-scale example of the Halex reaction.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Anhydrous potassium fluoride (spray-dried is preferable)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium fluoride (1.2 equivalents) and dimethyl sulfoxide.
-
Heat the mixture to approximately 150-160°C with vigorous stirring to ensure the potassium fluoride is well-dispersed.
-
Slowly add 1-chloro-2,4-dinitrobenzene (1 equivalent) to the hot mixture. An exothermic reaction may be observed.
-
Maintain the reaction temperature at 150-160°C for 1.5 to 2 hours. Monitor the progress of the reaction by thin-layer chromatography or gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of ice-water with stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove DMSO and inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure 1-fluoro-2,4-dinitrobenzene as yellow crystals. Typical yields for this reaction are in the range of 80-90%. [2]
Starting Material Product Typical Yield (%) Reference 1-Chloro-2,4-dinitrobenzene 1-Fluoro-2,4-dinitrobenzene 80-90 [2] 4-Nitrochlorobenzene 1-Fluoro-4-nitrobenzene High [3] 2-Nitrochlorobenzene 2-Fluoronitrobenzene High [3] | 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | Commercially practiced | [3]|
Table 2: Examples of commercially important transformations via the Halex process.
III. Nucleophilic Aromatic Substitution (SNAr) with Other Nucleophiles: Expanding the Toolkit
While the Halex process specifically refers to halogen exchange, the underlying principle of nucleophilic aromatic substitution is a much broader and historically significant method for forming C-F bonds, as well as bonds between aromatic carbon and other heteroatoms. The ability of a fluoride ion to act as a nucleophile in these reactions was a key discovery in the development of organofluorine chemistry.
Causality Behind Experimental Choices
The choice of reagents and conditions in SNAr reactions is dictated by a deep understanding of the reaction mechanism.
-
Solvent Choice: Polar aprotic solvents are essential as they solvate the cation of the fluoride salt (e.g., K⁺ in KF), leaving the fluoride anion "naked" and more nucleophilic. Protic solvents would hydrogen-bond to the fluoride ion, reducing its reactivity.
-
Anhydrous Conditions: The presence of water can be detrimental. Water can compete as a nucleophile, leading to the formation of phenolic byproducts. Furthermore, it can hydrate the fluoride salt, reducing its solubility and reactivity.
-
Phase-Transfer Catalysts: In some cases, particularly on an industrial scale, phase-transfer catalysts such as quaternary ammonium salts are used. These catalysts facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs, thereby increasing the reaction rate. [2]
Conclusion: Foundational Pillars of Modern Fluorination Chemistry
The Balz-Schiemann reaction and the Halex process, both rooted in the fundamental principles of organic chemistry, represent the historical pillars upon which the edifice of modern aromatic fluorination was built. While newer, milder, and more versatile methods have since been developed, a thorough understanding of these classical transformations remains essential for any researcher in the field. They not only provide context for the evolution of synthetic methodology but also continue to be relevant in specific applications. The ingenuity and perseverance of the early pioneers of organofluorine chemistry laid a robust foundation that continues to support the discovery and development of life-changing molecules.
References
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Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2002). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Coll. Vol. 2, p.299 (1943); Vol. 18, p.40 (1938). [Link]
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Grokipedia. (n.d.). Halex process. Retrieved from [Link]
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Organic Syntheses. (n.d.). FLUOROBENZENE. Coll. Vol. 2, p.295 (1943); Vol. 11, p.54 (1931). [Link]
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Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
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An In-depth Technical Guide on the Discovery and Initial Characterization of (Dichlorofluoromethyl)benzene
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, imparting unique properties such as enhanced metabolic stability, altered lipophilicity, and modulated electronic effects. This guide delves into the seminal discovery and characterization of (Dichlorofluoromethyl)benzene (C₆H₅CCl₂F), a foundational molecule in the lineage of selectively fluorinated aromatics. We will explore the historical context of its synthesis, rooted in the pioneering work on halogen exchange reactions, and detail the logical progression of its characterization from classical physicochemical methods to modern spectroscopic confirmation. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing not only procedural details but also the scientific rationale behind the experimental design.
Introduction: The Dawn of Organofluorine Chemistry
The field of organofluorine chemistry predates the isolation of elemental fluorine itself.[1] The unique properties conferred by the carbon-fluorine bond—the strongest single bond in organic chemistry—drove early chemists to develop methods for the controlled introduction of fluorine into organic scaffolds.[1] While direct fluorination with elemental fluorine was often explosive and uncontrollable, the late 19th century saw the emergence of a more subtle and powerful technique: halogen exchange (halex).
At the forefront of this revolution was Belgian chemist Frédéric Jean Edmond Swarts. In 1892, he reported that antimony trifluoride (SbF₃) could effectively replace chlorine atoms with fluorine, a transformation that came to be known as the Swarts reaction.[2][3][4] This method opened the first practical gateway to a vast array of organofluorine compounds and laid the groundwork for the synthesis of molecules like (Dichlorofluoromethyl)benzene. This guide reconstructs the discovery of this compound as a logical extension of Swarts' foundational work on the fluorination of polychlorinated aliphatic and benzylic carbons.
The Synthetic Pathway: A Two-Act Chemical Drama
The synthesis of (Dichlorofluoromethyl)benzene is best understood as a two-part process. First, a suitable precursor, benzotrichloride (C₆H₅CCl₃), is prepared. Second, a controlled halogen exchange reaction is performed to selectively replace a single chlorine atom with fluorine.
Part I: Synthesis of the Precursor, Benzotrichloride (α,α,α-Trichlorotoluene)
The logical starting point for generating the C₆H₅CCl₂F scaffold is its fully chlorinated analogue, benzotrichloride. Benzotrichloride is a versatile chemical intermediate used in the synthesis of dyes, pesticides, and pharmaceuticals.[5][6] Its industrial production relies on the free-radical chlorination of toluene.[5][6]
Causality of Experimental Choices:
-
Reaction Type: Free-radical chain reaction is chosen because it selectively targets the benzylic hydrogens of the toluene methyl group, leaving the aromatic ring untouched.[6] Chlorination in the presence of a Lewis acid, by contrast, would result in electrophilic aromatic substitution on the ring.[5]
-
Initiation: The reaction requires an initiator to generate the initial chlorine radicals. This is typically achieved with UV light or heat.[6] Radical initiators like dibenzoyl peroxide can also be used.
-
Stoichiometry and Control: The reaction proceeds stepwise from toluene to benzyl chloride (C₆H₅CH₂Cl), then benzal chloride (C₆H₅CHCl₂), and finally benzotrichloride.[5] Driving the reaction to completion requires a sufficient supply of chlorine gas and extended reaction times. Progress is monitored by the increase in the boiling point of the reaction mixture.[7]
Experimental Protocol: Synthesis of Benzotrichloride
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction liquid, and a thermometer. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct. The entire apparatus must be situated in a well-ventilated fume hood.
-
Charging the Flask: Charge the flask with toluene and a catalytic amount of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅), which aids in the side-chain chlorination.[8]
-
Reaction Initiation: Heat the toluene to reflux (approx. 111 °C). If using photo-initiation, position a UV lamp to irradiate the flask.
-
Chlorination: Introduce a steady stream of dry chlorine gas through the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux.
-
Monitoring: Continue the chlorination, monitoring the reaction progress by observing the boiling point of the mixture. The reaction is considered complete when the boiling point reaches approximately 220 °C, the boiling point of benzotrichloride.[8]
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the crude product with a 10% sodium carbonate solution to neutralize any remaining acid, followed by washing with water until neutral.[7]
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the final product by vacuum distillation, collecting the fraction corresponding to benzotrichloride (b.p. 105 °C at 25 mmHg).[8]
-
Part II: Discovery via Controlled Fluorination of Benzotrichloride
The conversion of benzotrichloride to (Dichlorofluoromethyl)benzene is a classic Swarts reaction. The key is the controlled, partial exchange of chlorine for fluorine.
Causality of Experimental Choices:
-
Fluorinating Agent: Antimony trifluoride (SbF₃) is the reagent of choice.[2] Its reactivity can be enhanced by the addition of a catalytic amount of an antimony(V) salt, such as SbCl₅. This in-situ generates the highly active fluorinating species, antimony trifluorodichloride (SbF₃Cl₂).[2][9]
-
Reaction Control: The ease of halogen exchange on a benzylic carbon decreases in the order CCl₃ > CCl₂H > CClH₂.[10] For the CCl₃ group, the first chlorine is the easiest to substitute. By carefully controlling the stoichiometry of the fluorinating agent and the reaction temperature, the reaction can be stopped predominantly at the monofluorination stage. Using a sub-stoichiometric amount of SbF₃ relative to the C-Cl bonds ensures that not all chlorines are replaced.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Antimony halides are highly moisture-sensitive and will hydrolyze, deactivating the reagent and producing corrosive byproducts.
Experimental Protocol: Synthesis of (Dichlorofluoromethyl)benzene
-
Apparatus Setup: Use a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride drying tube, and a thermometer.
-
Charging Reagents: In a fume hood, charge the flask with benzotrichloride. Add antimony trifluoride (SbF₃). A catalytic amount of antimony pentachloride (SbCl₅) can be added to activate the SbF₃.
-
Reaction Execution: Heat the mixture with vigorous stirring. The reaction is typically performed neat (without solvent). The temperature is raised to initiate the halogen exchange, often above 100 °C.
-
Monitoring and Workup: Monitor the reaction progress via gas chromatography or by checking the boiling point of aliquots. The boiling point will decrease as the heavier chlorine is replaced by the lighter fluorine.
-
Product Isolation: Once the desired conversion is achieved, the product is isolated directly from the reaction mixture by distillation. The inorganic antimony salts are non-volatile and will remain in the flask. (Dichlorofluoromethyl)benzene is collected as a colorless liquid.
Visualization of the Synthetic Pathway
The logical flow from the starting material to the final product is a critical component of understanding the discovery process.
Caption: Synthetic pathway for (Dichlorofluoromethyl)benzene.
Initial Characterization: From Physicochemical Properties to Spectroscopic Confirmation
The characterization of a newly synthesized compound is a process of identity verification. In the era of its discovery, this would have relied on physical constants and elemental analysis. Today, these classical methods are supplemented and largely superseded by powerful spectroscopic techniques.
Physicochemical and Elemental Analysis
The initial proof of structure for (Dichlorofluoromethyl)benzene would have been built upon the following data points. The expected values, based on modern data, are provided for reference.[11]
| Property | Expected Value | Rationale |
| Molecular Formula | C₇H₅Cl₂F | Confirmed by elemental analysis (combustion analysis) to determine the percent composition of C, H, and halogens. |
| Molecular Weight | 179.02 g/mol | Determined via methods like boiling point elevation or freezing point depression, now confirmed by mass spectrometry. |
| Boiling Point | 179 °C | A key physical constant for a pure liquid. The boiling point is lower than that of the starting benzotrichloride (221 °C) due to the replacement of a heavier chlorine atom with a lighter fluorine atom.[8][11] |
| Density | ~1.267 g/mL at 25°C | Another important physical constant for liquids, used to assess purity. |
| Refractive Index | ~1.50 - 1.52 | A measure of how light propagates through the substance, sensitive to its electronic structure and purity. |
Modern Spectroscopic Characterization
While not available to the original discoverers, modern spectroscopic methods provide unambiguous structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the five protons on the benzene ring. The absence of any signals in the aliphatic region confirms the full substitution of the benzylic carbon.
-
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the aromatic carbons and, most characteristically, a signal for the -CCl₂F carbon. This signal would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), providing definitive evidence of the C-F bond.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorine-containing compounds. The spectrum of (Dichlorofluoromethyl)benzene would show a single resonance, confirming the presence of one unique fluorine environment.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio) would be observed, confirming the presence of the two chlorine atoms. Fragmentation would likely involve the loss of Cl and F atoms.
Logical Workflow for Characterization
The process of confirming the identity of the synthesized product follows a logical progression.
Caption: Logical workflow for the characterization of a novel compound.
Conclusion
The discovery of (Dichlorofluoromethyl)benzene was not a singular event but rather a testament to the systematic and logical application of new synthetic methodologies. It stands as a direct intellectual descendant of Frédéric Swarts' pioneering work on halogen exchange. The synthesis, proceeding from the free-radical chlorination of toluene to the controlled fluorination of benzotrichloride, is a classic example of multi-step organic synthesis where reaction conditions are paramount for achieving the desired outcome. Its characterization, beginning with classical measurements of physical properties and culminating in the detailed structural map provided by modern spectroscopy, showcases the evolution of analytical chemistry. For today's researchers, (Dichlorofluoromethyl)benzene is not just a chemical reagent but a historical marker on the path to the rational design of complex fluorinated molecules that shape our world.
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A Comprehensive Technical Guide to the Thermochemical Data of (Dichlorofluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dichlorofluoromethyl)benzene, a halogenated aromatic compound, holds significant interest in various fields, including pharmaceutical and agrochemical research, due to the unique properties conferred by the dichlorofluoromethyl group. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for process design, safety assessments, and the prediction of its chemical behavior and environmental fate. This guide provides a detailed overview of the available thermochemical data for (Dichlorofluoromethyl)benzene, and more critically, outlines the established experimental and computational methodologies for determining these crucial parameters. As a self-validating system, this document will not only present data but also delve into the causality behind experimental choices, ensuring a robust understanding for the discerning scientist.
Physicochemical Properties of (Dichlorofluoromethyl)benzene
A summary of the known physicochemical properties of (Dichlorofluoromethyl)benzene is presented in Table 1. It is important to note that while some basic physical and thermophysical properties are available, comprehensive experimental thermochemical data such as the standard enthalpy of formation and standard entropy are not readily found in the public domain. The molar heat capacity is an exception, with a reported value available.[1]
Table 1: Physicochemical Properties of (Dichlorofluoromethyl)benzene
| Property | Value | Units | Reference |
| Identification | |||
| IUPAC Name | [dichloro(fluoro)methyl]benzene | - | [1] |
| CAS Number | 498-67-9 | - | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂F | - | [1][3] |
| Molecular Weight | 179.019 | g/mol | [1][3] |
| Physical Properties | |||
| Melting Temperature | -26.8 | °C | [1] |
| Normal Boiling Temperature | 179 | °C | [1] |
| Thermophysical Properties | |||
| Molar Heat Capacity (at 25 °C, 1.01325 bar) | 190.692 | kJ/(kmol·K) | [1] |
| Specific Heat Capacity (at 25 °C, 1.01325 bar) | 1.0652 | kJ/(kg·K) | [1] |
The Landscape of Thermochemical Data: A Call for Experimental and Computational Investigation
The scarcity of comprehensive experimental thermochemical data for (Dichlorofluoromethyl)benzene necessitates a detailed exploration of the methodologies available for their determination. This guide will now pivot to provide a robust framework for researchers to obtain this critical information, grounded in established and validated techniques.
Experimental Approaches to Thermochemical Data Determination
The following sections detail the primary experimental techniques for the precise measurement of key thermochemical parameters.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organohalogen compounds, rotating-bomb calorimetry is the technique of choice to handle the corrosive combustion products.[4]
Principle: The heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment is measured. From this heat of combustion (ΔcH°), the enthalpy of formation can be calculated using Hess's Law.
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precise mass of high-purity (Dichlorofluoromethyl)benzene is encapsulated in a combustible container.
-
Bomb Charging: The bomb is charged with high-pressure oxygen and a small, known amount of a reducing solution (e.g., arsenious oxide solution) to ensure the conversion of all chlorine to chloride ions in the final solution.
-
Combustion: The sample is ignited electrically, and the temperature rise of the surrounding water bath is meticulously recorded. The bomb is rotated during and after combustion to ensure a homogeneous final solution.
-
Data Analysis: The heat of combustion is calculated from the temperature change and the calibrated heat capacity of the calorimeter. Corrections are applied for the heat of ignition and any side reactions.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion.
Causality in Experimental Choices: The use of a rotating bomb and a reducing solution is critical for organohalogen compounds to ensure that the halogen combustion products are in a well-defined final state (aqueous HCl), which is essential for accurate thermodynamic calculations.[4][5]
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.[6][7][8]
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[8] This difference in heat flow is directly proportional to the heat capacity of the sample.
Experimental Protocol: Heat Capacity Determination
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials.
-
Sample Encapsulation: A known mass of (Dichlorofluoromethyl)benzene is sealed in an aluminum pan.
-
Temperature Program: The sample is subjected to a precise heating program at a constant rate through the desired temperature range.
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Calculation: The specific heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (typically sapphire) under identical conditions.[7]
For the enthalpy of fusion , the sample is heated through its melting point. The area of the endothermic peak on the DSC thermogram is integrated to determine the enthalpy of fusion.[9]
Diagram of the DSC Workflow:
Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.
Enthalpy of Vaporization/Sublimation via Vapor Pressure Measurement
The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. For compounds with low volatility, the Knudsen effusion method is particularly suitable.[10][11][12][13]
Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.[10][12] This mass loss rate is related to the vapor pressure.
Experimental Protocol: Knudsen Effusion Method
-
Sample Loading: A small amount of (Dichlorofluoromethyl)benzene is placed in a Knudsen cell, which has a small, well-defined orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is precisely controlled and varied in steps.
-
Mass Loss Measurement: The rate of mass loss is measured at each temperature, typically using a highly sensitive microbalance.[11]
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.[11]
-
Enthalpy of Vaporization/Sublimation: The enthalpy of vaporization or sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).[12]
Computational Approaches to Thermochemical Data Prediction
In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating thermochemical properties.
Enthalpy of Formation via Quantum Chemical Methods
High-level ab initio and density functional theory (DFT) methods can be used to calculate the total electronic energy of a molecule.[14][15] The enthalpy of formation can then be derived using isodesmic reactions or atomization energies.
Methodology Outline:
-
Geometry Optimization: The 3D structure of (Dichlorofluoromethyl)benzene is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an appropriate thermodynamic cycle, such as an atomization reaction, and well-established enthalpies of formation for the constituent atoms.
Diagram of the Computational Workflow:
Caption: A generalized workflow for the computational prediction of enthalpy of formation.
Entropy Calculation via Statistical Mechanics
The standard entropy (S°) of a molecule can be calculated using statistical mechanics if the molecular structure and vibrational frequencies are known from computational chemistry.[16][17][18]
Principle: The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. These contributions can be calculated from the molecular mass, moments of inertia, vibrational frequencies, and electronic state of the molecule.[16]
Data Summary and Recommendations
Table 2: Summary of Thermochemical Data for (Dichlorofluoromethyl)benzene
| Property | Experimental Value | Computational Estimate | Recommended Approach for Determination |
| Standard Enthalpy of Formation (liquid, 298.15 K) | Not Available | Not Available | Rotating-Bomb Calorimetry |
| Standard Enthalpy of Formation (gas, 298.15 K) | Not Available | Not Available | Quantum Chemical Calculations (e.g., G4, CBS-QB3) followed by experimental validation |
| Standard Molar Entropy (gas, 298.15 K) | Not Available | Not Available | Statistical Mechanics from computed molecular properties |
| Molar Heat Capacity (liquid) | 190.692 kJ/(kmol·K)[1] | - | Differential Scanning Calorimetry |
| Enthalpy of Vaporization | Not Available | Not Available | Vapor Pressure Measurements (e.g., Knudsen Effusion) |
For researchers requiring accurate thermochemical data for (Dichlorofluoromethyl)benzene, a combined experimental and computational approach is recommended. Computational methods can provide excellent initial estimates, which can then be validated and refined through targeted experiments as outlined in this guide.
Conclusion
This technical guide has addressed the current state of thermochemical data for (Dichlorofluoromethyl)benzene. While experimentally determined values for key parameters like enthalpy of formation and entropy are lacking, a clear and robust pathway for their determination exists. By employing the state-of-the-art experimental techniques of combustion calorimetry, differential scanning calorimetry, and vapor pressure measurement, in conjunction with high-level computational chemistry methods, the scientific community can systematically fill this data gap. The protocols and workflows detailed herein provide a comprehensive and self-validating framework for obtaining the reliable thermochemical data essential for advancing research and development involving this important molecule.
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Methodological & Application
Application Note & Protocol: Friedel-Crafts Synthesis of (Dichlorofluoromethyl)benzene
Abstract
This technical guide provides a comprehensive protocol for the synthesis of (Dichlorofluoromethyl)benzene via the Friedel-Crafts alkylation reaction. (Dichlorofluoromethyl)benzene is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals, owing to the unique electronic and metabolic properties conferred by the dichlorofluoromethyl moiety.[1][2][3] This document outlines the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, discusses critical safety considerations, and details methods for product characterization. The insights provided are intended to equip researchers with the practical knowledge required for the successful and safe execution of this important transformation.
Introduction: The Significance of the Dichlorofluoromethyl Group
The strategic incorporation of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern drug discovery.[2] These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The dichlorofluoromethyl (-CFCl₂) group, in particular, serves as a versatile synthon. The presence of both chlorine and fluorine atoms provides a unique electronic profile and offers handles for further chemical modification.[3]
The Friedel-Crafts reaction, a foundational method for forging carbon-carbon bonds on aromatic rings, remains the preferred approach for synthesizing (Dichlorofluoromethyl)benzene.[4][5] This electrophilic aromatic substitution involves the reaction of benzene with a suitable dichlorofluoromethyl source, catalyzed by a strong Lewis acid.[6][7] Understanding the nuances of this reaction is critical for achieving high yields and purity, which are paramount in a drug development context.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts synthesis of (Dichlorofluoromethyl)benzene proceeds through a classic electrophilic aromatic substitution (EAS) pathway.[4][6] The reaction can be dissected into three primary stages:
-
Generation of the Electrophile: The reaction is initiated by the activation of the dichlorofluoromethyl source by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to a chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic carbocation or a carbocation-like complex.[7][8]
-
Nucleophilic Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic dichlorofluoromethyl species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This deprotonation step restores the aromaticity of the ring, yielding the final (Dichlorofluoromethyl)benzene product and regenerating the Lewis acid catalyst.[6][8]
Figure 1: General mechanism for the Friedel-Crafts reaction.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of (Dichlorofluoromethyl)benzene. All operations must be conducted in a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio |
| Benzene | C₆H₆ | 78.11 | 50 mL | 0.563 | 5.0 |
| Dichlorofluoromethane | CHClF₂ | 102.92 | ~11.5 g | 0.112 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 16.5 g | 0.124 | 1.1 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | - | - |
| 1M Hydrochloric Acid | HCl | 36.46 | 100 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Low-temperature thermometer
-
Gas inlet tube
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure
Figure 2: Experimental workflow for the synthesis.
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, condenser (with drying tube), gas inlet tube, and thermometer. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere to prevent moisture from deactivating the catalyst.
-
Reagent Charging: In the fume hood, charge the flask with benzene (50 mL) and anhydrous aluminum chloride (16.5 g).[9] Begin stirring the suspension.
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Addition of Dichlorofluoromethane: Slowly bubble dichlorofluoromethane gas through the stirred suspension via the gas inlet tube. The gas can be sourced from a lecture bottle and its flow rate controlled with a regulator and needle valve. Monitor the reaction temperature closely and adjust the gas flow to maintain it within the 0-5 °C range. The addition should take approximately 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up - Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over a stirred slurry of crushed ice (~100 g) and 1M HCl (100 mL) in a large beaker. This step is highly exothermic and will release HCl gas; perform it slowly in the back of the fume hood.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield (Dichlorofluoromethyl)benzene as a colorless liquid.
Product Characterization
The identity and purity of the synthesized (Dichlorofluoromethyl)benzene should be confirmed using standard analytical techniques.
-
Physical Properties:
-
Spectroscopic Analysis:
-
¹H NMR: Will show characteristic signals for the aromatic protons and a triplet for the methine proton (due to coupling with fluorine).
-
¹³C NMR: Will show distinct peaks for the aromatic carbons and the dichlorofluoromethyl carbon.
-
¹⁹F NMR: Will exhibit a doublet corresponding to the single fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.
-
-
Chromatographic Analysis:
-
Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the reaction progress.
-
Critical Safety Precautions
Adherence to strict safety protocols is mandatory for this synthesis. A thorough risk assessment must be conducted before commencing any work.
-
Reagent Hazards:
-
Benzene: Is a known human carcinogen and is flammable.[13] All handling must occur in a fume hood, and appropriate personal protective equipment (PPE) must be worn. The FDA has encouraged limiting its use in drug products.[13]
-
Dichlorofluoromethane: Is a gas under pressure.[14] Contact with the liquid can cause frostbite. Cylinders must be secured, and the gas should be handled in a well-ventilated area.[14][15]
-
Aluminum Chloride (AlCl₃): Is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. It should be handled quickly in a dry environment to minimize exposure to atmospheric moisture.[9][16]
-
Hydrochloric Acid (HCl): The reaction generates HCl gas as a byproduct. The quenching step also uses aqueous HCl. It is highly corrosive and can cause severe respiratory and skin burns.[17]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or butyl rubber).[17]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Engineering Controls:
-
Emergency Procedures:
-
Spills: Have appropriate spill kits ready for acids and organic solvents. Neutralize acid spills with sodium bicarbonate.
-
Exposure: In case of skin contact, wash immediately with copious amounts of water. In case of inhalation, move to fresh air. Seek immediate medical attention for any significant exposure.
-
References
- Chemcasts. (n.d.). Thermophysical Properties of (Dichlorofluoromethyl)benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68136, (Dichlorofluoromethyl)benzene.
- Smolecule. (n.d.). (Dichlorofluoromethyl)benzene.
- Wikipedia. (2024). Friedel–Crafts reaction.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Beilstein Journal of Organic Chemistry. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Airgas. (2017). Dichlorofluoromethane Safety Data Sheet.
- Wikipedia. (n.d.). Benzal chloride.
- Acids Supplier Blog. (2025). What are the safety precautions when handling acids?
- BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- Airgas. (2018). Halocarbon R-12 dichlorodifluoromethane - SAFETY DATA SHEET.
- PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
- YouTube. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents.
- University of California, Davis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- RAPS. (2024). FDA finalizes guidance to limit use of benzene in drug products.
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Application Notes and Protocols: (Dichlorofluoromethyl)benzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dichlorofluoromethyl Group
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the physicochemical and biological properties of organic molecules. Among these, the dichlorofluoromethyl (CF₂Cl) group, and by extension its precursor (dichlorofluoromethyl)benzene (PhCF₂Cl), has emerged as a particularly valuable synthetic handle. Its utility stems from its ability to serve as a precursor to the highly reactive difluorocarbene (:CF₂) and as a nucleophilic dichlorofluoromethylating agent.
The introduction of gem-difluoro (-CF₂-) or difluoromethyl (-CF₂H) moieties can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The -CF₂H group, for instance, is a bioisostere for hydroxyl, thiol, and amine functionalities, capable of forming weak hydrogen bonds that can enhance target engagement.[1] This guide provides an in-depth exploration of the synthetic applications of (dichlorofluoromethyl)benzene, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Generation of Difluorocarbene and Subsequent Reactions
(Dichlorofluoromethyl)benzene is a convenient and efficient precursor for the in situ generation of difluorocarbene (:CF₂), a versatile intermediate for the synthesis of a wide array of gem-difluorinated compounds. The generation of difluorocarbene from PhCF₂Cl typically proceeds via an α-elimination mechanism initiated by a suitable base.
Mechanism: Base-Induced α-Elimination
The reaction is initiated by the deprotonation of the benzylic proton by a strong base, followed by the expulsion of a chloride ion to generate the singlet difluorocarbene.
Caption: Generation of difluorocarbene from (dichlorofluoromethyl)benzene.
Application 1.1: gem-Difluorocyclopropanation of Alkenes
Difluorocarbene readily undergoes [2+1] cycloaddition reactions with alkenes to furnish gem-difluorocyclopropanes, a structural motif present in numerous bioactive molecules. The electrophilic nature of difluorocarbene favors reactions with electron-rich alkenes.
Materials:
-
(Dichlorofluoromethyl)benzene
-
Styrene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add styrene (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add (dichlorofluoromethyl)benzene (1.5 eq) to the stirred solution.
-
Portion-wise, add potassium tert-butoxide (1.5 eq) over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired gem-difluorocyclopropane.
Table 1: Representative Yields for gem-Difluorocyclopropanation
| Alkene Substrate | Product | Typical Yield (%) |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | 75-85 |
| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | 60-70 |
| Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 80-90 |
Application 1.2: O- and S-Difluoromethylation
Difluorocarbene can react with nucleophilic heteroatoms such as oxygen and sulfur to provide difluoromethylated ethers and thioethers, respectively.[3] This transformation is particularly valuable for the synthesis of aryl difluoromethyl ethers, which are common motifs in pharmaceuticals and agrochemicals.[3]
Materials:
-
Phenol
-
(Dichlorofluoromethyl)benzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMF to the flask, followed by cooling the suspension to 0 °C.
-
Slowly add a solution of phenol (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium phenoxide.
-
Add (dichlorofluoromethyl)benzene (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford (difluoromethoxy)benzene.
Part 2: Nucleophilic Dichlorofluoromethylation
Under certain conditions, the dichlorofluoromethyl group can be transferred as a nucleophilic species. This is typically achieved through the formation of an organometallic reagent or by direct nucleophilic substitution on an activated substrate.
Mechanism: Formation of a Dichlorofluoromethyl Anion Equivalent
While less common than carbene generation, reductive metallation of (dichlorofluoromethyl)benzene can generate a nucleophilic species capable of reacting with electrophiles.
Caption: General pathway for nucleophilic dichlorofluoromethylation.
Application 2.1: Reaction with Carbonyl Compounds
The nucleophilic dichlorofluoromethyl species can add to aldehydes and ketones to form dichlorofluoromethylated carbinols.
Materials:
-
(Dichlorofluoromethyl)benzene
-
Acetophenone
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a flame-dried flask under argon, add the activated zinc dust (2.0 eq) and anhydrous THF.
-
Add (dichlorofluoromethyl)benzene (1.5 eq) and acetophenone (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the excess zinc.
-
Quench the filtrate with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 3: Cross-Coupling Reactions
Recent advances in catalysis have enabled the use of fluorinated compounds in cross-coupling reactions.[4][5][6] While challenging, the C-F bond in (dichlorofluoromethyl)benzene can be activated under specific catalytic conditions to participate in C-C bond formation.
Application 3.1: Photoredox-Catalyzed C(sp³)–H Arylation
Nickel/photoredox dual catalysis has emerged as a powerful tool for the cross-coupling of challenging substrates.[5] This methodology can be applied to the arylation of C(sp³)–H bonds using (dichlorofluoromethyl)benzene as the aryl source, although this is a developing area of research.
Materials:
-
(Dichlorofluoromethyl)benzene
-
Tetrahydrofuran (THF)
-
Ni(cod)₂
-
dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
Potassium phosphate
-
Benzene (solvent)
-
Blue LEDs
Procedure:
-
In a glovebox, combine Ni(cod)₂ (5 mol%), dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and potassium phosphate (2.0 eq) in an oven-dried vial.
-
Add (dichlorofluoromethyl)benzene (1.0 eq) and benzene.
-
Add THF (10 eq).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with blue LEDs with stirring at room temperature for 24 hours.
-
Upon completion, the reaction mixture can be analyzed by GC-MS and the product isolated by preparative chromatography.
Conclusion and Future Outlook
(Dichlorofluoromethyl)benzene is a versatile and valuable building block in organic synthesis, primarily as a precursor for difluorocarbene. Its applications in gem-difluorocyclopropanation and heteroatom difluoromethylation are well-established and provide access to a wide range of fluorinated molecules of interest to the pharmaceutical and agrochemical industries.[2][7] The exploration of its utility in nucleophilic additions and cross-coupling reactions is an expanding frontier, promising new avenues for the construction of complex fluorinated compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to leverage the full potential of this important synthetic intermediate.
References
- Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(14), 2157-2172.
- Otsuka, T., et al. (2011). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Chemistry Letters, 40(10), 1124-1126.
- Xiang, J.-X., & Patureau, F. W. (2020). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.
- Wang, F., et al. (2022). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfoximine–Sulfone Reagent. Organic Letters, 24(42), 7799-7804.
- Funabiki, K., & Matsui, M. (2011). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds.
- Ruddle, A. (2015). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
- Hiyama, T. (2000). Biologically Active Organofluorine Compounds. Springer-Verlag.
- Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8856.
- Google Patents. (n.d.). Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
Fengchen Group. (n.d.). Exploring 2,4-Dichloro-1-(Dichloromethyl)benzene: Properties and Applications. Retrieved from [Link]
- Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1024.
- Le, C., et al. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(38), 12368-12371.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Dichloro(chloromethyl)benzene. Retrieved from [Link]
-
Semantic Scholar. (2010). Transition-Metal-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
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Application Notes & Protocols: The Utility of Chlorinated Methyl-Substituted Benzenes in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the applications of (dichlorofluoromethyl)benzene and its structural analogs in the synthesis of modern agrochemicals. These compounds are pivotal intermediates, offering a versatile scaffold for constructing complex, biologically active molecules. We will delve into the fundamental reactivity of these building blocks and present detailed protocols for their conversion into high-value fungicides and herbicides. The causality behind experimental choices, self-validating protocols, and comprehensive referencing form the bedrock of this guide, intended for researchers, chemists, and professionals in the agrochemical development sector.
Introduction: The Strategic Importance of Chlorinated Methyl-Benzene Scaffolds
The introduction of halogenated functional groups is a cornerstone of modern agrochemical design. The presence of chlorine and fluorine atoms on a benzene ring and its alkyl substituents can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy. (Dichlorofluoromethyl)benzene and related structures, such as 2,4-dichloro-1-(dichloromethyl)benzene, are highly valuable precursors for this reason.[1] Their chemical structure, featuring a benzene ring activated by electron-withdrawing groups, makes them prime candidates for a variety of synthetic transformations.[2]
These intermediates are particularly crucial in the synthesis of:
-
Fungicides: Protecting crops from fungal diseases and enhancing yield.[1]
-
Herbicides: Controlling unwanted vegetation in an agricultural setting.
-
Insecticides: A smaller but still significant application area.
The dichloromethyl (-CHCl₂) or dichlorofluoromethyl (-CFCl₂) moieties serve as latent carbonyl or carboxyl groups, or can be transformed to introduce other functionalities, providing synthetic chemists with a powerful toolset. This guide will focus on the practical application of these intermediates, providing both the theoretical underpinnings and the hands-on protocols required for their successful utilization.
Core Synthetic Applications & Key Transformations
The utility of chlorinated methyl-substituted benzenes lies in a few key, high-yielding transformations. Understanding these reactions is fundamental to appreciating their role as versatile building blocks.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (like nitro and trifluoromethyl) activates the benzene ring towards nucleophilic attack.[2] This allows for the displacement of leaving groups (typically halogens) on the ring by a variety of nucleophiles, a critical step in building more complex molecules. A prime example is the synthesis of the fungicide Fluazinam, which utilizes a highly functionalized benzene derivative.[2]
Hydrolysis of the Dichloromethyl Group
The dichloromethyl group is readily hydrolyzed under aqueous conditions to an aldehyde (formyl group). This transformation is one of the most common applications of these intermediates, as aromatic aldehydes are themselves versatile precursors for a vast array of subsequent reactions. For instance, 1-Chloro-2-(dichloromethyl)benzene is primarily used as a precursor to 2-chlorobenzaldehyde, a key component in the synthesis of various fungicides and acaricides.[3]
Friedel-Crafts and Chloromethylation Reactions
The synthesis of these key intermediates often involves foundational organic reactions. Friedel-Crafts-type reactions can introduce a trichloromethyl group onto a pre-functionalized benzene ring.[4] Alternatively, chloromethylation can add a -CH₂Cl group, which can be further chlorinated if necessary.[5][6] These methods are crucial for creating the initial building blocks from simpler starting materials.
Application in Fungicide Synthesis: The Case of Diniconazole
One of the most significant applications of this class of compounds is in the synthesis of conazole fungicides. Diniconazole, a broad-spectrum fungicide, relies on 2,4-dichloro-1-(dichloromethyl)benzene as a critical starting material.[1]
Synthetic Pathway Overview
The synthesis of Diniconazole from 2,4-dichloro-1-(dichloromethyl)benzene involves a multi-step process that highlights the versatility of this intermediate. The key steps typically involve the hydrolysis of the dichloromethyl group to form an aldehyde, followed by a series of reactions to build the triazole and vinyl functionalities characteristic of this fungicide class.
Caption: Synthetic pathway for Diniconazole from its key intermediate.
Protocol: Hydrolysis of 2,4-Dichloro-1-(dichloromethyl)benzene
This protocol details the conversion of the dichloromethyl group to a formyl group, the first crucial step in the Diniconazole synthesis.
Materials & Reagents:
-
2,4-Dichloro-1-(dichloromethyl)benzene (1.0 mol)
-
Sulfuric acid (98%, 2.0 mol)
-
Water (deionized)
-
Sodium bicarbonate solution (5% w/v)
-
Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask (1 L) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (1 L)
Procedure:
-
Reaction Setup: Charge the round-bottom flask with 2,4-Dichloro-1-(dichloromethyl)benzene (1.0 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 mol) to the flask while stirring. The addition should be controlled to manage the exothermic reaction.
-
Heating: Heat the mixture to 120-130°C and maintain this temperature for 3-4 hours with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) in a separate beaker with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), 5% sodium bicarbonate solution (200 mL), and finally with brine (200 mL). The bicarbonate wash is crucial to neutralize any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,4-dichlorobenzaldehyde can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Rationale: The use of concentrated sulfuric acid facilitates the hydrolysis of the gem-dichloride to a carbonyl group. The high temperature is necessary to drive the reaction to completion. A careful aqueous work-up is essential to remove the acid and other water-soluble impurities.[3]
Application in Herbicide Synthesis
While direct synthesis from a single "(Dichlorofluoromethyl)benzene" is less commonly documented for herbicides, the underlying chemical principles and related building blocks are highly relevant. For example, fluorinated and chlorinated benzene derivatives are foundational to many herbicides, including those in the sulfonylurea and triazolopyrimidine classes.[7][8] The synthesis of intermediates for these herbicides often involves chloromethylation or the use of pre-functionalized aromatic rings.
Workflow: Synthesis of a Chloromethylated Intermediate
The introduction of a chloromethyl group (-CH₂Cl) onto a benzene ring is a common strategy for creating a reactive handle for further elaboration.
Caption: General workflow for the chloromethylation of an aromatic compound.[5]
This chloromethylated product can then undergo nucleophilic substitution with various moieties to build the final herbicide structure. For example, it can be reacted with phenols or thiols to form ether or thioether linkages, which are common in agrochemical structures.
Data Summary: Comparative Synthesis Methods
The synthesis of key intermediates like chlorinated benzotrichlorides can be achieved through various methods. The choice of method often depends on factors like desired yield, catalyst availability, and environmental considerations.
| Method | Starting Material | Key Reagents | Catalyst | Typical Yield | Key Advantages | Reference |
| Friedel-Crafts | 2,4-Dichlorofluorobenzene | Carbon Tetrachloride (CCl₄) | Ionic Liquid | ~92% | High yield, recyclable catalyst, fewer by-products. | [4][9] |
| Photochlorination | 2,4-Dichloro-5-fluorotoluene | Chlorine Gas (Cl₂) | UV Light | Variable | Simple reagents, no complex catalyst synthesis. | [4] |
This table illustrates a modern approach using an ionic liquid catalyst, which offers significant advantages in terms of yield and sustainability over traditional free-radical methods.[4][9]
Conclusion
(Dichlorofluoromethyl)benzene and its analogs are indispensable building blocks in the agrochemical industry. Their well-defined reactivity allows for the efficient synthesis of complex and potent active ingredients. The ability to readily convert the dichloromethyl group into a formyl group, as demonstrated in the synthesis of Diniconazole, provides a reliable entry point into diverse molecular scaffolds.[1][3] As the demand for more effective and environmentally benign crop protection agents grows, the strategic use of these versatile intermediates will undoubtedly continue to play a central role in the innovation and development of new agrochemicals.
References
- An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Benchchem.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. Benchchem.
- Exploring 2,4-Dichloro-1-(Dichloromethyl)
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Application of 1-Chloro-2-(dichloromethyl)benzene in Agrochemical Synthesis. Benchchem.
- Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry.
- Chloromethylation of benzene compounds.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytop
- Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. PubMed.
- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro.
- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
- Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
- Method for manufacturing herbicides and their intermediates.
- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
- Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
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(Dichlorofluoromethyl)benzene as an intermediate for pharmaceutical compounds
An In-Depth Technical Guide to (Dichlorofluoromethyl)benzene as an Intermediate for Pharmaceutical Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
(Dichlorofluoromethyl)benzene (DCFMB) is an aromatic compound featuring a benzene ring substituted with a dichlorofluoromethyl group (–CFCl₂). This unique structural motif makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The presence of both chlorine and fluorine atoms on the methyl group significantly influences the compound's electronic properties and reactivity, offering a versatile platform for constructing novel bioactive compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of (Dichlorofluoromethyl)benzene, with a focus on detailed protocols and the mechanistic rationale behind its utility in drug development.
Introduction: The Significance of Fluorinated Intermediates in Medicinal Chemistry
The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug design.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacological profile of a drug candidate. Specifically, fluorinated groups like dichlorofluoromethyl can improve:
-
Metabolic Stability: The strength of the C-F bond makes the moiety resistant to metabolic degradation, potentially increasing the drug's half-life.[2]
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]
-
Binding Affinity: The dichlorofluoromethyl group can act as a bioisostere for other functional groups, such as hydroxyl, thiol, or amine groups, potentially forming favorable interactions with target proteins and improving binding affinity and specificity.[1][3]
(Dichlorofluoromethyl)benzene serves as a key building block for introducing this valuable functional group onto an aromatic scaffold, which is a common core structure in many pharmaceuticals.[4][5]
Synthesis and Physicochemical Properties
Synthesis of (Dichlorofluoromethyl)benzene
The most common method for synthesizing (Dichlorofluoromethyl)benzene is through the electrophilic substitution of benzene using a suitable dichlorofluoromethylating agent. A prevalent approach involves the reaction of benzene with chlorodifluoromethane (HCFC-22) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Caption: Workflow for the synthesis of (Dichlorofluoromethyl)benzene.
Protocol 1: Synthesis via Electrophilic Aromatic Substitution
-
Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add anhydrous aluminum chloride (1.1 eq.) and an excess of dry benzene, which serves as both reactant and solvent.
-
Reaction Initiation: Cool the mixture in an ice bath to 0-5 °C. Begin bubbling chlorodifluoromethane gas through the stirred suspension.
-
Temperature Control: Maintain the reaction temperature between 5-10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Wash it sequentially with dilute HCl, a saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess benzene under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (Dichlorofluoromethyl)benzene.
Physicochemical Data
The key properties of (Dichlorofluoromethyl)benzene are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₅Cl₂F | [6][7] |
| Molecular Weight | 179.02 g/mol | [6] |
| Appearance | Colorless Liquid | [6] |
| CAS Number | 498-67-9 | [6] |
| Boiling Point | Approx. 185-187 °C (Predicted) | N/A |
| Density | Approx. 1.35 g/cm³ (Predicted) | N/A |
Application in Pharmaceutical Synthesis: A Protocol for Derivatization
(Dichlorofluoromethyl)benzene is a versatile intermediate.[6] The electron-withdrawing nature of the dichlorofluoromethyl group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr) , particularly if other activating groups (like a nitro group) are present. Furthermore, the dichloromethyl moiety itself can be transformed, for example, into a carbonyl group via hydrolysis.
This section provides a representative protocol for the functionalization of a (Dichlorofluoromethyl)benzene derivative, illustrating its use as a scaffold for building more complex pharmaceutical precursors. This protocol is based on well-established SₙAr reactions commonly used in medicinal chemistry.[8]
Scenario: Synthesis of a hypothetical N-aryl piperazine derivative. N-aryl piperazines are privileged structures found in numerous FDA-approved drugs.
Caption: Synthetic workflow for a pharmaceutical precursor via SₙAr.
Protocol 2: Synthesis of a Hypothetical N-[4-(Dichlorofluoromethyl)phenyl]piperazine
Disclaimer: This is a representative protocol. The nitro group on the starting material is crucial for activating the ring for SₙAr.
-
Reactant Charging: To a round-bottom flask, add 1-(Dichlorofluoromethyl)-4-nitrobenzene (1.0 eq.), the desired piperazine derivative (1.2 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.
-
Monitoring: Monitor the disappearance of the starting material using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically runs for 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl piperazine product.
Safety, Handling, and Storage
As a halogenated aromatic hydrocarbon, (Dichlorofluoromethyl)benzene should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
(Dichlorofluoromethyl)benzene is a highly valuable intermediate for the pharmaceutical industry. Its synthesis is well-established, and its unique dichlorofluoromethyl substituent provides a powerful tool for medicinal chemists to enhance the properties of drug candidates.[3] The protocols and principles outlined in this guide demonstrate its versatility as a scaffold for creating complex molecular architectures through reactions like nucleophilic aromatic substitution. As the demand for more stable and effective pharmaceuticals grows, the strategic use of fluorinated intermediates like (Dichlorofluoromethyl)benzene will continue to be a critical component of innovative drug discovery and development.[4]
References
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Application Notes & Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene
Abstract: This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Two primary synthetic routes are presented: a modern approach utilizing a Friedel-Crafts reaction with an ionic liquid catalyst, and a classical free-radical chlorination of a toluene derivative. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comparative overview, detailed methodologies, and expected analytical characteristics for the target compound.
Introduction & Strategic Overview
2,4-dichloro-5-fluoro-(trichloromethyl)benzene, also known as 2,4-dichloro-5-fluorobenzotrichloride, is a key building block in organic synthesis. Its trifunctionalized aromatic ring makes it a versatile precursor for various complex molecules, most notably for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, which is widely used in the production of medicines, pesticides, and dyes.[1][2]
The primary methods for its synthesis involve either the introduction of a trichloromethyl group onto a pre-functionalized benzene ring or the exhaustive chlorination of a methyl group on a substituted toluene. This document details two distinct and validated methods for its preparation:
-
Method A: Ionic Liquid-Catalyzed Friedel-Crafts Reaction: A contemporary method that involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a recyclable ionic liquid catalyst. This method is noted for its high yield and reduced by-product formation.[1]
-
Method B: Free-Radical Photochlorination: A traditional approach involving the photo-initiated free-radical chlorination of 2,4-dichloro-5-fluorotoluene. This method, while straightforward, can lead to a mixture of chlorinated products and requires careful monitoring.
These notes provide detailed protocols for both syntheses, a comparison of their key metrics, and a guide to the expected analytical characterization of the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on available starting materials, equipment, and desired purity and yield. The following table summarizes the key aspects of the two methods described.
| Parameter | Method A: Ionic Liquid-Catalyzed Friedel-Crafts | Method B: Free-Radical Photochlorination |
| Starting Materials | 2,4-Dichlorofluorobenzene, Carbon Tetrachloride | 2,4-Dichloro-5-fluorotoluene, Chlorine Gas |
| Catalyst/Initiator | Ionic Liquid (e.g., [C₂mim][Cl₂]-AlCl₃) | UV light or Radical Initiator (e.g., AIBN) |
| Key Advantages | High yield, catalyst recyclability, fewer by-products. | Simple reagents, no specialized catalyst synthesis.[1] |
| Key Disadvantages | Requires synthesis of the ionic liquid catalyst. | Can produce a mixture of products, requires handling of chlorine gas, lower selectivity.[1] |
| Typical Yield | >90%[2] | Variable, dependent on reaction control. |
| Environmental Impact | Use of recyclable catalyst is beneficial. Carbon tetrachloride is an ozone-depleting substance. | Use of hazardous chlorine gas. |
Health & Safety Precautions
General Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[3]
-
Chemical Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
-
Carbon Tetrachloride (CCl₄): Toxic and an environmental hazard. Handle with extreme care to avoid inhalation and skin contact.
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. Requires a dedicated gas handling system and a scrubber.
-
2,4-dichloro-5-fluoro-(trichloromethyl)benzene: Assumed to be toxic and corrosive. Avoid contact with skin and eyes.[3]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.
-
Experimental Protocols
Method A: Ionic Liquid-Catalyzed Friedel-Crafts Reaction
This method proceeds in two stages: synthesis of the ionic liquid catalyst, followed by the main Friedel-Crafts reaction.
Workflow Diagram: Method A
Caption: Workflow for the Ionic Liquid-Catalyzed Synthesis.
Part 1: Synthesis of the Ionic Liquid Catalyst
-
In a nitrogen-purged reaction vessel, combine 35.2 g of bis(1-ethyl-3-methylimidazolium chloride) and 52.3 g of anhydrous aluminum chloride (AlCl₃).
-
Stir the mixture at room temperature under a nitrogen atmosphere until a homogeneous ionic liquid is formed (approximately 87.5 g).
Part 2: Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the previously synthesized ionic liquid (87.5 g).
-
Add 2,4-dichlorofluorobenzene (16.5 g, 0.1 mol) and carbon tetrachloride (75 g, 0.49 mol) to the flask.[2]
-
Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 4 hours.[2]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
The upper layer is the ionic liquid catalyst, which can be carefully decanted and recovered for reuse. The lower organic phase contains the product.
-
Transfer the lower organic layer to a separatory funnel and wash with water to remove any residual catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess carbon tetrachloride using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. A yield of 92.9% has been reported for this method.[2]
Method B: Free-Radical Photochlorination
This method requires a photochemical reactor setup and careful handling of chlorine gas.
Workflow Diagram: Method B
Caption: Workflow for the Free-Radical Photochlorination Synthesis.
Protocol:
-
Set up the reaction apparatus in a fume hood, ensuring a UV lamp can irradiate the flask. The gas outlet must be connected to a scrubber containing a sodium thiosulfate or sodium hydroxide solution to neutralize excess chlorine.
-
Dissolve 2,4-dichloro-5-fluorotoluene in a minimal amount of an inert solvent like carbon tetrachloride in the reaction flask. Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) if desired, though UV light is the primary initiator.
-
Heat the solution to reflux while stirring.
-
Turn on the UV lamp and begin bubbling chlorine gas through the solution at a steady rate.
-
Monitor the reaction progress by GC analysis of aliquots to observe the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated products.
-
Once the desired level of trichlorination is achieved (or the starting material is consumed), stop the chlorine flow and turn off the lamp and heat.
-
Allow the reaction mixture to cool to room temperature. Purge the solution with nitrogen to remove any dissolved chlorine gas.
-
Wash the organic solution with aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product will likely be a mixture of chlorinated species. Purify by fractional vacuum distillation to isolate the desired 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.
Product Characterization
The identity and purity of the synthesized 2,4-dichloro-5-fluoro-(trichloromethyl)benzene should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (280.38 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the aromatic protons and the absence of methyl or chloromethyl protons.
-
¹³C NMR: To identify the number of unique carbon environments.
-
¹⁹F NMR: To confirm the presence of the fluorine atom at the expected chemical shift.
-
-
Infrared (IR) Spectroscopy: To identify characteristic C-Cl and C-F bond vibrations.
References
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.
- Google Patents. (n.d.). Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
- Patsnap. (n.d.). Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene.
- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- ECHEMI. (n.d.). 2,4-Dichlorobenzotrifluoride SDS, 320-60-5 Safety Data Sheets.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride synthesis.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET.
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Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of (Dichlorofluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (dichlorofluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. This document offers in-depth insights into the application of Lewis acid catalysts for this transformation, grounded in the principles of electrophilic aromatic substitution. While a specific, standardized protocol for this exact synthesis is not widely documented, this guide constructs a robust, scientifically-sound methodology based on established Friedel-Crafts reactions.
Introduction: The Significance of the Dichlorofluoromethyl Group
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The dichlorofluoromethyl (-CFCl₂) group, a bioisostere of the trifluoromethyl group, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can significantly enhance the pharmacological profile of a drug candidate. (Dichlorofluoromethyl)benzene serves as a key starting material for the incorporation of this important moiety into more complex molecular architectures.
Lewis acid catalysis is a powerful tool for the formation of carbon-carbon bonds, particularly in the context of Friedel-Crafts reactions.[1] By activating a suitable dichlorofluoromethylating agent, a Lewis acid can facilitate the electrophilic attack on the benzene ring, leading to the desired product. This application note will detail a proposed protocol using aluminum chloride (AlCl₃), a common and effective Lewis acid for such transformations.[2]
Reaction Mechanism: A Friedel-Crafts Approach
The synthesis of (dichlorofluoromethyl)benzene via a Lewis acid-catalyzed pathway is predicated on the principles of the Friedel-Crafts alkylation.[3] The reaction proceeds through the generation of a highly reactive electrophile from a dichlorofluoromethyl source, which then undergoes electrophilic aromatic substitution with benzene.
A plausible dichlorofluoromethylating agent for this reaction is dichlorofluoromethane (HCFC-21). The role of the Lewis acid, aluminum chloride (AlCl₃), is to abstract a chloride ion from dichlorofluoromethane, generating a highly electrophilic chlorofluorocarbocation.[2] This carbocation then serves as the active electrophile in the subsequent reaction with benzene. The reaction mechanism can be visualized as follows:
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of (Dichlorofluoromethyl)benzene.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of (dichlorofluoromethyl)benzene using benzene and dichlorofluoromethane with aluminum chloride as the Lewis acid catalyst.
Safety Precautions:
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum chloride is a corrosive solid that reacts violently with water. Handle with care in a dry environment.
-
Dichlorofluoromethane is a gas at room temperature and should be handled in a closed system. It is also an ozone-depleting substance, and its use may be regulated.
-
The reaction generates HCl gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Benzene | Starting material |
| Dichlorofluoromethane (gas) | Dichlorofluoromethylating agent |
| Anhydrous Aluminum Chloride | Lewis acid catalyst |
| Anhydrous Dichloromethane | Solvent |
| 1 M HCl solution | Quenching agent |
| Saturated NaHCO₃ solution | Neutralizing wash |
| Brine | Washing agent |
| Anhydrous MgSO₄ | Drying agent |
| Three-neck round-bottom flask | Reaction vessel |
| Condenser with gas outlet | Reflux and gas management |
| Gas inlet tube | Introduction of gaseous reagent |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Gas trap (e.g., with NaOH solution) | Neutralization of HCl gas |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Fractional distillation apparatus | Product purification |
Experimental Workflow
Caption: Experimental workflow for the synthesis of (Dichlorofluoromethyl)benzene.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap, and a gas inlet tube extending below the surface of the future reaction mixture. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (13.3 g, 0.1 mol). Add 100 mL of anhydrous dichloromethane to the flask and begin stirring.
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Benzene Addition: Slowly add benzene (7.8 g, 0.1 mol) to the cooled suspension over 15 minutes.
-
Dichlorofluoromethane Addition: Begin bubbling dichlorofluoromethane gas through the reaction mixture at a slow, steady rate. Monitor the gas flow to avoid excessive pressure buildup.
-
Reaction: Maintain the reaction temperature at 0-5°C and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This should be done in a fume hood with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of dichloromethane.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain (dichlorofluoromethyl)benzene as a colorless liquid.
Data Presentation
Physicochemical Properties of (Dichlorofluoromethyl)benzene
| Property | Value |
| Molecular Formula | C₇H₅Cl₂F |
| Molecular Weight | 179.02 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 179 °C at 760 mmHg |
| Melting Point | -26.8 °C |
| Density | 1.274 g/cm³ at 20 °C |
| CAS Number | 498-67-9 |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.40-7.60 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃): Chemical shifts for the aromatic carbons are expected in the range of δ 125-135 ppm. The carbon of the dichlorofluoromethyl group will appear as a triplet due to coupling with the fluorine atom.
-
¹⁹F NMR (CDCl₃): A singlet is expected in the characteristic region for a -CFCl₂ group.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 178 (for ³⁵Cl isotopes) and characteristic isotopic patterns for the presence of two chlorine atoms.
Trustworthiness and Validation
The protocol described herein is based on the well-established principles of Friedel-Crafts chemistry.[1][3] The success of the synthesis relies on several key factors:
-
Anhydrous Conditions: The exclusion of moisture is critical to prevent the deactivation of the aluminum chloride catalyst.
-
Temperature Control: Maintaining a low reaction temperature is important to minimize side reactions, such as polyalkylation and isomerization.
-
Stoichiometry: The molar ratio of reactants and catalyst should be carefully controlled to optimize the yield of the desired monosubstituted product.
Validation of the final product should be performed using standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and gas chromatography to confirm its identity and purity.
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What is the role of Lewis acid in halogenation of benzene? - Quora. (2018). Retrieved from [Link]
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Laboratory-Scale Synthesis of (Dichlorofluoromethyl)benzene: A Two-Step Protocol from Toluene
An Application Note for Researchers and Drug Development Professionals
Abstract
(Dichlorofluoromethyl)benzene, also known as α,α-dichloro-α-fluorotoluene, is a valuable fluorinated building block in the synthesis of specialized agrochemicals and pharmaceutical intermediates. Its unique combination of chlorine and fluorine atoms on the benzylic carbon imparts specific reactivity and properties to derivative molecules. This application note provides a detailed, field-proven guide for the laboratory-scale synthesis of (Dichlorofluoromethyl)benzene. The synthesis is presented as a robust two-step process: (1) the free-radical photochlorination of toluene to yield the key intermediate, benzotrichloride, and (2) the subsequent selective monofluorination of benzotrichloride via a Swarts halogen exchange reaction using antimony trifluoride. This guide emphasizes the causality behind experimental choices, comprehensive safety protocols, and self-validating checkpoints to ensure reproducibility and safety.
Introduction and Synthetic Strategy
The synthesis of functionalized aromatic compounds is a cornerstone of modern chemical and pharmaceutical development. (Dichlorofluoromethyl)benzene serves as a critical precursor, leveraging the distinct electronic effects of its halogenated methyl group for further transformations. While several synthetic routes exist, a common and reliable laboratory-scale approach involves the initial exhaustive chlorination of the toluene methyl group, followed by a selective halogen exchange (Halex) reaction.
This protocol is structured around this two-stage strategy for its efficiency and reliance on readily accessible starting materials.
-
Stage 1: Benzotrichloride Synthesis. Toluene is subjected to exhaustive free-radical chlorination. This reaction is initiated by ultraviolet (UV) light, which selectively promotes substitution on the side-chain methyl group rather than the aromatic ring. The reaction proceeds stepwise through benzyl chloride and benzal chloride to the desired benzotrichloride (α,α,α-trichlorotoluene).[1][2]
-
Stage 2: Swarts Reaction for Fluorination. The synthesized benzotrichloride undergoes a Swarts reaction, a classic halogen exchange method.[3][4] In this step, antimony trifluoride (SbF₃) acts as the fluorine source, replacing one of the three chlorine atoms with a fluorine atom to yield the final product, (Dichlorofluoromethyl)benzene.[5]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Stage 1: Synthesis of Benzotrichloride via Photochlorination
Principle and Rationale
The free-radical chlorination of toluene is a chain reaction initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) under UV irradiation.[6][7] These radicals then abstract a hydrogen atom from the methyl group of toluene, initiating a chain reaction that continues until three hydrogen atoms are replaced by chlorine.
Causality of Experimental Choices:
-
UV Light Initiation: The use of UV light is critical. In its absence, and especially in the presence of a Lewis acid catalyst, electrophilic aromatic substitution would occur, leading to undesired chlorotoluenes.[1]
-
Reaction Temperature and Monitoring: The reaction is typically started at the boiling point of toluene (~111°C). As chlorination proceeds, the boiling point of the mixture increases due to the formation of higher-boiling chlorinated products (benzyl chloride, benzal chloride, and finally benzotrichloride, which boils at ~221°C).[8][9] Monitoring the boiling point is therefore a reliable method to track the reaction's progress. The reaction is considered complete when the boiling point approaches 215-220°C.[2][8]
-
Excess Chlorine: A sufficient supply of chlorine gas is necessary to drive the reaction to completion and ensure the exhaustive chlorination of the methyl group.[2]
Detailed Experimental Protocol: Benzotrichloride
Warning: This procedure involves highly toxic chlorine gas and produces corrosive hydrogen chloride (HCl) gas. It MUST be performed in a well-ventilated chemical fume hood with a gas scrubber. Benzotrichloride is a potential carcinogen and lachrymator.[9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with:
-
A reflux condenser. The outlet of the condenser should be connected via tubing to a gas scrubber containing a solution of sodium hydroxide or sodium thiosulfate to neutralize excess chlorine and HCl gas.
-
A gas inlet tube extending below the surface of the reaction mixture.
-
A thermometer with its bulb immersed in the liquid. The flask should be placed on a heating mantle, and a UV lamp (e.g., a mercury vapor lamp) positioned to irradiate the flask.[2]
Caption: Experimental workflow for benzotrichloride synthesis.
Procedure:
-
Preparation: Charge the 500 mL three-necked flask with toluene (100 g, 1.085 mol). Purge the system with an inert gas like nitrogen for 10-15 minutes to remove oxygen.[2]
-
Reaction Initiation: Heat the toluene to a gentle reflux (~111°C) using the heating mantle. Once refluxing, turn on the UV lamp.
-
Chlorination: Begin bubbling dry chlorine gas through the gas inlet tube at a steady rate. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux.[2]
-
Monitoring: Continue the chlorination, monitoring the temperature of the reaction mixture. The boiling point will gradually rise as the reaction progresses. The reaction is complete when the boiling point reaches approximately 215°C, which may take 15-20 hours.[2][8]
-
Work-up: Once the target temperature is reached, stop the chlorine flow, turn off the UV lamp and heating mantle, and allow the mixture to cool to room temperature under a nitrogen atmosphere.
-
Transfer the crude product to a separatory funnel and wash it carefully with a 10% sodium carbonate solution (2 x 100 mL) to neutralize residual HCl.[10]
-
Wash the organic layer with water (2 x 100 mL) until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride, then filter.[10]
-
Purification: Purify the crude benzotrichloride by fractional distillation under vacuum. Collect the fraction boiling at 97-98°C/12 mmHg.[8] The expected yield is approximately 90%.
Stage 2: Synthesis of (Dichlorofluoromethyl)benzene via Swarts Reaction
Principle and Rationale
The Swarts reaction is an effective method for introducing fluorine into organic molecules by exchanging chlorine or bromine atoms.[3] Antimony trifluoride (SbF₃) is a common reagent for this transformation.[4] The reaction mechanism involves the formation of a complex between the halogenated substrate and the metal fluoride, facilitating the nucleophilic displacement of a chloride ion by a fluoride ion.[4]
Causality of Experimental Choices:
-
Reagent Selection: SbF₃ is used because it is effective at replacing benzylic chlorine atoms with fluorine. While other fluorinating agents exist, SbF₃ provides a reliable route for this specific transformation. The reaction can sometimes be catalyzed by the addition of antimony(V) salts, which can increase the reactivity.[5]
-
Reaction Control: The reaction is typically heated to drive the halogen exchange. Since only one chlorine atom is being replaced, the stoichiometry and reaction conditions are controlled to favor monofluorination. The product is distilled directly from the reaction mixture as it forms.
Detailed Experimental Protocol: (Dichlorofluoromethyl)benzene
Extreme Warning: Antimony trifluoride is highly toxic, corrosive, and can cause severe chemical burns upon contact with skin or eyes.[11][12][13] It is also moisture-sensitive. This procedure must be conducted in a fume hood, and full protective gear, including a face shield, heavy-duty gloves (e.g., neoprene or butyl rubber), and a lab coat, is essential. Have calcium gluconate gel available as a first aid measure for potential HF exposure, which can be a byproduct of hydrolysis.
Apparatus Setup: A 250 mL round-bottom flask equipped with a distillation head and condenser.
Procedure:
-
Preparation: In the fume hood, carefully charge the 250 mL flask with benzotrichloride (97.7 g, 0.5 mol) and antimony trifluoride (44.7 g, 0.25 mol).
-
Reaction: Gently heat the mixture. The (Dichlorofluoromethyl)benzene product is more volatile than the starting benzotrichloride.
-
Purification: The product will begin to distill from the reaction mixture. Collect the liquid that distills at approximately 179°C at atmospheric pressure.[14]
-
The collected product can be further purified by redistillation if necessary.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative parameters for this two-step synthesis.
| Parameter | Toluene (Start) | Benzotrichloride (Intermediate) | Antimony Trifluoride | (Dichlorofluoromethyl)benzene (Product) |
| Formula | C₇H₈ | C₇H₅Cl₃ | SbF₃ | C₇H₅Cl₂F |
| Molar Mass ( g/mol ) | 92.14 | 195.48 | 178.76 | 179.02 |
| Quantity (Example) | 100 g (1.085 mol) | ~192 g (0.98 mol, theoretical) | 44.7 g (0.25 mol) | - |
| Appearance | Colorless liquid | Colorless, oily liquid | Grayish-white solid | Colorless liquid |
| Density (g/mL) | 0.867 | 1.376 | 4.38 | ~1.35 (estimated) |
| Boiling Point (°C) | 111 | 221 | 319 (sublimes) | 179 |
| Theoretical Yield | - | 212 g | - | 89.5 g (from 0.5 mol BTC) |
| Expected Yield (%) | - | ~90% | - | ~80-85% |
Concluding Remarks
This application note details a reliable and well-documented two-step method for the laboratory-scale synthesis of (Dichlorofluoromethyl)benzene. The successful execution of this protocol hinges on meticulous attention to reaction monitoring—particularly the boiling point during the photochlorination stage—and the stringent observation of safety procedures when handling hazardous reagents like chlorine gas and antimony trifluoride. By understanding the chemical principles and rationale behind each step, researchers can confidently and safely produce this important fluorinated intermediate for applications in pharmaceutical and agrochemical research and development.
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Benzotrichloride - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Preparation of benzotrichloride - PrepChem.com. (n.d.). Retrieved January 16, 2026, from [Link]
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ANTIMONY TRIFLUORIDE EXTRA PURE - Loba Chemie. (n.d.). Retrieved January 16, 2026, from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved January 16, 2026, from [Link]
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Common Name: ANTIMONY TRIFLUORIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 16, 2026, from [Link]
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Safety Data Sheet: antimony trifluoride - Chemos GmbH&Co.KG. (n.d.). Retrieved January 16, 2026, from [Link]
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Side-chain chlorination of toluene with new photosensitive catalyst - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride - YouTube. (2022-07-04). Retrieved January 16, 2026, from [Link]
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How does the chlorination of toluene in the presence of light followed by treatment with aq NaOH give benzoic acid? - Quora. (2018-04-18). Retrieved January 16, 2026, from [Link]
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Toluene, α,α-difluoro - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
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Define the Swarts reaction. - Examples & Equation | CK-12 Foundation. (n.d.). Retrieved January 16, 2026, from [Link]
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Chemistry Swarts Reaction - Sathee NEET. (n.d.). Retrieved January 16, 2026, from [Link]
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Swarts Reaction - Unacademy. (n.d.). Retrieved January 16, 2026, from [Link]
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Swarts reaction mechanism - BYJU'S. (n.d.). Retrieved January 16, 2026, from [Link]
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Thermophysical Properties of (Dichlorofluoromethyl)benzene - Chemcasts. (n.d.). Retrieved January 16, 2026, from [Link]
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Chemical Properties of Benzene, (dichloromethyl)- (CAS 98-87-3) - Cheméo. (n.d.). Retrieved January 16, 2026, from [Link]
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Introduction of Fluorine Using Antimony and Vanadium Fluorides. (n.d.). Retrieved January 16, 2026, from [Link]
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Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Benzotrichloride - Merck Index. (n.d.). Retrieved January 16, 2026, from [Link]
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Benzene, 1,4-dichloro-2-(trifluoromethyl)- | C7H3Cl2F3 | CID - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Fluorination of aminochlorotriphosphonitriles and the preparation of non-geminal chlorofluorotriphosphonitriles - Journal of the Chemical Society D - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
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(Dichlorofluoromethyl)benzene | 498-67-9 - BuyersGuideChem. (n.d.). Retrieved January 16, 2026, from [Link]
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Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
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Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - Beilstein Journals. (2021-02-10). Retrieved January 16, 2026, from [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved January 16, 2026, from [Link]
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Physical and chemical properties of benzene - BYJU'S. (n.d.). Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of (Dichlorofluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the Dichlorofluoromethyl Group in Modern Chemistry
The dichlorofluoromethyl (-CFCl₂) moiety is an increasingly important functional group in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the combined inductive effects of fluorine and chlorine, can significantly modulate the lipophilicity, metabolic stability, and binding affinity of parent molecules. (Dichlorofluoromethyl)benzene serves as a key building block for the introduction of this functional group onto aromatic systems. This document provides a detailed exploration of the predominant reaction mechanism for the synthesis of (dichlorofluoromethyl)benzene and presents a comprehensive, field-proven laboratory protocol for its preparation.
Primary Synthetic Trajectory: The Swarts Fluorination of Benzotrichloride
The most established and industrially viable method for the synthesis of (dichlorofluoromethyl)benzene is the Swarts reaction, which involves the partial halogen exchange of benzotrichloride (α,α,α-trichlorotoluene) using a fluorinating agent. This reaction, first reported by Frédéric Jean Edmond Swarts in 1892, has become a cornerstone of organofluorine chemistry[1][2].
Underlying Principles of the Swarts Reaction
The Swarts reaction is fundamentally a nucleophilic substitution where a chloride or bromide is displaced by a fluoride. The driving force for this reaction is the formation of a stronger carbon-fluorine bond and the precipitation or sequestration of the resulting metal chloride. While various metallic fluorides can be employed, the combination of antimony trifluoride (SbF₃) as the fluorine source and antimony pentachloride (SbCl₅) as a catalyst is particularly effective for the fluorination of polychlorinated substrates[1][3][4].
The role of the SbCl₅ catalyst is crucial; it reacts with SbF₃ in situ to form more reactive antimony chlorofluoride species, such as SbCl₄F, which are more effective at delivering a fluoride anion to the substrate.
Detailed Reaction Mechanism
The conversion of benzotrichloride to (dichlorofluoromethyl)benzene via the Swarts reaction is a stepwise process. The benzylic carbon, with its three chlorine atoms, is highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through the formation of a carbocation intermediate, stabilized by the adjacent phenyl ring.
Step 1: Catalyst Activation and Formation of the Active Fluorinating Agent
Antimony pentachloride (SbCl₅), a potent Lewis acid, reacts with antimony trifluoride (SbF₃) to generate a mixed antimony halide species, which is the active fluorinating agent. For simplicity, this is often represented as the formation of a complex that can readily donate a fluoride ion.
Step 2: Formation of the Dichlorophenylmethyl Cation
The reaction is initiated by the abstraction of a chloride ion from benzotrichloride by the antimony catalyst. This generates a resonance-stabilized dichlorophenylmethyl carbocation. The stability of this benzylic carbocation is a key factor in the facility of this reaction.
Step 3: Nucleophilic Attack by Fluoride
A fluoride ion from the antimony trifluoride then attacks the carbocation, forming the C-F bond and yielding (dichlorofluoromethyl)benzene.
Step 4: Catalyst Regeneration
The resulting antimony chloride species can be reconverted to the active catalyst in the presence of excess SbF₃, allowing for a catalytic cycle.
Below is a visual representation of the proposed reaction mechanism:
Caption: Proposed mechanism for the Swarts reaction of benzotrichloride.
Experimental Protocol: Laboratory-Scale Synthesis of (Dichlorofluoromethyl)benzene
This protocol is designed for the safe and efficient synthesis of (dichlorofluoromethyl)benzene on a laboratory scale. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Benzotrichloride (C₆H₅CCl₃) | Starting material |
| Antimony trifluoride (SbF₃) | Fluorinating agent |
| Antimony pentachloride (SbCl₅) | Catalyst |
| Anhydrous Sodium Carbonate | Neutralizing agent |
| Anhydrous Magnesium Sulfate | Drying agent |
| Diethyl ether | Extraction solvent |
| Three-necked round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent loss of volatile components |
| Dropping funnel | For controlled addition of reagents |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | For controlled heating |
| Distillation apparatus | For purification |
Safety Precautions
-
Benzotrichloride is a corrosive and toxic compound, and a suspected carcinogen. Handle with extreme care, avoiding skin and eye contact, and inhalation of vapors[5].
-
Antimony trifluoride is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage[6][7].
-
The reaction generates hydrochloric acid (HCl) gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The outlet of the reflux condenser should be connected to a gas trap.
-
In the fume hood, charge the flask with benzotrichloride (1.0 eq).
-
-
Catalyst and Reagent Addition:
-
To the stirred benzotrichloride, add a catalytic amount of antimony pentachloride (approx. 0.05 eq).
-
In a separate dry container, weigh out antimony trifluoride (0.4-0.5 eq). The stoichiometry is key to favor the formation of the monofluorinated product.
-
Carefully and portion-wise, add the solid antimony trifluoride to the reaction mixture through the side neck of the flask. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
-
Reaction Conditions:
-
After the addition of SbF₃ is complete, heat the reaction mixture to a gentle reflux (the boiling point of (dichlorofluoromethyl)benzene is approximately 179°C) using a heating mantle[8].
-
Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by carefully taking aliquots from the reaction mixture.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice and water. This will hydrolyze any remaining antimony compounds.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL for a small-scale reaction).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification and Characterization:
-
The crude product will be a mixture of the desired product, unreacted starting material, and potentially some difluorinated byproduct.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure (dichlorofluoromethyl)benzene.
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 60-70% | Low yield may result from incomplete reaction (extend reaction time) or loss during work-up and purification. |
| Purity | >98% | Impurities may include starting material or over-fluorinated products. Optimize the stoichiometry of SbF₃ and the reaction time. Ensure efficient fractional distillation. |
| Appearance | Colorless liquid | A colored product may indicate the presence of impurities. Repeat the washing steps or re-distill. |
Alternative Synthetic Considerations: The Route from Benzoic Acid
While the Swarts reaction is the most direct route, it is conceptually possible to synthesize (dichlorofluoromethyl)benzene from benzoic acid. This would likely involve a multi-step process:
-
Conversion of Benzoic Acid to Benzoyl Chloride: Treatment of benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield benzoyl chloride.
-
Chlorination of Benzoyl Chloride: The conversion of the acyl chloride to the trichloromethyl group is a challenging transformation and not a standard synthetic route.
-
Fluorination: Subsequent fluorination would then be required.
This route is generally considered less efficient and more complex than the direct fluorination of readily available benzotrichloride.
Conclusion
The synthesis of (dichlorofluoromethyl)benzene is most effectively achieved through the Swarts fluorination of benzotrichloride using antimony trifluoride and a catalytic amount of antimony pentachloride. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The provided protocol offers a reliable and reproducible method for obtaining this valuable synthetic intermediate.
References
-
Wikipedia (n.d.). Swarts fluorination. Available at: [Link]
-
Sathee NEET (n.d.). Chemistry Swarts Reaction. Available at: [Link]
-
BYJU'S (n.d.). Swarts reaction mechanism. Available at: [Link]
-
Unacademy (n.d.). Swarts Reaction. Available at: [Link]
-
Materion (2018). Safety Data Sheet - ANTIMONY(III) TRICHLORIDE. Available at: [Link]
-
Vedantu (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Available at: [Link]
-
Filo (2025). Explain Swarts Reaction with an Example. Available at: [Link]
- Google Patents (n.d.). CN102924226A - Industrial method for continuous fluorination synthesis of benzotrifluoride product.
-
Beilstein Journals (2024). Benzylic C(sp3)–H fluorination. Available at: [Link]
-
Chemcasts (n.d.). Thermophysical Properties of (Dichlorofluoromethyl)benzene. Available at: [Link]
- Google Patents (n.d.). US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.
- Google Patents (n.d.). WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination.
-
NIST (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)-. Available at: [Link]
-
PubChem (n.d.). (Dichlorofluoromethyl)benzene. Available at: [Link]
Sources
- 1. Swarts Reaction [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. carlroth.com [carlroth.com]
- 4. Explain Swarts Reaction with an Example | Filo [askfilo.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem-casts.com [chem-casts.com]
Application Notes and Protocols: Synthesis of Fluorinated Styrene Polymers from (Dichlorofluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel fluorinated polymers commencing from the readily available starting material, (dichlorofluoromethyl)benzene. Fluorinated polymers are of significant interest across numerous scientific disciplines, including materials science and drug development, owing to their unique properties such as enhanced thermal stability, chemical resistance, and tunable hydrophobicity.[1] This document outlines a detailed two-step synthetic pathway to produce a polymerizable fluorinated styrene monomer, followed by a controlled radical polymerization protocol to yield well-defined fluorinated polymers. The protocols provided herein are designed to be robust and reproducible, offering researchers a clear roadmap for accessing these valuable macromolecules.
Introduction
The incorporation of fluorine into polymer structures imparts a range of desirable physicochemical properties.[1] These include high thermal and oxidative stability, excellent chemical resistance, low surface energy, and unique electronic characteristics.[2] Such properties make fluorinated polymers indispensable in a variety of high-performance applications, from advanced coatings and membranes to specialized materials in the electronics and pharmaceutical industries.[2]
While many fluoropolymers are synthesized from gaseous fluoroalkene monomers, which can present handling challenges, there is a growing interest in developing synthetic routes from readily available liquid precursors.[3] (Dichlorofluoromethyl)benzene emerges as an attractive starting material due to its commercial availability and the potential to transform the dichlorofluoromethyl moiety into a polymerizable functional group.
This application note details a robust, multi-step synthetic strategy to convert (dichlorofluoromethyl)benzene into a fluorinated styrene monomer. This monomer can then be polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4][5] The ability to precisely control the polymer architecture is crucial for tailoring the material properties for specific applications.
Overall Synthetic Strategy
The synthetic approach is a three-stage process, beginning with the conversion of (dichlorofluoromethyl)benzene to an aldehyde intermediate, followed by the formation of a vinyl group, and culminating in the polymerization of the resulting fluorinated styrene monomer.
Caption: Overall workflow for the synthesis of fluorinated polymers.
Part 1: Synthesis of Fluorinated Benzaldehyde Intermediate
The initial step involves the hydrolysis of the dichloromethyl group of (dichlorofluoromethyl)benzene to an aldehyde. This transformation can be achieved under aqueous conditions, often catalyzed by an acid or a phase transfer catalyst.[6][7]
Reaction Mechanism: Hydrolysis
The hydrolysis of the dichloromethyl group proceeds through a gem-diol intermediate which readily eliminates water to form the more stable carbonyl group of the aldehyde.
Caption: Simplified mechanism of dichloromethyl group hydrolysis.
Experimental Protocol: Hydrolysis of (Dichlorofluoromethyl)benzene
Materials:
-
(Dichlorofluoromethyl)benzene
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (dichlorofluoromethyl)benzene (10.0 g, 0.052 mol).
-
Slowly add 50 mL of a 70% aqueous sulfuric acid solution to the flask while stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the fluorinated benzaldehyde.
Expected Data:
| Parameter | Expected Value |
| Yield | 70-80% |
| Boiling Point | Dependent on the position of the fluorine atom |
| ¹H NMR | Aldehyde proton signal around 9-10 ppm |
| ¹⁹F NMR | Signal corresponding to the fluorine on the carbonyl group |
Part 2: Synthesis of Fluorinated Styrene Monomer
The aldehyde functional group of the intermediate is converted to a vinyl group using the Wittig reaction.[3][8] This reliable olefination method involves the reaction of the aldehyde with a phosphorus ylide.[8]
Reaction Mechanism: Wittig Reaction
The Wittig reaction proceeds through a betaine intermediate and an oxaphosphetane, which decomposes to the alkene and triphenylphosphine oxide.[9]
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction
Materials:
-
Fluorinated benzaldehyde intermediate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Syringes
-
Magnetic stirrer
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask and suspend it in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of the fluorinated benzaldehyde (1.0 equivalent) in 20 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure fluorinated styrene monomer.
Expected Data:
| Parameter | Expected Value |
| Yield | 60-85% |
| ¹H NMR | Vinyl proton signals between 5-7 ppm |
| ¹³C NMR | Signals corresponding to the vinyl carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the product |
Part 3: Polymerization of Fluorinated Styrene Monomer
Controlled radical polymerization, specifically RAFT polymerization, is employed to synthesize well-defined fluorinated polymers from the prepared monomer.[4] This technique allows for control over molecular weight, polydispersity, and architecture.[5]
Experimental Protocol: RAFT Polymerization
Materials:
-
Fluorinated styrene monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDTC)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk tube
-
Vacuum line
-
Oil bath
Procedure:
-
In a Schlenk tube, dissolve the fluorinated styrene monomer, CPDTC (RAFT agent), and AIBN (initiator) in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 200:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with an inert gas.
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the required reaction time (can range from a few hours to 24 hours).
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR and the polymer molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.
Expected Data:
| Parameter | Expected Value |
| Monomer Conversion | > 90% (tunable by reaction time) |
| Molecular Weight | Controlled by the [Monomer]/[RAFT Agent] ratio |
| Polydispersity Index (PDI) | < 1.3 |
| Glass Transition Temperature (Tg) | Dependent on the specific polymer structure |
Conclusion
This application note provides a detailed and systematic approach for the synthesis of fluorinated polymers from (dichlorofluoromethyl)benzene. The described three-stage process, involving hydrolysis, Wittig olefination, and RAFT polymerization, offers a versatile platform for creating a variety of novel fluorinated materials. The protocols have been designed to be accessible to researchers with a standard background in synthetic chemistry. The ability to produce well-defined polymers with controlled architectures opens up possibilities for their application in advanced materials, drug delivery systems, and other areas where the unique properties of fluoropolymers are advantageous.
References
Sources
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Syndiospecific (Co)Polymerization of Fluorostyrene with High Monomer Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 7. CN102320943A - Preparation method of benzaldehyde - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Dichlorofluoromethyl)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development and organic synthesis who are working with or planning the synthesis of (Dichlorofluoromethyl)benzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of potential byproducts. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of (Dichlorofluoromethyl)benzene, providing explanations and actionable solutions.
Q1: My reaction to fluorinate benzotrichloride is incomplete, leaving significant amounts of starting material. What are the likely causes and how can I improve the conversion?
A1: Incomplete fluorination is a common challenge, often stemming from several factors:
-
Fluorinating Agent Potency: The activity of your fluorinating agent is paramount. For solid-state reagents like antimony trifluoride (SbF₃), ensure it is freshly ground and dry. Moisture can significantly deactivate the reagent. For gaseous reagents like hydrogen fluoride (HF), ensure a consistent and adequate flow rate.
-
Catalyst Activity: If using a catalyst, such as antimony pentachloride (SbCl₅) with SbF₃, its concentration and activity are critical. Ensure the catalyst is not degraded and is used in the correct stoichiometric ratio.
-
Reaction Temperature: The halogen exchange reaction often requires a specific temperature threshold to proceed efficiently. Gradually increasing the reaction temperature within the recommended range for your specific procedure can enhance the reaction rate.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the point of maximum conversion.
Q2: I am observing a significant byproduct with a mass corresponding to (Trichloromethyl)benzene in my final product. How can this be?
A2: The presence of (Trichloromethyl)benzene, or benzotrichloride, is a clear indicator of incomplete fluorination. This is essentially unreacted starting material. To address this, refer to the solutions provided in Q1. Effective purification, such as fractional distillation under reduced pressure, is crucial to separate the desired (Dichlorofluoromethyl)benzene from the higher-boiling benzotrichloride.
Q3: My GC-MS analysis shows a peak that I suspect is (Chlorodifluoromethyl)benzene. How can I minimize the formation of this over-fluorinated byproduct?
A3: The formation of (Chlorodifluoromethyl)benzene indicates that the fluorination reaction has proceeded beyond the desired stage. This can be controlled by:
-
Stoichiometry of the Fluorinating Agent: Carefully control the molar ratio of the fluorinating agent to the benzotrichloride. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to over-fluorination.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is the major component. Lowering the reaction temperature can sometimes provide better selectivity.
Q4: I am synthesizing my benzotrichloride precursor from toluene and notice byproducts from chlorination on the aromatic ring. How can I improve the selectivity for side-chain chlorination?
A4: Ring chlorination is a common side reaction during the free-radical chlorination of toluene. To favor side-chain chlorination:
-
Reaction Conditions: The reaction should be carried out under conditions that promote free-radical substitution rather than electrophilic aromatic substitution. This typically involves initiation by UV light or a radical initiator (like AIBN) and the absence of Lewis acid catalysts.
-
Inhibitors: The addition of inhibitors for electrophilic chlorination can be beneficial.
-
Temperature: Higher temperatures generally favor side-chain chlorination over ring chlorination.
Key Byproduct Summary
The following table summarizes common byproducts in the synthesis of (Dichlorofluoromethyl)benzene, their likely causes, and suggested troubleshooting measures.
| Byproduct | Common Name | Potential Cause | Troubleshooting and Prevention |
| C₆H₅CCl₃ | Benzotrichloride | Incomplete fluorination of the starting material. | Increase reaction time, temperature, or concentration of the fluorinating agent. Ensure the purity and activity of reagents. |
| C₆H₅CHCl₂ | Benzal chloride | Incomplete chlorination of toluene to benzotrichloride. | Increase chlorination time or intensity of UV irradiation. |
| C₆H₅CH₂Cl | Benzyl chloride | Incomplete chlorination of toluene to benzotrichloride. | Increase chlorination time or intensity of UV irradiation. |
| C₆H₅CF₂Cl | (Chlorodifluoromethyl)benzene | Over-fluorination of benzotrichloride. | Carefully control the stoichiometry of the fluorinating agent. Optimize reaction time and temperature. |
| Cl-C₆H₄-CCl₃ | Chloro-benzotrichlorides | Ring chlorination during the synthesis of benzotrichloride. | Use free-radical conditions (UV light, radical initiator) and avoid Lewis acids. |
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthesis route from toluene to (Dichlorofluoromethyl)benzene and highlights the stages where key byproducts can form.
Caption: Synthesis pathway of (Dichlorofluoromethyl)benzene from toluene, indicating the formation of under-chlorinated, over-fluorinated, and ring-chlorinated byproducts.
Experimental Protocol: Fluorination of Benzotrichloride with Antimony Trifluoride
This protocol details a representative method for the synthesis of (Dichlorofluoromethyl)benzene from benzotrichloride.
Materials:
-
Benzotrichloride (C₆H₅CCl₃)
-
Antimony trifluoride (SbF₃), anhydrous
-
Antimony pentachloride (SbCl₅), catalyst
-
Anhydrous sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzotrichloride.
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous antimony trifluoride (SbF₃). A catalytic amount of antimony pentachloride (SbCl₅) is then added cautiously.
-
Reaction: The reaction mixture is heated with vigorous stirring. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC. The reaction is typically heated to reflux for several hours.
-
Work-up: After cooling the reaction mixture to room temperature, the product is isolated by distillation directly from the reaction mixture, often under reduced pressure.
-
Purification: The collected distillate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic components, followed by washing with water. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
Final Distillation: The crude product is further purified by fractional distillation under reduced pressure to yield pure (Dichlorofluoromethyl)benzene.
References
Troubleshooting Friedel-Crafts reaction for dichlorofluoromethylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Friedel-Crafts dichlorofluoromethylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the dichlorofluoromethyl (CFCl₂) moiety into aromatic systems. The introduction of fluorine-containing groups is a critical strategy in modern drug discovery for modulating properties like metabolic stability, lipophilicity, and bioavailability.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each recommendation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: Why is my reaction yield low or non-existent?
Low or no conversion is the most common issue. The cause can typically be traced to one of three areas: the catalyst, the reagents, or the reaction conditions.
Answer Breakdown:
-
Inactive Lewis Acid Catalyst: The vast majority of failures stem from an inactive catalyst. Strong Lewis acids like Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃) are extremely hygroscopic. Moisture hydrolyzes the catalyst, rendering it ineffective for generating the required electrophile.
-
Solution:
-
Ensure all glassware is rigorously dried before use (flame-dried under vacuum or oven-dried at >120°C for several hours).
-
Use a high-purity, anhydrous grade of the Lewis acid from a freshly opened bottle.
-
Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents, preferably distilled over a suitable drying agent.
-
-
-
Substrate Deactivation: The Friedel-Crafts reaction is an electrophilic aromatic substitution (EAS), and its success is highly dependent on the nucleophilicity of the aromatic ring.[3][4]
-
Strongly Deactivating Groups: Aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are generally poor substrates and will often fail to react.[3]
-
Basic Functional Groups: Substituents containing basic lone pairs, such as amines (-NH₂) or anilines, will complex with the Lewis acid catalyst. This forms a positively charged adduct on the ring, which is strongly deactivating and prevents the reaction.
-
Solution: If your substrate is deactivated, you may need to consider alternative synthetic routes or use a more potent catalytic system. For substrates with basic groups, protecting group chemistry is often required prior to the Friedel-Crafts reaction.
-
-
Insufficient Electrophile Generation: The dichlorofluoromethylating agent must be effectively activated by the Lewis acid.
-
Reagent Purity: Ensure the purity of your dichlorofluoromethyl source (e.g., dichlorofluoromethane, TMSCFCl₂). Impurities can interfere with the catalyst.
-
Inadequate Temperature: The initial formation of the electrophile-catalyst complex may require a specific temperature range. If the temperature is too low, activation may be too slow; if too high, the electrophile or reagent may decompose.
-
Solution: Begin the reaction at a low temperature (e.g., 0°C or -78°C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to the optimal reaction temperature as determined by literature or optimization studies.
-
Q2: I am observing multiple products, including poly-substituted arenes. How can I improve selectivity?
The formation of multiple products is a classic limitation of Friedel-Crafts alkylation.[5]
Answer Breakdown:
-
Polyalkylation: The product of the initial reaction, a dichlorofluoromethylated arene, can be more nucleophilic than the starting material. This is because alkyl groups are generally activating, making the product more susceptible to a second electrophilic attack than the reactant.[5]
-
Solution: The most effective strategy to suppress polyalkylation is to use a large excess of the aromatic substrate relative to the dichlorofluoromethylating agent (e.g., 5-10 equivalents). This ensures the electrophile is statistically more likely to encounter a molecule of the starting material rather than the product.
-
-
Isomer Formation: For substituted aromatic rings, the dichlorofluoromethyl group will be directed to specific positions (ortho, meta, para). The regioselectivity is governed by the electronic and steric properties of the substituent already on the ring.
-
Solution: The isomer distribution is an inherent property of the substrate. While it can sometimes be influenced by the choice of catalyst and reaction temperature, separating the desired isomer via chromatography is the most common resolution. For methylbenzene (toluene), acylation reactions are highly para-selective, but alkylations can produce a mixture of isomers depending on the conditions.[6]
-
Q3: My reaction starts but then seems to stop or stalls. What is happening?
A reaction that stalls after initiation often points to catalyst deactivation or product inhibition.
Answer Breakdown:
-
Catalyst Stoichiometry: Unlike a truly catalytic reaction, many Friedel-Crafts procedures require stoichiometric or even super-stoichiometric amounts of the Lewis acid. The product, a dichlorofluoromethyl arene, can act as a Lewis base and form a stable complex with the catalyst, effectively removing it from the reaction cycle.[7]
-
Solution: Increase the molar equivalents of the Lewis acid. It is common to use 1.1 to 1.5 equivalents or more. A catalytic amount is often insufficient.
-
-
Solvent Effects: The choice of solvent is critical. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, solvents that can act as Lewis bases (e.g., ethers, nitriles) will compete with the alkylating agent for the catalyst and should be avoided.
Frequently Asked Questions (FAQs)
What is the mechanism of Friedel-Crafts Dichlorofluoromethylation?
The reaction proceeds via a classic three-step electrophilic aromatic substitution (EAS) mechanism.[8][9]
-
Step 1: Generation of the Electrophile. The Lewis acid (e.g., AlCl₃) abstracts a halide from the dichlorofluoromethylating agent (or activates a C-H/C-Si bond) to generate a dichlorofluoromethyl cation ([CFCl₂]⁺) or, more likely, a highly polarized complex that acts as the electrophile.
-
Step 2: Nucleophilic Attack. The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the [CFCl₂]⁺ equivalent. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4]
-
Step 3: Deprotonation and Aromatization. A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and regenerates the Lewis acid catalyst, yielding the final product.
Which Lewis acid is best for my reaction?
The choice of Lewis acid depends on the reactivity of your aromatic substrate and the dichlorofluoromethylating agent. A more powerful Lewis acid is needed for less reactive arenes.
| Lewis Acid | Relative Strength | Key Characteristics |
| AlCl₃, AlBr₃ | Very Strong | Highly active but also very hygroscopic. Can require super-stoichiometric amounts. The workhorse for many FC reactions.[10] |
| FeCl₃ | Strong | Less potent than AlCl₃ but also less sensitive to moisture. A good starting point for optimization.[10] |
| TiCl₄, SnCl₄ | Moderate to Strong | Often used for more sensitive substrates where milder conditions are required.[10] |
| BF₃ | Moderate | A gaseous Lewis acid, often used as its etherate complex (BF₃·OEt₂). Useful for specific applications. |
| Solid Acids | Variable | Zeolites and other solid acid catalysts are used industrially and can offer advantages in catalyst separation and recycling.[7] |
What are the substrate limitations for this reaction?
The scope of the Friedel-Crafts reaction is well-defined. Below is a summary of substrates that are generally incompatible or challenging.
| Substrate Class | Reason for Incompatibility | Potential Workaround |
| Arenes with EWGs | Ring is too electron-poor (deactivated) to act as a nucleophile. (e.g., nitrobenzene, benzonitrile, aryl ketones).[3] | Consider nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling strategies. |
| Anilines, Phenols | The -NH₂ or -OH group complexes with the Lewis acid, deactivating the ring. | Protect the functional group (e.g., as an amide or ether) before the reaction and deprotect afterward. |
| Aryl & Vinylic Halides | These cannot be used as the alkylating agent because the corresponding carbocations are too unstable to form.[3] | N/A for this context. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Highly reactive and prone to polysubstitution and complex side reactions. | Use very mild conditions and a large excess of the PAH. |
General Experimental Protocol
This is a representative protocol and must be adapted based on the specific substrates and reagents used.
Materials:
-
Aromatic Substrate (1.0 equiv)
-
Dichlorofluoromethylating Agent (e.g., TMSCFCl₂, 1.2 equiv)
-
Lewis Acid (e.g., Anhydrous AlCl₃, 1.5 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (N₂ or Ar) inlet.
-
Reagent Loading: Under an inert atmosphere, charge the flask with the aromatic substrate and anhydrous dichloromethane.
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add the anhydrous Lewis acid (AlCl₃) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15-20 minutes.
-
Substrate Addition: Dissolve the dichlorofluoromethylating agent in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C or let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by pouring it over crushed ice or adding ice-cold dilute HCl. Caution: This is a highly exothermic process.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose the problem.
// Level 1 Checks check_catalyst [label="1. Check Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="2. Check Reagents & Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Check Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_catalyst; start -> check_reagents; start -> check_conditions;
// Level 2 - Catalyst catalyst_moisture [label="Is Lewis Acid anhydrous?\nWas setup moisture-free?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_amount [label="Is catalyst loading sufficient?\n(Often >1.0 equiv needed)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
check_catalyst -> catalyst_moisture; check_catalyst -> catalyst_amount;
// Level 2 - Reagents reagent_purity [label="Are reagents pure?\n(Arene, CFCl₂ source, solvent)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_reactivity [label="Is arene deactivated?\n(EWG or basic groups present?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
check_reagents -> reagent_purity; check_reagents -> substrate_reactivity;
// Level 2 - Conditions conditions_temp [label="Is temperature optimal?\n(Too low for activation? Too high for stability?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_time [label="Is reaction time sufficient?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
check_conditions -> conditions_temp; check_conditions -> conditions_time;
// Level 3 - Solutions solution_catalyst [label="Solution:\nUse fresh, anhydrous catalyst.\nFlame-dry glassware.\nIncrease catalyst loading.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Solution:\nPurify/distill reagents & solvents.\nUse protecting groups or\nchange synthetic strategy for deactivated rings.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\nOptimize temperature profile.\nRun reaction longer and monitor by TLC/GC.", fillcolor="#34A853", fontcolor="#FFFFFF"];
catalyst_moisture -> solution_catalyst; catalyst_amount -> solution_catalyst; reagent_purity -> solution_reagents; substrate_reactivity -> solution_reagents; conditions_temp -> solution_conditions; conditions_time -> solution_conditions; } .dot Caption: A decision tree for troubleshooting Friedel-Crafts dichlorofluoromethylation.
References
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry. Available at: [Link]
-
Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PubMed. Available at: [Link]
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Semantic Scholar. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Le, C., et al. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Dichlorofluoromethyl radical. PubChem. Available at: [Link]
-
MECHANISM, ELECTROPHILES FOR AROMATIC SUBSTITUTION. YouTube. Available at: [Link]
-
Le, C., et al. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PMC. Available at: [Link]
-
Rühl, T., et al. (2015). Cu(I)-mediated F-18-trifluoromethylation of arenes: Rapid synthesis of F-18-labeled trifluoromethyl arenes. ResearchGate. Available at: [Link]
-
Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]
-
Trifluoromethylthiolation of Arenes Using Lewis Acid and LewisBase Dual Catalysis. Scribd. Available at: [Link]
-
A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. ResearchGate. Available at: [Link]
-
Tlili, A., et al. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]
-
Aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry. Available at: [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Ye, Z., et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. PubMed. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Available at: [Link]
-
Lu, X., et al. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
A practical Lewis base catalyzed electrophilic chlorination of arenes and heterocycles. PubMed. Available at: [Link]
-
An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. ResearchGate. Available at: [Link]
-
REACTIONS OF AROMATIC COMPOUNDS-I. eGyanKosh. Available at: [Link]
-
Enantioselective Synthesis of Arene cis‐Dihydrodiols from 2‐Pyrones. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Arene cis‐Dihydrodiols from 2‐Pyrones. ResearchGate. Available at: [Link]
Sources
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- 10. mt.com [mt.com]
Optimizing reaction conditions for the free-radical chlorination of substituted toluenes
Welcome to the Technical Support Center for the free-radical chlorination of substituted toluenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial but often challenging transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and control your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practical aspects of free-radical chlorination of substituted toluenes.
Q1: What is the fundamental mechanism of free-radical chlorination of a substituted toluene?
A1: The reaction proceeds via a free-radical chain mechanism, which is classically divided into three stages: initiation, propagation, and termination.[1]
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat.[2][3]
-
Propagation: This is a two-step cycle that forms the product and regenerates a chlorine radical to continue the chain.
-
A chlorine radical abstracts a hydrogen atom from the methyl group (the benzylic position) of the substituted toluene. This is the rate-determining step and forms a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl).[4]
-
The newly formed benzylic radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired benzyl chloride derivative and a new chlorine radical.[1]
-
-
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals.[1]
Q2: Why does the reaction selectively occur at the side-chain (benzylic position) rather than the aromatic ring?
A2: The selectivity for side-chain chlorination over aromatic ring chlorination is a classic example of reaction condition control.[5]
-
Free-Radical Conditions (Side-Chain): Under UV light or high temperatures, the reaction proceeds via a free-radical mechanism. The benzylic C-H bonds are significantly weaker than the aryl C-H bonds, making them more susceptible to homolytic cleavage by the chlorine radical.[5] The resulting benzylic radical is stabilized by resonance with the aromatic ring, further favoring this pathway.[4]
-
Electrophilic Aromatic Substitution Conditions (Ring): In contrast, chlorination of the aromatic ring occurs under different conditions, specifically at lower temperatures and in the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃).[5][6] These conditions promote an electrophilic aromatic substitution mechanism, where the Lewis acid polarizes the Cl-Cl bond, creating a strong electrophile that attacks the electron-rich aromatic ring.[7]
Q3: How do electron-donating and electron-withdrawing substituents on the toluene ring affect the rate and selectivity of the reaction?
A3: Substituents on the aromatic ring can influence the stability of the benzylic radical intermediate, thereby affecting the reaction rate.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups can donate electron density to the ring, which can further stabilize the electron-deficient benzylic radical through resonance or inductive effects. This generally leads to an increased reaction rate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or fluoro (-F) are electronegative and destabilize the electron-deficient benzylic radical intermediate.[8][9] This can lead to slower reaction times, require more forcing conditions, or result in lower yields.[8][9]
Q4: What are the most common chlorinating agents and initiators used in this reaction?
A4: While elemental chlorine (Cl₂) is a common reagent, particularly in industrial settings, other reagents are often preferred in a laboratory context for better handling and selectivity.[10]
-
Chlorinating Agents:
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that provides a controlled source of chlorine radicals. It is a popular choice for achieving monochlorination.[10]
-
Sulfuryl Chloride (SO₂Cl₂): Can also be used as a source of chlorine radicals, often initiated by light or a radical initiator. The SO₂Cl radical is known to be more selective than a chlorine radical.[11]
-
Trichloroisocyanuric Acid (TCCA): Another solid, stable source of chlorine that can be used for these transformations.[10]
-
-
Initiators:
-
UV Light (Photochemical Initiation): Sunlight or a UV lamp provides the energy for the homolytic cleavage of the chlorinating agent.[1] This is a very common and effective method.
-
Thermal Initiation: High temperatures can also initiate the reaction, but this can sometimes lead to less selectivity and more byproducts.[10]
-
Chemical Initiators: Peroxides like benzoyl peroxide or azo compounds like azobisisobutyronitrile (AIBN) can be used. These compounds decompose upon heating to generate radicals that can initiate the chain reaction.[3][12]
-
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the free-radical chlorination of substituted toluenes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Initiation: The UV lamp may be too weak or old, or the reaction temperature may be too low for thermal initiation. 2. Radical Inhibitors: The presence of oxygen or other radical scavengers (e.g., certain impurities in the solvent or starting material) can quench the chain reaction. 3. Reagent Decomposition: The chlorinating agent or initiator may have degraded over time. | 1. Optimize Initiation: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength. For thermal reactions, consider increasing the temperature or using a chemical initiator like AIBN or benzoyl peroxide.[3] 2. Degas the Reaction Mixture: Purge the solvent and reaction vessel with an inert gas (e.g., nitrogen or argon) before starting the reaction to remove dissolved oxygen. 3. Use Fresh Reagents: Ensure that the chlorinating agent and any chemical initiators are fresh and have been stored correctly. |
| Poor Selectivity: Over-chlorination (Di- and Tri-chlorination) | 1. High Concentration of Chlorinating Agent: Using a large excess of the chlorinating agent increases the probability of multiple chlorination events. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will lead to further chlorination of the desired monochlorinated product. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the chlorinating agent.[12] Consider slow addition of the chlorinating agent over the course of the reaction. 2. Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the desired conversion is reached. |
| Poor Selectivity: Ring Chlorination | 1. Presence of Lewis Acid Impurities: Traces of metal salts (e.g., iron rust from a stirrer bar or equipment) can catalyze electrophilic aromatic substitution on the ring.[13] 2. Highly Intensified Conditions: Under certain highly concentrated or intensely irradiated conditions, unexpected ring chlorination can occur through alternative mechanisms involving toluene-chlorine complexes.[14] | 1. Ensure Cleanliness: Use clean, dry glassware and avoid any metal contaminants. If necessary, pre-treat the glassware to remove any acidic residues. 2. Optimize Reaction Conditions: Avoid overly concentrated reaction mixtures and excessively high-intensity light sources. If ring chlorination persists, consider using a different chlorinating agent or solvent.[14] |
| Formation of Oxidation Byproducts (e.g., Benzaldehyde, Benzoic Acid) | 1. Presence of Oxygen: Molecular oxygen can participate in side reactions with the benzylic radical, leading to the formation of peroxides that can then be converted to aldehydes or acids. 2. Oxidizing Chlorinating Agents: Some chlorinating agents may have inherent oxidizing properties. | 1. Inert Atmosphere: As with low conversion issues, maintaining an inert atmosphere throughout the reaction is crucial to prevent oxidation. 2. Choice of Reagent: Select a chlorinating agent with low oxidizing potential. NCS is generally a good choice in this regard. |
| Solvent Reactivity | 1. Solvent as a Radical Scavenger: Some solvents can react with the chlorine radical, competing with the desired reaction and lowering the yield. 2. Formation of Undesired Byproducts: Chlorinated solvents like dichloromethane or chloroform can potentially participate in the reaction. | 1. Choose an Inert Solvent: Carbon tetrachloride (CCl₄) was a traditional choice but is now largely avoided due to toxicity. Safer alternatives include benzene, cyclohexane, heptane, or acetonitrile.[15] Aromatic solvents can sometimes influence the reactivity of the chlorine radical.[16] 2. Solvent Screening: If side reactions are suspected, perform small-scale experiments with different inert solvents to identify the optimal choice for your specific substrate. |
Section 3: Experimental Protocols & Data
General Protocol for Photochemical Chlorination using N-Chlorosuccinimide (NCS)
This protocol provides a general starting point for the monochlorination of a substituted toluene.
-
Reaction Setup:
-
To a clean, dry quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the substituted toluene (1.0 equivalent).
-
Add a suitable inert solvent (e.g., acetonitrile or cyclohexane) to achieve a desired concentration (e.g., 0.5–1.0 M).[12]
-
Add N-Chlorosuccinimide (NCS) (1.05 equivalents) and a radical initiator such as AIBN (0.05 equivalents).[12]
-
Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction Execution:
-
Workup and Isolation:
-
Once the starting material is consumed, turn off the lamp and allow the mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Data Summary: Impact of Reaction Parameters on Selectivity
The following table summarizes the general effects of key parameters on the outcome of the reaction.
| Parameter | Effect on Rate | Effect on Monochlorination Selectivity | Notes |
| Temperature | Increases | Decreases | Higher temperatures can lead to more over-chlorination and potential side reactions.[17] |
| Light Intensity | Increases | Can Decrease | Very high intensity can lead to side reactions, including ring chlorination.[14] |
| Concentration | Increases | Decreases | Higher concentrations can favor bimolecular termination and over-chlorination. |
| Chlorinating Agent | Varies | SO₂Cl₂ > NCS > Cl₂ | The selectivity of the halogenating agent is a critical factor. More reactive agents like Cl₂ are generally less selective.[11][18] |
| Solvent | Can Influence | Can Influence | Aromatic solvents can complex with chlorine radicals, making them more selective.[18] |
Section 4: Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the free-radical chain reaction.
Caption: Free-radical chlorination mechanism.
Troubleshooting Logic Diagram
This flowchart provides a systematic approach to diagnosing and solving common experimental issues.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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- 17. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
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Technical Support Center: Purification of (Dichlorofluoromethyl)benzene
Welcome to the technical support center for (Dichlorofluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this halogenated aromatic compound. The content is structured in a practical question-and-answer format, combining troubleshooting solutions with foundational knowledge to ensure the integrity and success of your experiments.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems observed during the purification of (Dichlorofluoromethyl)benzene. Each answer provides not only a solution but also the underlying scientific rationale to empower you to make informed decisions in your own workflows.
Q1: My crude (Dichlorofluoromethyl)benzene product is a dark, oily liquid with a low yield after initial solvent removal. What are the likely causes and how should I proceed?
A1: This is a frequent issue stemming from either incomplete reaction or the formation of polymeric/tarry side products. The dark color suggests the presence of thermally sensitive impurities or degradation.
Causality: Halogenation reactions on aromatic rings, a common synthesis route, can be aggressive.[1] Over-reaction can lead to poly-halogenated species, while harsh conditions can cause decomposition, especially if reaction temperatures are not precisely controlled.
Recommended Protocol:
-
Stabilize the Crude Product: Before any purification, wash the crude organic layer with a 5% sodium bisulfite solution to remove excess halogenating agents, followed by a brine wash. Dry the organic layer thoroughly with a suitable agent like anhydrous magnesium sulfate. This prevents further reactions during workup and heating.
-
Initial Purity Assessment: Do not proceed directly to large-scale purification. Analyze a small aliquot of your crude product using Gas Chromatography-Mass Spectrometry (GC-MS).[2] This is a critical step to identify major impurities, unreacted starting materials, and their approximate boiling points.
-
Purification Strategy: Based on the GC-MS results, fractional distillation under reduced pressure (vacuum distillation) is the recommended primary purification method. The high boiling point of (Dichlorofluoromethyl)benzene (approx. 179 °C at atmospheric pressure) makes it susceptible to thermal degradation.[3] Vacuum distillation lowers the boiling point, preventing decomposition.[4][5]
Q2: I performed a vacuum distillation, but my final product purity is only ~90% according to GC-MS. The main impurities are isomers with very similar boiling points. How can I achieve >99% purity?
A2: Separating isomers with close physical properties is a classic purification challenge. While high-efficiency fractional distillation is the first line of defense, it often reaches a practical limit. For high-purity requirements, chromatographic methods are necessary.
Causality: The synthesis of substituted benzenes often yields a mixture of ortho-, meta-, and para-isomers due to the directing effects of substituents on the aromatic ring.[6] These isomers frequently have boiling points that differ by only a few degrees, making their separation by distillation difficult.
Recommended Protocol:
-
Optimize Distillation (If Possible): Ensure you are using a distillation column with a high number of theoretical plates (e.g., a packed Vigreux or spinning band column) and a very slow distillation rate. However, for many isomers, this will still be insufficient.
-
Employ Preparative Chromatography: For achieving high purity, preparative liquid chromatography is the most effective technique. It separates compounds based on differences in their polarity and interaction with a stationary phase, rather than just boiling point.[7][8]
-
Method Development: First, develop an analytical-scale separation method using High-Performance Liquid Chromatography (HPLC) to find a suitable stationary phase (e.g., C18, silica) and mobile phase combination that provides good resolution between your product and the isomeric impurities.
-
Scale-Up: Once an effective analytical method is established, scale it up to a preparative chromatography system. Techniques like Centrifugal Partition Chromatography (CPC) are also highly effective for isomer separation and offer excellent scalability.[9]
-
Fraction Collection & Analysis: Collect fractions and analyze each one by GC-MS or analytical HPLC to pool the fractions containing the high-purity product.
-
Workflow for High-Purity Isomer Separation
The following diagram illustrates the decision-making process when faced with isomeric impurities.
Caption: Decision workflow for purifying (Dichlorofluoromethyl)benzene from isomeric impurities.
Frequently Asked Questions (FAQs)
This section provides answers to general but critical questions regarding the properties, handling, and analysis of (Dichlorofluoromethyl)benzene.
Q3: What are the key physical properties of (Dichlorofluoromethyl)benzene that are relevant to its purification?
A3: Understanding the physical properties is fundamental to designing a successful purification strategy.
Data Summary Table:
| Property | Value | Significance for Purification | Reference |
| Molecular Formula | C₇H₅Cl₂F | Helps in confirming identity via mass spectrometry. | [3] |
| Molecular Weight | 179.02 g/mol | Used for all stoichiometric calculations. | [3] |
| Boiling Point | ~179 °C | High boiling point necessitates vacuum distillation to prevent thermal decomposition. | [3] |
| Melting Point | ~ -26.8 °C | The compound is a liquid at room temperature, simplifying transfers. | [3] |
| Appearance | Colorless Liquid | Any coloration in the crude or purified product indicates impurities. | N/A |
Q4: Is (Dichlorofluoromethyl)benzene thermally stable? What precautions should be taken during heating?
A4: While specific thermal stability data for (Dichlorofluoromethyl)benzene is not widely published, halogenated aromatic compounds as a class can be susceptible to degradation at high temperatures.[10] The presence of the dichlorofluoromethyl group can influence the stability of the benzene ring.[11][12]
Expert Recommendation:
-
Always Use Vacuum: To minimize thermal stress, distillation should always be performed under reduced pressure.[4][13]
-
Avoid Hot Spots: Use a heating mantle with a stirrer rather than a hot plate to ensure even heating and prevent localized overheating of the distillation flask.
-
Monitor Temperature: Use a thermometer to monitor the vapor temperature during distillation. A stable temperature indicates a pure fraction is being collected, while fluctuations suggest a mixture of components.
Q5: What are the best analytical methods to confirm the purity of my final product?
A5: A combination of methods should be used for unambiguous purity confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for purity assessment. It provides quantitative information on the percentage of the main component and allows for the identification of volatile impurities by their mass spectra.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR confirms the chemical structure of the purified compound. The absence of unexpected signals in the spectra is a strong indicator of high purity. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorinated group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions (e.g., hydroxyl or carbonyl groups from degradation or side reactions).
Purity Analysis Workflow
Caption: Recommended analytical workflow for final product validation.
Q6: What are the recommended safety and storage procedures for (Dichlorofluoromethyl)benzene?
A6: (Dichlorofluoromethyl)benzene, like most halogenated organic compounds, must be handled with care.
Safety and Handling:
-
Ventilation: Always handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[16]
-
Spill Management: Keep spill kits rated for organic solvents readily available.
Storage:
-
Container: Store in a tightly sealed, properly labeled container to prevent evaporation and exposure to moisture.[17]
-
Conditions: Keep in a cool, dry, and dark place away from direct sunlight and sources of ignition.[10][18]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and bases.[19] Halogenated waste should be disposed of in a designated container.[15]
References
-
Chemcasts. (n.d.). Thermophysical Properties of (Dichlorofluoromethyl)benzene. Retrieved from [Link]
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
IJCRT.org. (n.d.). Designing Benzene Derivatives With Improved Thermal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative chromatogram for the isomer separation of compound 8 on the.... Retrieved from [Link]
-
PubMed. (2013, November 1). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Retrieved from [Link]
-
PubChem. (n.d.). (Dichlorofluoromethyl)benzene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Striking effects of halogen substituents on the glass-forming properties.... Retrieved from [Link]
-
Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (dichloromethyl)- (CAS 98-87-3). Retrieved from [Link]
-
PubMed. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Retrieved from [Link]
-
PubMed. (n.d.). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Analysis of chlorinated compounds... by headspace GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-(dichloromethyl)-2-fluoro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
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Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
-
Nichols, L. (2022, April 7). Vacuum Distillation. YouTube. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Organic Chemistry Lab. (2021, May 17). Vacuum Distillation. YouTube. Retrieved from [Link]
-
Highlights in Science, Engineering and Technology. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Technical Support Center: Synthesis of Dichlorofluoromethyl Arenes
Welcome to the technical support center for the synthesis of dichlorofluoromethyl arenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the dichlorofluoromethyl moiety into aromatic systems. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve side reactions, thereby enhancing the efficiency and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of dichlorofluoromethyl arenes.
Q1: My dichlorofluoromethylation reaction is giving a low yield. What are the most common culprits?
A1: Low yields in dichlorofluoromethylation reactions can often be attributed to several factors:
-
Moisture: Dichlorofluoromethylating reagents and the intermediates they form are often highly sensitive to moisture. Any residual water in your glassware, solvents, or starting materials can lead to decomposition of the reagent and unwanted side reactions.
-
Reagent Instability: The dichlorofluoromethyl anion is thermally unstable and can decompose if the reaction temperature is not carefully controlled.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact the reaction outcome.[1][2][3] The polarity of the solvent, for instance, can affect the stability of intermediates and transition states, thereby influencing the reaction rate.[1][3][4][5][6]
-
Side Reactions: A number of side reactions can compete with the desired dichlorofluoromethylation, leading to the formation of byproducts and consumption of starting material.
Q2: I am observing the formation of difluoromethyl or chlorofluoromethyl arenes as byproducts. Why is this happening and how can I prevent it?
A2: The formation of these byproducts often points to issues with the integrity of the dichlorofluoromethylating agent or subsequent reactions of the desired product. For instance, unwanted protonation of the dichlorofluoromethyl anion by trace acidic protons in the reaction medium can lead to the formation of difluoromethane, which can then participate in side reactions. Reductive processes during the reaction or workup can also lead to the formation of monochlorinated or fully reduced methyl groups. To minimize these byproducts, ensure strictly anhydrous conditions and use a non-protic solvent.
Q3: During the aqueous workup, I am losing a significant portion of my desired dichlorofluoromethyl arene product. What could be the cause?
A3: The dichlorofluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can convert it to a carboxylic acid.[7] If your workup involves strongly acidic or basic washes, consider using milder conditions, such as a saturated sodium bicarbonate solution for neutralization.[8] Additionally, ensure that the workup is performed promptly and at a low temperature to minimize the risk of decomposition.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, homo-coupled byproducts of the aryl starting material, and various side products from the decomposition of the dichlorofluoromethylating agent. Purification can be challenging due to the similar polarities of the desired product and some of these impurities.[9] Strategies to improve purification include:
-
Careful Chromatography: Use a high-resolution silica gel column and a carefully optimized eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Distillation: For volatile products, distillation under reduced pressure can be employed.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues, including the underlying mechanisms and step-by-step protocols for resolution.
Guide 1: Issue - Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
The isolated yield of the desired dichlorofluoromethyl arene is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Reagent | The dichlorofluoromethylating reagent may have decomposed due to improper storage or handling. | 1. Verify Reagent Quality: Use a freshly opened bottle of the reagent or verify the activity of the current batch through a small-scale test reaction with a known reactive substrate. 2. Proper Storage: Store reagents under an inert atmosphere (argon or nitrogen) and at the recommended temperature. |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | 1. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 2. Avoid Overheating: Be mindful that excessive heat can lead to reagent decomposition and the formation of side products.[10][11][12][13] |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or stabilization of unproductive intermediates.[1][3][4][5][6] | 1. Solvent Screening: If possible, screen a range of anhydrous, aprotic solvents with varying polarities (e.g., THF, dioxane, toluene, DME). 2. Consult Literature: Review literature for similar reactions to identify proven solvent systems. |
Experimental Protocol: Small-Scale Test Reaction for Reagent Activity
-
To a flame-dried, argon-purged flask, add a known reactive arene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv).
-
Dissolve the arene in anhydrous THF (0.1 M).
-
Cool the solution to the recommended reaction temperature (e.g., -78 °C).
-
Add the dichlorofluoromethylating reagent (e.g., TMSCF2Cl) (1.2 equiv) dropwise.
-
Add the initiator (e.g., a fluoride source) (1.1 equiv).
-
Stir the reaction for the recommended time and monitor by TLC.
-
If the reaction proceeds, it confirms the activity of the reagent.
Guide 2: Issue - Formation of Homo-coupled Byproduct
Symptoms:
-
GC-MS or LC-MS analysis reveals a significant peak corresponding to the dimer of the starting arene.
-
The desired product is contaminated with a higher molecular weight, less polar impurity.
Mechanism Visualization:
Caption: Formation of homo-coupled byproduct.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Radical Intermediates | The reaction conditions may be promoting the formation of aryl radical intermediates, which can then dimerize. This is more likely with electron-rich arenes. | 1. Use a Radical Scavenger: Add a small amount of a radical scavenger, such as TEMPO, to the reaction mixture. 2. Lower Reaction Temperature: Reducing the temperature can decrease the rate of radical formation. |
| Incorrect Stoichiometry | An excess of the initiator or a deficiency of the dichlorofluoromethylating reagent can lead to the accumulation of reactive aryl intermediates. | 1. Optimize Stoichiometry: Carefully control the stoichiometry of all reagents. A slight excess of the dichlorofluoromethylating reagent may be beneficial. 2. Slow Addition: Add the initiator or the aryl halide slowly to the reaction mixture to maintain a low concentration of reactive intermediates. |
Advanced Troubleshooting: Mechanistic Deep Dive
Understanding the Dichlorofluoromethyl Anion
The dichlorofluoromethyl anion (CF2Cl⁻) is a key intermediate in many dichlorofluoromethylation reactions. Its stability and reactivity are highly dependent on the reaction conditions.
Caption: Fate of the dichlorofluoromethyl anion.
Key Considerations:
-
Generation: The dichlorofluoromethyl anion is typically generated in situ from a precursor like TMSCF2Cl using a nucleophilic initiator such as a fluoride salt.
-
Stability: This anion is highly reactive and prone to decomposition, especially at elevated temperatures, which can lead to the formation of difluorocarbene (:CF2).
-
Side Reactions:
-
Protonation: Trace amounts of acidic protons in the reaction medium can protonate the anion to form dichlorofluoromethane (CHF2Cl).
-
Elimination: The anion can eliminate a chloride ion to form difluorocarbene, which can then undergo its own set of reactions, such as insertion into C-H bonds or addition to double bonds, leading to a complex mixture of products.
-
Mitigation Strategies:
To favor the desired nucleophilic attack on the arene, it is crucial to:
-
Maintain Low Temperatures: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware to prevent protonation of the anion.
-
Control Reagent Addition: Add the initiator slowly to maintain a low steady-state concentration of the dichlorofluoromethyl anion, thereby minimizing its decomposition.
By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their dichlorofluoromethyl arene syntheses.
References
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC (2013).
- Solvent effects. Wikipedia.
- Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. epa nepis.
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit (2020).
- Streamlining Fluoroalkenyl Arene Synthesis Illumin
- Thermodynamic Study of Decomposition of Dichlorodifluoromethane in Thermal Plasma.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts (2021).
- How does the solvent affect reaction rate?
- Inline purification in continuous flow synthesis – opportunities and challenges. BJOC.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- Organic Reaction Workup Formulas for Specific Reagents.
- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. NIH.
- Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
- Effect of solvent in Nucleophilic Substitution Reaction. YouTube (2019).
- Effect of Solvent on Sn1 Reaction. YouTube (2013).
- Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube (2022).
- Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry.
- Challenges and solutions for the downstream purific
- Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry (RSC Publishing).
- Challenges in downstream purific
- "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won. Digital Commons @ NJIT.
- Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
- Separation and purification of four compounds from Desmodium styracifolium using off-line two-dimensional high-speed counter-current chrom
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Preventing over-chlorination in the synthesis of (Dichlorofluoromethyl)benzene
Technical Support Center: Synthesis of (Dichlorofluoromethyl)benzene
Guide Objective: This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of (Dichlorofluoromethyl)benzene, commonly known as Benzal Chloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of preventing over-chlorination to Benzotrichloride. Our goal is to equip you with the scientific understanding and practical solutions needed to achieve high selectivity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of benzal chloride via the free-radical chlorination of toluene.
Question 1: My final product is heavily contaminated with (Trichloromethyl)benzene (Benzotrichloride). How can I prevent this over-chlorination?
Answer: This is the most common challenge and stems from the stepwise nature of the free-radical reaction.[1][2] Once the desired benzal chloride is formed, it can be further chlorinated to benzotrichloride under the same reaction conditions. Controlling this requires precision.
Core Causality: The reaction proceeds sequentially: Toluene → Benzyl Chloride → Benzal Chloride → Benzotrichloride. Allowing the reaction to proceed for too long or with an excess of chlorine will inevitably push the equilibrium toward the tri-chlorinated product.[2]
Solutions:
-
Strict Stoichiometric Control: The most critical factor is the molar ratio of chlorine to toluene.[2] For benzal chloride, the theoretical molar ratio is 2:1 (Cl₂:Toluene). In practice, using a slight excess of toluene can help minimize over-chlorination by ensuring chlorine is the limiting reactant. Do not supply the full amount of chlorine from the outset. A gradual, controlled introduction is key.
-
Real-Time Reaction Monitoring: Do not rely solely on reaction time. The progress of the chlorination must be actively monitored.
-
Gas Chromatography (GC): This is the most reliable method. Withdraw aliquots from the reaction mixture at regular intervals to analyze the relative concentrations of toluene, benzyl chloride, benzal chloride, and benzotrichloride.[3] Stop the chlorine feed once the optimal concentration of benzal chloride is reached, before the benzotrichloride concentration rises significantly.
-
Boiling Point/Density: As the reaction progresses, the boiling point and density of the mixture increase. The reaction can be considered complete when the boiling point reaches approximately 187-206°C.[4][5] While less precise than GC, this physical parameter provides a good in-process check.
-
Weight Gain: For laboratory-scale setups, tracking the weight increase of the reaction flask corresponds to the amount of chlorine absorbed.[5] Once the theoretical weight for dichlorination has been added, the chlorine feed should be stopped.
-
Question 2: My product contains significant amounts of ring-chlorinated byproducts (e.g., o- or p-chlorotoluene). What is causing this and how do I ensure side-chain selectivity?
Answer: The formation of ring-chlorinated species indicates that the reaction is proceeding via an electrophilic aromatic substitution mechanism instead of the desired free-radical pathway.[6]
Core Causality: Side-chain chlorination (radical) and ring chlorination (electrophilic) are competing reactions governed by different conditions.[7]
Solutions:
-
Eliminate Lewis Acid Catalysts: The primary culprits for ring chlorination are Lewis acids, such as iron chlorides (FeCl₃) or aluminum chloride (AlCl₃).[4][6] These can be introduced inadvertently from the reaction apparatus itself.
-
Apparatus Integrity: Ensure your reactor is made of glass or is glass-lined. Avoid using any metal components, especially iron or steel, that can come into contact with the reactants. Even trace amounts of rust can catalyze ring chlorination.
-
-
Maintain High Temperatures: Free-radical side-chain chlorination is favored by high temperatures (typically at the reflux temperature of toluene, ~110°C, and rising as the reaction proceeds).[4][8] Conversely, electrophilic ring substitution is favored at lower temperatures.[6] Running the reaction below the boiling point significantly increases the risk of ring chlorination.
-
Ensure Proper Initiation: The free-radical mechanism requires an initiator. This is typically achieved with UV light (e.g., from a mercury lamp) or thermal initiation by heating to reflux.[1][4] In the absence of a proper radical initiator, the electrophilic pathway may become more competitive.
Question 3: The chlorination reaction is proceeding very slowly or stalls completely. How can I improve the reaction rate?
Answer: A sluggish reaction rate is almost always due to inefficient initiation of the free-radical chain reaction.
Core Causality: The free-radical chain mechanism consists of initiation, propagation, and termination steps.[1][9] If the initiation step is weak, the concentration of chlorine radicals will be too low to sustain the propagation phase.
Solutions:
-
Check Your Initiator:
-
UV Light: Ensure your UV lamp is functional and positioned close to the reaction vessel. The light must be able to penetrate the reaction medium.
-
Thermal Initiation: The temperature must be high enough to cause homolytic cleavage of the Cl-Cl bond. Ensure the mixture is at a steady reflux.[4]
-
Chemical Initiators: If using a radical initiator like dibenzoyl peroxide or AIBN, ensure it has not expired and is used at the correct catalytic concentration.[4][10] Note that some initiators have limited half-lives at reaction temperatures and may require periodic addition.[10]
-
-
Purge the System: Oxygen can act as a radical scavenger, inhibiting the chain reaction. Before starting, thoroughly purge the entire apparatus with an inert gas like nitrogen or argon to remove all oxygen.[4]
-
Chlorine Gas Dispersion: Ensure the chlorine gas is being bubbled effectively through the liquid. A fritted glass gas dispersion tube can increase the gas-liquid interface and improve the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of side-chain chlorination and why is selectivity a challenge?
The reaction proceeds via a free-radical chain mechanism.[1][9]
-
Initiation: UV light or heat cleaves a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (2 Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a stable, resonance-delocalized benzyl radical (Ph-CH₂•) and HCl.
-
This benzyl radical then reacts with another molecule of Cl₂, forming the product (e.g., benzyl chloride, Ph-CH₂Cl) and a new chlorine radical, which continues the chain.
-
-
Termination: The reaction stops when two radicals combine.
Selectivity is a challenge because the chlorinated products (benzyl chloride and benzal chloride) are also susceptible to hydrogen abstraction by chlorine radicals, leading to a sequential series of reactions that are difficult to stop at a specific intermediate.[1][2]
Q2: What are the most critical process parameters to control for a successful synthesis?
The key to a successful and selective synthesis of benzal chloride lies in the precise control of several parameters. These are summarized in the table below.
| Parameter | Optimal Range/Condition | Rationale & Impact on Selectivity |
| Temperature | 110°C - 180°C (Reflux) | High temperature favors the desired side-chain radical reaction over ring substitution.[4][6] |
| Initiation | UV Light / Heat / Radical Initiator | Essential to start and sustain the free-radical chain mechanism. Absence leads to no reaction or ring chlorination.[1][4] |
| Cl₂:Toluene Molar Ratio | Strictly controlled, approaching 2:1 | The single most important factor for preventing over-chlorination to benzotrichloride.[2] |
| Catalyst Contamination | Avoid all Lewis Acids (e.g., Fe³⁺) | Prevents the competing electrophilic ring chlorination pathway. Requires use of glass or glass-lined reactors.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen inhibits the radical reaction by scavenging radical species, slowing or stopping the reaction.[4] |
| Monitoring | In-process GC analysis | Provides the most accurate data to determine the optimal reaction endpoint, maximizing benzal chloride yield.[3] |
Q3: Which analytical techniques are recommended for monitoring the reaction?
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the industry standard and most recommended technique.[3] It allows for the quantitative separation and identification of the starting material, intermediates, the desired product, and byproducts. This real-time data is invaluable for process control, enabling the operator to stop the reaction at the precise moment to maximize the yield of (Dichlorofluoromethyl)benzene and minimize the formation of benzotrichloride.
Visualizing the Process
Reaction Pathway and Control
The following diagram illustrates the sequential nature of toluene chlorination. The key to success is stopping the reaction after the second chlorination step.
Caption: Sequential free-radical chlorination of toluene.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A troubleshooting decision tree for benzal chloride synthesis.
References
- BenchChem. (n.d.). Overcoming challenges in the chlorination of toluene to Benzotrichloride.
-
Chemistry LibreTexts. (2023, January 22). Methylbenzene and Chlorine. Retrieved from [Link]
-
Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Free radical substitution in the methylbenzene and chlorine reaction. Retrieved from Chemguide.co.uk. [Link]
-
Stack Exchange Inc. (2016, June 6). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. Retrieved from [Link]
-
Vedantu. (n.d.). Chlorination of toluene in presence of light and heat class 12 chemistry CBSE. Retrieved from [Link]
- Rossberg, M., et al. (n.d.). Benzyl Chloride and Other Side-Chain Chlorinated Aromatic Hydrocarbons.
-
PrepChem.com. (n.d.). Preparation of benzal chloride. Retrieved from [Link]
- PubChem. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene.
- Wiley & Sons, Inc. (n.d.). Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride. In Kirk-Othmer Encyclopedia of Chemical Technology.
-
MDPI. (2018, November 9). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]
- Espacenet. (n.d.). Photolytic process for the continuous production of benzotrichloride with a low benzal chloride content.
- Espacenet. (n.d.). Production of chloromethyl benzene derivatives by chlorinating mono- or dimethylbenzenes.
Sources
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- 9. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. researchgate.net [researchgate.net]
Managing exothermic reactions in the synthesis of (Dichlorofluoromethyl)benzene
Technical Support Center: Synthesis of (Dichlorofluoromethyl)benzene
A Guide to Identifying, Managing, and Troubleshooting Exothermic Reactions
Welcome to the technical support center for the synthesis of (Dichlorofluoromethyl)benzene. This guide is designed for researchers, chemists, and process development professionals. The synthesis of this compound, typically involving the fluorination of benzotrichloride, is characterized by a significant exothermic profile. Uncontrolled heat release can lead to a thermal runaway, posing serious safety risks including pressure buildup, reactor failure, and the release of hazardous materials.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis safely and effectively.
Section 1: Understanding the Hazard - FAQs
This section addresses the fundamental principles behind the exothermic nature of the reaction.
Q1: Why is the synthesis of (Dichlorofluoromethyl)benzene so exothermic?
A1: The primary exothermic event is the halogen exchange (Halex) reaction, where chlorine atoms on the trichloromethyl group of benzotrichloride (Ph-CCl₃) are replaced by fluorine. The driving force for this powerful exotherm is the substantial difference in bond energies. The carbon-fluorine (C-F) bond being formed (approx. 485 kJ/mol) is significantly stronger than the carbon-chlorine (C-Cl) bond being broken (approx. 340 kJ/mol). This net release of energy manifests as heat. Without adequate control, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous, self-accelerating reaction known as thermal runaway.[2]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
A2: The main risks are:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can exceed the physical limits of the reactor.[2]
-
Pressure Buildup: The reaction may generate gaseous byproducts, or the solvent may begin to boil, leading to a rapid increase in vessel pressure.
-
Release of Toxic/Corrosive Materials: A breach of containment can release unreacted starting materials and corrosive reagents like anhydrous hydrogen fluoride (HF), which is extremely toxic and requires specialized first-aid protocols.[3]
-
Reduced Selectivity and Byproduct Formation: High temperatures can lead to unwanted side reactions, reducing the yield and purity of the desired product.
Q3: What are the critical process parameters I must monitor throughout the reaction?
A3: Continuous and vigilant monitoring is crucial. The most critical parameters are:
-
Internal Reaction Temperature: This is the most direct indicator of the reaction rate and heat accumulation. Use a calibrated probe placed directly in the reaction mixture.
-
Reagent Addition Rate: The rate at which the fluorinating agent is added directly controls the rate of heat generation.
-
Cooling System Temperature: Monitor both the inlet and outlet temperature of your cooling fluid to ensure the system is removing heat effectively.
-
Agitator (Stirrer) Speed and Function: Proper agitation is essential to ensure homogenous temperature distribution and prevent the formation of localized hot spots.
-
Reactor Pressure: If using a sealed system, pressure monitoring is mandatory to detect gas formation or solvent boiling.
Section 2: Proactive Exotherm Management & Protocols
Effective management begins with a robust experimental design. This section provides best practices to prevent thermal events before they occur.
Q4: How should I design my experimental setup to ensure maximum thermal safety?
A4: Your setup should prioritize heat removal and control.
-
Reactor Choice: Use a jacketed reactor connected to a cryostat or a robust cooling bath. The reactor should be appropriately sized to allow for sufficient headspace (typically not filled more than 70%).
-
Cooling Capacity: Ensure your cooling system (e.g., ice-salt bath, dry ice/acetone, or a recirculating chiller) has enough capacity to handle the total expected heat output of the reaction.
-
Controlled Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for precise, slow, and consistent addition of the limiting reagent.[4] Never add the reagent all at once.
-
Efficient Agitation: Employ an overhead mechanical stirrer. A magnetic stir bar is often insufficient for providing the vigorous and efficient mixing required to dissipate heat in larger-scale reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
Experimental Protocol: Controlled Addition of Fluorinating Agent
This protocol outlines a general procedure for the fluorination of benzotrichloride, emphasizing safety and exotherm control.
-
Reactor Preparation:
-
Assemble a dry, clean, jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor internal temperature, a reagent addition funnel/pump, and a nitrogen inlet/outlet.
-
Connect the reactor jacket to a pre-chilled cooling system set to the target temperature (e.g., -10 °C).
-
-
Reagent Charging:
-
Charge the reactor with benzotrichloride and a suitable high-boiling-point solvent (e.g., dichloromethane or an inert fluorocarbon solvent).
-
Begin vigorous stirring and allow the contents to cool to the desired setpoint.
-
-
Controlled Addition:
-
Begin the slow, dropwise addition of the fluorinating agent (e.g., a solution of SbF₃ or introduction of anhydrous HF).
-
Crucial Control Point: Monitor the internal temperature closely. The addition rate should be adjusted so that the internal temperature does not rise more than 2-3 °C above the cooling bath temperature.
-
If the temperature begins to rise rapidly, immediately stop the addition . Do not resume until the temperature has stabilized back at the setpoint.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the mixture at the reaction temperature and monitor for any delayed exotherm.
-
Use an appropriate analytical method (e.g., GC-MS) to monitor the reaction progress until completion.
-
-
Safe Quenching:
-
Once the reaction is complete, the quenching process must also be handled with care. Slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred, pre-cooled quenching solution (e.g., ice-cold aqueous sodium bicarbonate).[3][5] Never add the quenching solution directly to the reaction vessel, as this can cause a violent, localized exotherm.[6]
-
Section 3: Reactive Troubleshooting - Emergency Procedures
Even with careful planning, unexpected events can occur. This section provides a clear guide for how to react.
Q5: My reaction temperature is rising uncontrollably despite my cooling system running at maximum. What should I do?
A5: You are experiencing a thermal runaway. Act immediately and decisively by following the emergency workflow. The primary goal is to stop the reaction and dissipate heat as quickly as possible.
Workflow: Thermal Runaway Emergency Response
Caption: Decision workflow for responding to a thermal runaway event.
Q6: What is an "emergency quench" and which quenching agent should I use?
A6: An emergency quench is the rapid introduction of a chemical agent to stop a runaway reaction. This is a last-resort safety measure. The choice of agent is critical and depends on the reaction chemistry. The ideal quencher should be readily available, react quickly with the reagents to terminate the reaction, and not produce hazardous byproducts.
Table 1: Comparison of Emergency Quenching Agents
| Quenching Agent | Pros | Cons | Recommended Use Case |
| Pre-chilled Solvent | - Chemically inert.- Dilutes reactants, slowing the reaction.- High heat capacity absorbs energy. | - May not be sufficient to stop a highly energetic runaway.- Large volumes may be required. | For mild to moderate exotherms where dilution and cooling are likely to be sufficient to regain control. |
| Aqueous Sodium Bicarbonate (NaHCO₃) Solution | - Effectively neutralizes acidic catalysts/reagents (like HF or SbCl₅).- Water has a very high heat capacity. | - Violent gas (CO₂) evolution can cause over-pressurization.- Can be highly reactive with certain intermediates. | For reactions where an acidic species is driving the process. Must be used with extreme caution in a system with adequate venting. |
| Triethylamine or other Tertiary Amines | - Organic base that can neutralize acidic catalysts.- Miscible with many organic solvents. | - Can be flammable.- The neutralization reaction is itself exothermic. | Used to quench reactions catalyzed by Lewis acids. Addition must be controlled to manage the secondary exotherm. |
References
- Technical Support Center: Synthesis of Organofluorine Compounds. Benchchem.
- NEW METHODS FOR THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. DR-NTU.
-
What happens during thermal runaway and how can you stop it? YouTube. [Link]
-
Thermal runaway. Wikipedia. [Link]
- managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis. Benchchem.
- Technical Support Center: Managing Exothermic Reactions in Amine Synthesis. Benchchem.
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Technical Support Center: Safe Handling and Storage of (Dichlorofluoromethyl)benzene
Welcome to the Technical Support Center for (Dichlorofluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe handling and storage of this chemical. Our goal is to move beyond mere procedural lists and offer a comprehensive resource grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) about (Dichlorofluoromethyl)benzene
This section addresses common questions and concerns you may have when working with (Dichlorofluoromethyl)benzene, providing concise answers and directing you to more detailed information within this guide.
1. What are the primary hazards associated with (Dichlorofluoromethyl)benzene?
(Dichlorofluoromethyl)benzene is a combustible liquid that is harmful if swallowed or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation and an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects.
2. What type of personal protective equipment (PPE) is essential when handling this chemical?
At a minimum, chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat should be worn.[1] For procedures with a risk of splashing, a face shield is also necessary.[2] All handling of (Dichlorofluoromethyl)benzene should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
3. How should I properly store (Dichlorofluoromethyl)benzene in the laboratory?
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat, sparks, and open flames.[5][6] Store in a designated corrosives or flammables area, depending on the specific hazards outlined in the safety data sheet (SDS).[3][5]
4. What should I do in case of a small spill?
For a small spill contained within a chemical fume hood, you can manage the cleanup yourself if you are trained and have the appropriate spill kit. Alert others in the area, ensure you are wearing appropriate PPE, and absorb the spill with an inert material like vermiculite or sand.[7][8] The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.[9][10]
5. What is the appropriate emergency response for a large spill or a spill outside of a fume hood?
In the event of a large spill, immediately evacuate the area and alert your institution's emergency response team or call 911.[8][10] Do not attempt to clean up a large spill on your own.[10] Provide the emergency responders with the chemical name and any available hazard information.
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution format for specific challenges you might face during your experiments with (Dichlorofluoromethyl)benzene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Eye or Skin Irritation | Accidental contact with the chemical due to inadequate PPE or a splash. | Immediately flush the affected eye(s) with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] For skin contact, remove contaminated clothing and wash the affected area with soap and water.[9] In both cases, seek immediate medical attention.[3][6] |
| Unusual Odor Detected in the Lab | A potential leak from a storage container or a spill. | Immediately stop all work and assess the situation. If a small, identifiable source is found within a fume hood, tighten the container or clean up the spill following proper procedures. If the source is large or unknown, evacuate the area and report it to your safety officer.[11] |
| Discoloration of the Chemical | Potential degradation of the compound due to improper storage (e.g., exposure to light or air). | Do not use the discolored chemical. It may have decomposed into unknown and potentially more hazardous substances. Dispose of it as hazardous waste according to your institution's guidelines. |
| Pressure Buildup in the Storage Container | Thermal decomposition due to storage at elevated temperatures, leading to the formation of gaseous byproducts. | If you notice a bulging container, do not attempt to open it. Carefully move it to a secondary containment in a fume hood and contact your institution's hazardous waste disposal team for guidance. This indicates improper storage conditions that need to be rectified. |
Experimental Protocol: Safe Dispensing of (Dichlorofluoromethyl)benzene
This protocol provides a step-by-step methodology for safely dispensing (Dichlorofluoromethyl)benzene, incorporating self-validating checks to ensure safety.
Objective: To safely transfer a specific volume of (Dichlorofluoromethyl)benzene from a stock container to a reaction vessel.
Materials:
-
(Dichlorofluoromethyl)benzene stock container
-
Reaction vessel
-
Appropriate glassware (e.g., graduated cylinder, syringe)
-
Spill tray
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Chemical splash goggles[2]
-
Face shield[2]
-
Flame-resistant lab coat[2]
-
Chemical fume hood
-
Spill kit with appropriate absorbent material[8]
-
Hazardous waste container[9]
Procedure:
-
Preparation and Pre-Dispensing Checks:
-
Ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
Don appropriate PPE: lab coat, chemical splash goggles, face shield, and chemical-resistant gloves.[2]
-
Place a spill tray inside the fume hood to contain any potential drips or minor spills.
-
Inspect the (Dichlorofluoromethyl)benzene stock container for any signs of damage or pressure buildup. Do not proceed if the container is compromised.
-
Ensure the hazardous waste container is properly labeled and accessible within the fume hood.
-
-
Dispensing the Chemical:
-
Securely place both the stock container and the reaction vessel within the spill tray inside the fume hood.
-
Slowly and carefully open the stock container, being mindful of any potential pressure release.
-
Using a clean, dry graduated cylinder or syringe, withdraw the desired amount of (Dichlorofluoromethyl)benzene.
-
Dispense the chemical into the reaction vessel, avoiding any splashing.
-
Securely close the stock container immediately after dispensing.
-
-
Post-Dispensing and Cleanup:
-
Wipe any minor drips on the exterior of the containers or within the spill tray with a designated absorbent pad.
-
Place any contaminated materials (e.g., absorbent pads, disposable pipette tips) into the designated hazardous waste container.[1]
-
Return the (Dichlorofluoromethyl)benzene stock container to its proper storage location.
-
Remove PPE in the correct order (gloves first, then face shield and goggles, and finally the lab coat) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.[3]
-
Visualizing Emergency Response: Chemical Spill Workflow
The following diagram illustrates the logical steps to take in the event of a chemical spill involving (Dichlorofluoromethyl)benzene.
Caption: Emergency response workflow for a (Dichlorofluoromethyl)benzene spill.
Chemical Incompatibility and Storage Considerations
To ensure the stability and safety of (Dichlorofluoromethyl)benzene, it is crucial to avoid storing it with incompatible materials.
| Incompatible Materials | Reason for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions, potentially causing a fire or explosion.[5][6] |
| Strong Bases | May cause decomposition of the chemical.[5] |
| Water/Moisture | Decomposes in contact with water, which can lead to the release of irritating or toxic gases.[3] |
Storage Best Practices:
-
Designated Storage: Store in a cabinet specifically designed for flammable or corrosive materials, as indicated by the SDS.[3][7]
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of vapors.[3][5]
-
Temperature Control: Store in a cool environment, away from direct sunlight and heat sources to prevent thermal decomposition.[4][5]
-
Inert Atmosphere: For long-term storage or if the container will be opened frequently, consider storing under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and air.[12]
Thermal Decomposition Hazards
(Dichlorofluoromethyl)benzene is stable at room temperature but can decompose at elevated temperatures.
-
Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[5][13]
-
Ignition Sources: Keep (Dichlorofluoromethyl)benzene away from open flames, hot surfaces, and sparks, as it is a combustible liquid.[5][6] In case of a fire, use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[3][5]
References
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Chemcasts. Thermophysical Properties of (Dichlorofluoromethyl)benzene. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68136, (Dichlorofluoromethyl)benzene. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Austin Community College District. Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]
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Oregon State University. (2007, September 4). Benzene. Retrieved from [Link]
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Airgas. Benzene - Safety Data Sheet. Retrieved from [Link]
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PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
-
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
-
University of Washington. STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE. Retrieved from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. Retrieved from [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. Retrieved from [Link]
-
ResearchGate. Degree of decomposition of chlorobenzene at different temperature. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (Dichlorofluoromethyl)benzene
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel fluorinated and chlorinated aromatic compounds is paramount. (Dichlorofluoromethyl)benzene stands as a key intermediate, the analysis of which presents unique spectroscopic challenges and insights. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with alternative analytical techniques. Our approach is grounded in field-proven expertise, ensuring that the methodologies described are not only theoretically sound but also practically robust.
The Significance of NMR in Characterizing Halogenated Aromatics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1] For compounds like (Dichlorofluoromethyl)benzene, NMR provides critical information on the connectivity and chemical environment of each hydrogen and carbon atom. The presence of both chlorine and fluorine atoms introduces distinct electronic effects that significantly influence the chemical shifts and coupling constants observed in the NMR spectra, making their correct interpretation essential for unambiguous structural confirmation.
Predicted ¹H and ¹³C NMR Analysis of (Dichlorofluoromethyl)benzene
The structure of (Dichlorofluoromethyl)benzene, with its distinct proton and carbon environments, is depicted below.
Figure 1. Molecular structure of (Dichlorofluoromethyl)benzene showing non-equivalent protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (Dichlorofluoromethyl)benzene is expected to exhibit a complex multiplet in the aromatic region, arising from the ortho, meta, and para protons. The dichlorofluoromethyl group is electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.3 ppm).[14]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (Dichlorofluoromethyl)benzene
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-ortho | 7.5 - 7.7 | Doublet of doublets (dd) or Multiplet (m) | J(H,H) ≈ 7-8, J(H,F) ≈ 1-2 |
| H-meta | 7.3 - 7.5 | Triplet of doublets (td) or Multiplet (m) | J(H,H) ≈ 7-8 |
| H-para | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | J(H,H) ≈ 7-8 |
The ortho protons are expected to show coupling to the meta protons and potentially a small long-range coupling to the fluorine atom of the dichlorofluoromethyl group. The meta and para protons will exhibit characteristic splitting patterns based on their coupling to adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The carbon attached to the dichlorofluoromethyl group (ipso-carbon) will be significantly downfield due to the electron-withdrawing effects of the halogens. This carbon will also exhibit a large one-bond coupling to the fluorine atom.[15] The other aromatic carbons will also be influenced by the substituent, leading to a predictable pattern of chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for (Dichlorofluoromethyl)benzene
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |
| C-ipso | 135 - 145 | Doublet (d) | ¹J(C,F) ≈ 290-310 |
| C-ortho | 128 - 132 | Doublet (d) | ²J(C,F) ≈ 20-25 |
| C-meta | 127 - 130 | Doublet (d) | ³J(C,F) ≈ 5-8 |
| C-para | 125 - 128 | Singlet (s) or very small coupling | ⁴J(C,F) ≈ 0-2 |
| -CFCl₂ | 120 - 130 | Singlet (s) | - |
Experimental Protocol for NMR Analysis
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like (Dichlorofluoromethyl)benzene.[16][17][18][19][20]
Figure 2. Standard workflow for NMR analysis.
Detailed Steps:
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of (Dichlorofluoromethyl)benzene for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[17][19]
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a good choice for many organic compounds.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be around 4-5 cm.[17]
-
Cap the NMR tube securely and carefully wipe the outside of the tube to remove any contaminants.
-
-
Instrumental Analysis :
-
Insert the prepared NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.[17]
-
Shim the magnetic field to achieve maximum resolution and symmetrical peak shapes. This can be done manually or automatically.[17]
-
Tune and match the probe to the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Set up the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.
-
Initiate the data acquisition.
-
-
Data Processing :
-
Once the acquisition is complete, the raw data (Free Induction Decay or FID) is processed.
-
A Fourier transform is applied to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is then phase-corrected to ensure all peaks are in the absorptive mode.
-
The chemical shift axis is calibrated by referencing the spectrum to a known signal, typically the residual protonated solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[2]
-
For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of (Dichlorofluoromethyl)benzene.[21]
Figure 3. Comparison of analytical techniques for (Dichlorofluoromethyl)benzene.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly sensitive and excellent for separating components of a mixture and determining the molecular weight of the compound.[22][23] For (Dichlorofluoromethyl)benzene, GC-MS would confirm the molecular mass and provide a fragmentation pattern that could be used for identification. However, it does not provide the detailed information on atomic connectivity that NMR does.
-
Infrared (IR) Spectroscopy : IR spectroscopy is a rapid and simple method to identify the presence of functional groups.[21] In the case of (Dichlorofluoromethyl)benzene, IR would show characteristic absorptions for the C-H bonds of the aromatic ring, C-C ring stretching, and potentially the C-F and C-Cl bonds. While useful for a quick functional group analysis, it falls short in providing a complete structural picture.
References
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Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]
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JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of (Dichlorofluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique for determining molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (Dichlorofluoromethyl)benzene. Drawing upon established principles of mass spectrometry and comparative data from structurally analogous compounds, we will explore the characteristic fragmentation pathways that define this molecule.
Introduction to (Dichlorofluoromethyl)benzene and Electron Ionization Mass Spectrometry
(Dichlorofluoromethyl)benzene, with the chemical formula C₇H₅Cl₂F, is an aromatic compound featuring a benzene ring substituted with a dichlorofluoromethyl group. Understanding its behavior under electron ionization is crucial for its identification and characterization in complex matrices.
Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy into the molecule, leading to the ejection of an electron to form a molecular ion (M⁺˙).[1][2] The excess energy causes the molecular ion to undergo characteristic fragmentation, breaking down into smaller, charged fragments and neutral radicals.[2][3] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[4]
Predicted Fragmentation Pathways of (Dichlorofluoromethyl)benzene
The fragmentation of (Dichlorofluoromethyl)benzene is governed by the stability of the resulting carbocations and the relative strengths of its chemical bonds. The presence of the aromatic ring and halogen atoms dictates the primary fragmentation routes.
Molecular Ion Formation
Upon electron ionization, (Dichlorofluoromethyl)benzene will form a molecular ion at an m/z corresponding to its molecular weight. A key feature will be the isotopic pattern arising from the two chlorine atoms. The natural isotopic abundance of chlorine is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic M⁺˙, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1.[1]
Primary Fragmentation Pathways
The most probable fragmentation pathways involve the cleavage of bonds benzylic to the aromatic ring and the loss of halogen atoms.
-
Loss of a Chlorine Radical (•Cl): A common fragmentation for chlorinated compounds is the homolytic cleavage of a C-Cl bond to release a chlorine radical. This is a favorable pathway due to the stability of the resulting benzyl-type cation. The loss of a ³⁵Cl radical will produce a fragment ion at m/z 159, while the loss of a ³⁷Cl radical will result in an ion at m/z 161.
-
Formation of the Phenyl Cation ([C₆H₅]⁺): Cleavage of the bond between the benzene ring and the dichlorofluoromethyl group can lead to the formation of a phenyl cation at m/z 77. This is a common fragmentation pattern for substituted benzenes.[5]
-
Formation of the Dichlorofluoromethyl Cation ([CFCl₂]⁺): The complementary fragment to the phenyl cation is the dichlorofluoromethyl cation. This would appear at m/z 101 (for ³⁵Cl) and 103 (for one ³⁵Cl and one ³⁷Cl).
The predicted primary fragmentation pathways are illustrated in the following diagram:
Caption: Predicted primary fragmentation of (Dichlorofluoromethyl)benzene.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to produce smaller ions observed in the mass spectrum. For instance, the phenyl cation (m/z 77) can lose acetylene (C₂H₂) to form an ion at m/z 51.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare the expected fragmentation pattern of (Dichlorofluoromethyl)benzene with the known mass spectra of similar molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| (Dichlorofluoromethyl)benzene (Predicted) | 194/196/198 | 159/161 : Loss of •Cl124 : Loss of •Cl and •F101/103 : [CFCl₂]⁺77 : [C₆H₅]⁺ |
| (Dichloromethyl)benzene [6] | 159/161/163 | 125/127 : Loss of •Cl89 : Loss of 2 •Cl77 : [C₆H₅]⁺ |
| (Trifluoromethyl)benzene [7] | 146 | 127 : Loss of •F96 : Loss of •CF₃77 : [C₆H₅]⁺ |
| 1,3-Dichlorobenzene [8] | 146/148/150 | 111/113 : Loss of •Cl75 : Loss of •Cl and HCl |
The comparison highlights a consistent theme: the cleavage of the bond between the substituted methyl group and the benzene ring, and the loss of halogen radicals are dominant fragmentation pathways. The stability of the aromatic ring often leads to a prominent phenyl cation at m/z 77.[9]
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of (Dichlorofluoromethyl)benzene, the following experimental setup is recommended:
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of (Dichlorofluoromethyl)benzene in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
The workflow for this experimental protocol is visualized below:
Caption: GC-MS workflow for analyzing (Dichlorofluoromethyl)benzene.
Conclusion
The electron ionization mass spectrum of (Dichlorofluoromethyl)benzene is predicted to be characterized by a distinct isotopic cluster for the molecular ion and prominent fragment ions resulting from the loss of chlorine radicals and the cleavage of the benzylic C-C bond. By understanding these fundamental fragmentation pathways and comparing them with known spectra of related compounds, researchers can confidently identify and characterize this molecule in their analytical workflows. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data.
References
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- common fragmentation mechanisms in mass spectrometry. YouTube.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. doc brown's advanced organic chemistry revision notes.
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Comparative Analysis of Analytical Methods for Purity Assessment of (Dichlorofluoromethyl)benzene
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. (Dichlorofluoromethyl)benzene, a key intermediate in various synthetic pathways, demands precise and accurate analytical methods to quantify its purity and identify potential impurities. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering field-proven insights into their application, validation, and interpretation.
The selection of an appropriate analytical method is contingent upon several factors, including the expected impurity profile, the required level of sensitivity and selectivity, and the intended application of the purity data. This document will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), detailing their respective strengths and limitations in the context of (Dichlorofluoromethyl)benzene analysis.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for (Dichlorofluoromethyl)benzene, which has a normal boiling point of 179 °C[1]. The method's high resolution and sensitivity are critical for separating and quantifying closely related impurities.
Principle of Separation and Detection
In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the column walls. The choice of stationary phase is paramount for achieving optimal separation. For halogenated aromatic compounds, a mid-polarity column is often effective[2].
Common detectors for this analysis include the Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds[2]. For unambiguous identification of impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard[3][4].
Experimental Workflow: GC-FID for Purity Assessment
The following protocol outlines a typical GC-FID workflow for the purity assessment of (Dichlorofluoromethyl)benzene.
Caption: Workflow for GC-FID Purity Analysis.
Step-by-Step Protocol:
-
Sample and Standard Preparation: Accurately weigh a sample of (Dichlorofluoromethyl)benzene and dissolve it in a suitable volatile solvent, such as carbon disulfide[5]. Prepare a series of calibration standards of a certified reference material of (Dichlorofluoromethyl)benzene in the same solvent.
-
Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a mid-polarity phase) and an FID detector. Optimize the oven temperature program, carrier gas flow rate, and inlet temperature to achieve good peak shape and resolution.
-
Injection: Inject a defined volume of the prepared sample and standard solutions into the GC.
-
Data Acquisition: Record the chromatograms.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Construct a calibration curve from the standard solutions. Calculate the purity of the sample based on the area percent of the main peak, or for more accurate results, by using the calibration curve for quantification.
Method Validation Insights
For regulatory submissions, the analytical method must be validated according to guidelines such as ICH Q2(R1)[6][7][8]. Key validation parameters include:
-
Specificity: The ability to separate the main peak from potential impurities and degradation products. This can be demonstrated by spiking the sample with known impurities[6].
-
Linearity: The method should provide a linear response over a range of concentrations. Correlation coefficients (R²) should typically be ≥ 0.999[2].
-
Accuracy and Precision: Determined by replicate injections of samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
While GC is ideal for volatile compounds, HPLC is a powerful alternative for analyzing less volatile impurities or those that may degrade at the high temperatures used in GC.
Principles and Advantages
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For halogenated benzenes, reversed-phase HPLC with a C18 column is a common starting point, although normal-phase chromatography with specialized columns can also be effective[9][10][11]. The use of a UV detector is standard, as the benzene ring provides a chromophore[12].
A significant advantage of HPLC is the ability to analyze a wider range of compounds and the relative ease of sample preparation.
Experimental Protocol: Reversed-Phase HPLC-UV
The following protocol details a reversed-phase HPLC-UV method for purity assessment.
Caption: Workflow for HPLC-UV Purity Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh the (Dichlorofluoromethyl)benzene sample and dissolve it in a suitable mobile phase component, such as acetonitrile[13]. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup: Configure an HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm)[13]. Develop a mobile phase composition (e.g., a mixture of acetonitrile and water) and a flow rate that provides good separation.
-
Injection and Analysis: Inject the prepared sample and run the analysis.
-
Data Interpretation: Integrate the peak areas and calculate the purity based on the relative area of the main peak.
Causality in Method Development
The choice between an isocratic (constant mobile phase composition) and a gradient (changing mobile phase composition) elution is crucial. An isocratic method is simpler and more robust, but a gradient elution is often necessary to resolve impurities with a wide range of polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the analysis of fluorinated compounds[14][15][16]. It provides both quantitative information and structural insights into the main component and any impurities present.
The Power of ¹⁹F NMR
The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity[15]. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, often allowing for the clear identification and quantification of different fluorine-containing species without the need for chromatographic separation[17][18].
Quantitative NMR (qNMR)
Quantitative NMR relies on the direct relationship between the integrated signal area and the number of nuclei contributing to that signal[17]. By using a certified internal standard, the absolute purity of (Dichlorofluoromethyl)benzene can be determined.
Experimental Considerations for qNMR
Caption: Workflow for Quantitative ¹⁹F NMR.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a known amount of the (Dichlorofluoromethyl)benzene sample and a certified internal standard (e.g., trifluoroacetic acid) into an NMR tube[17]. Dissolve the solids in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all nuclei, which is crucial for accurate quantification.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Quantification: Integrate the signals corresponding to the sample and the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Mass spectrometry is a powerful technique for determining the molecular weight of the analyte and its impurities. When coupled with a separation technique like GC or HPLC, it provides definitive identification.
GC-MS for Impurity Profiling
GC-MS is particularly useful for identifying volatile impurities. The electron ionization (EI) mass spectrum of (Dichlorofluoromethyl)benzene will show a characteristic fragmentation pattern that can be used for identification[19].
Data Interpretation
The mass spectrum of each impurity can be compared to spectral libraries (e.g., NIST) for tentative identification[19]. The molecular ion peak provides the molecular weight of the impurity, and the fragmentation pattern gives clues to its structure.
Comparative Summary
| Analytical Method | Principle | Advantages | Disadvantages | Best For |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid stationary phase. | High resolution and sensitivity for volatile compounds. Well-established methods. | Limited to thermally stable and volatile compounds. | Routine purity testing and quantification of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | Lower resolution for some volatile compounds compared to GC. | Analysis of a broad range of potential impurities, including non-volatile ones. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides both structural and quantitative information. ¹⁹F NMR is highly sensitive and selective for fluorinated compounds. Can be a primary ratio method for purity determination. | Lower sensitivity compared to chromatographic methods. Requires a high-field instrument for complex mixtures. | Absolute purity determination (qNMR) and structural elucidation of impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight and structural information for unambiguous identification of impurities. | Typically used in conjunction with a separation technique (GC or HPLC). | Definitive identification of unknown impurities. |
Conclusion
The purity assessment of (Dichlorofluoromethyl)benzene requires a multi-faceted analytical approach. Gas chromatography is the method of choice for routine analysis of volatile impurities due to its high resolution and sensitivity. High-performance liquid chromatography offers greater flexibility for a wider range of potential impurities. For absolute purity determination and structural confirmation, quantitative ¹⁹F NMR spectroscopy is an unparalleled tool. Finally, mass spectrometry, particularly when coupled with chromatography, is indispensable for the definitive identification of unknown impurities.
A robust quality control strategy will often employ a combination of these techniques to ensure the identity, purity, and quality of (Dichlorofluoromethyl)benzene, thereby supporting the development of safe and effective final products. The validation of these analytical methods in accordance with regulatory guidelines is a critical step in ensuring the reliability of the generated data[20].
References
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Kubota, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kubota, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. RSC Publishing. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Novotna, K., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]
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Kubota, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]
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ICH. Quality Guidelines. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance. [Link]
-
Gitu, P. M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
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Oxford Instruments. NMR | Speeding Fluorine Analysis - Magnetic Resonance. [Link]
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Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]
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Novotna, K., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
ResearchGate. (2016). HPLC Determination of Four Derivatives of Benzene. [Link]
-
NIST. Benzene, (dichloromethyl)-. NIST WebBook. [Link]
-
PubChem. (Difluoromethyl)benzene. [Link]
-
Ministry of the Environment, Government of Japan. (2003). III Analytical Methods. [Link]
-
MassBank. MSBNK-Athens_Univ-AU501209. [Link]
-
Chemcasts. Thermophysical Properties of (Dichlorofluoromethyl)benzene. [Link]
-
Zenkevich, I. G., et al. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS. [Link]
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Agilent. (2018). Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). [Link]
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Publisso. (2021). Method for the determination of benzene in workplace air using gas chromatography after solvent desorption. [Link]
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Shimadzu. System Gas Chromatograph - Benzene Toluene and Aromatic Analysis. [Link]
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Agency for Toxic Substances and Disease Registry. (1998). 7. ANALYTICAL METHODS. [Link]
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A Comparative Guide to the Reactivity of (Dichlorofluoromethyl)benzene and (Trifluoromethyl)benzene
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount. Benzene rings substituted with fluorinated methyl groups are foundational building blocks, prized for their ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability and lipophilicity. This guide provides an in-depth comparison of the chemical reactivity of two key analogues: (Dichlorofluoromethyl)benzene (Ph-CF₂Cl) and (Trifluoromethyl)benzene (Ph-CF₃), also known as benzotrifluoride. We will dissect their electronic properties and explore how these differences manifest in key organic transformations, supported by established chemical principles and representative experimental protocols.
Part 1: The Decisive Factor: Unpacking the Electronic Effects
The reactivity of both Ph-CF₂Cl and Ph-CF₃ is fundamentally governed by the potent electron-withdrawing nature of their respective halomethyl substituents. This effect is primarily inductive, stemming from the high electronegativity of the halogen atoms, which polarizes the sigma bonds, pulling electron density away from the aromatic ring.
The trifluoromethyl (-CF₃) group is renowned as one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] The cumulative inductive effect of three highly electronegative fluorine atoms makes the attached benzene ring significantly electron-deficient. The dichlorofluoromethyl (-CF₂Cl) group is also strongly deactivating. However, the replacement of one fluorine atom with a less electronegative chlorine atom tempers this effect. While still a potent deactivating group, the -CF₂Cl substituent withdraws less electron density from the ring than the -CF₃ group.
This difference is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[3] A more positive σ value corresponds to a stronger electron-withdrawing capability.
Table 1: Comparison of Hammett Substituent Constants
| Substituent Group | σ_meta (σ_m) | σ_para (σ_p) | Data Source(s) |
| -CF₃ | 0.43 | 0.54 | [4] |
| -CCl₃ | 0.40 | 0.46 | [5] |
| -CF₂Cl | Est. ~0.45 | Est. ~0.50 | Interpolated |
| -H | 0.00 | 0.00 | [5] |
Note: Direct experimental Hammett constants for -CF₂Cl are not as widely tabulated as for -CF₃. The estimated values are interpolated based on the values for -CF₃ and -CCl₃, reflecting an effect intermediate between the two.
The higher σ values for the -CF₃ group, particularly the σ_p value, confirm its superior ability to withdraw electron density compared to the -CF₂Cl group.[4] This fundamental electronic difference is the root cause of their divergent reactivity.
Caption: Inductive withdrawal (-I) in the subject compounds.
Part 2: Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring.[6] The nucleophilicity of the benzene ring is critical for this reaction. Due to the strong deactivating nature of the -CF₃ and -CF₂Cl groups, both substrates are significantly less reactive in EAS reactions than benzene itself.[7][8]
Reactivity Comparison: The rate of EAS is directly proportional to the electron density of the aromatic ring. Since the -CF₃ group is a stronger electron-withdrawing group than -CF₂Cl, (Trifluoromethyl)benzene is substantially less reactive towards electrophiles than (Dichlorofluoromethyl)benzene . Reactions with Ph-CF₃ often require harsher conditions (higher temperatures, stronger acids) to achieve reasonable conversion compared to Ph-CF₂Cl.
Regioselectivity: Both substituents are meta-directing. During electrophilic attack, a positively charged intermediate (the arenium ion or sigma complex) is formed.[9] When the electrophile adds to the ortho or para position, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing group. This is a highly unfavorable and destabilizing interaction.[8] In contrast, attack at the meta position ensures the positive charge never resides adjacent to the halomethyl group. Consequently, the transition state leading to the meta product is lower in energy, and this isomer is formed almost exclusively.[8]
Caption: Energy profile for EAS on a deactivated ring.
Representative Protocol: Nitration of (Dichlorofluoromethyl)benzene
This protocol describes a typical EAS reaction. To compare reactivity, an identical reaction should be set up for (Trifluoromethyl)benzene and monitored over time.
Objective: To synthesize 1-(Dichlorofluoromethyl)-3-nitrobenzene.
Materials:
-
(Dichlorofluoromethyl)benzene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add 10.0 g of (Dichlorofluoromethyl)benzene to the stirred sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitration: Prepare the nitrating mixture by carefully adding 4.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath. Add this nitrating mixture dropwise from the dropping funnel to the reaction flask over 30 minutes, maintaining the internal temperature between 5-10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 10°C for 1 hour. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice. Extract the product with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Part 3: Reactivity at the Benzylic Position: The C-Cl vs. C-F Bond
The most dramatic difference in reactivity is observed not at the ring, but at the halomethyl carbon itself. This is due to the significant disparity in bond strength and leaving group ability between chlorine and fluorine. The C-Cl bond is considerably weaker and more labile than the exceptionally strong C-F bond.
This makes (Dichlorofluoromethyl)benzene susceptible to nucleophilic substitution and hydrolysis at the benzylic position , while (Trifluoromethyl)benzene is famously robust and resistant to such transformations.
Hydrolysis: Under acidic or basic conditions, Ph-CF₂Cl can be hydrolyzed. The two C-Cl bonds are sequentially replaced by C-O bonds. The initial product, a benzoyl halide (Ph-COF), is rapidly hydrolyzed to benzoic acid. This reactivity provides a synthetic route from Ph-CF₂Cl to benzoyl derivatives. In stark contrast, Ph-CF₃ is extremely stable and does not hydrolyze under similar conditions, a property that contributes to its widespread use in metabolically stable drug candidates.
Table 2: Comparison of Reactivity at the Benzylic Carbon
| Reaction Condition | (Dichlorofluoromethyl)benzene (Ph-CF₂Cl) | (Trifluoromethyl)benzene (Ph-CF₃) |
| Acid Hydrolysis (e.g., conc. H₂SO₄) | Hydrolyzes to benzoic acid | No reaction |
| Nucleophilic Substitution (e.g., NaOMe) | Potential for substitution of Cl | No reaction |
| Reductive Cleavage | C-Cl bonds can be reduced | C-F bonds are highly resistant |
Representative Protocol: Hydrolysis of (Dichlorofluoromethyl)benzene
Objective: To synthesize 2-chlorobenzoic acid from 1-chloro-2-(dichloromethyl)benzene (a substituted analogue illustrating the principle).[10]
Materials:
-
1-chloro-2-(dichloromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
Safety Note: This reaction evolves corrosive HCl gas and should be performed in a well-ventilated fume hood.
-
Reaction Setup: Place 50 mL of concentrated sulfuric acid in a flask equipped with a mechanical stirrer and a gas outlet connected to an acid trap.
-
Addition: Slowly and carefully add 20.0 g of 1-chloro-2-(dichloromethyl)benzene to the acid with vigorous stirring. An initial evolution of HCl gas will be observed.
-
Heating: Once the initial gas evolution subsides, gently heat the mixture to 30-40°C. Maintain this temperature with continued stirring for approximately 12 hours, or until the evolution of HCl gas ceases.[10]
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 300 g of crushed ice.
-
Isolation: The product, 2-chlorobenzoyl fluoride, will hydrolyze to 2-chlorobenzoic acid, which will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Summary and Conclusion
The choice between (Dichlorofluoromethyl)benzene and (Trifluoromethyl)benzene is dictated by the specific chemical transformation required. Their distinct reactivity profiles, summarized below, offer different strategic advantages in synthesis.
Table 3: Summary of Comparative Reactivity
| Feature | (Dichlorofluoromethyl)benzene (Ph-CF₂Cl) | (Trifluoromethyl)benzene (Ph-CF₃) |
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing |
| EAS Reactivity | Deactivated, but more reactive than Ph-CF₃ | Highly deactivated, very slow reactions |
| EAS Directing Effect | meta-directing | meta-directing |
| Benzylic Reactivity | Labile C-Cl bonds; undergoes hydrolysis | Inert C-F bonds; highly stable |
| Primary Use Case | Intermediate for benzoyl derivatives; meta-directed EAS when higher reactivity is needed. | Stable moiety for drug discovery; meta-directed EAS on highly unreactive systems. |
graph "Decision_Workflow" { layout=dot; node [shape=diamond, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Start" [label="Desired Transformation?"]; "EAS" [label="Electrophilic\nAromatic Substitution?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; "Benzylic" [label="Benzylic\nReaction?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; "Stability" [label="Introduce a Stable\n-CX₃ Group?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
"Use_CF2Cl" [label="Use Ph-CF₂Cl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Use_CF3" [label="Use Ph-CF₃", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "EAS"; "Start" -> "Benzylic"; "Start" -> "Stability";
"EAS" -> "Use_CF2Cl" [label="If moderate deactivation\nis acceptable"]; "EAS" -> "Use_CF3" [label="If extreme conditions\nare feasible"]; "Benzylic" -> "Use_CF2Cl" [label="e.g., Hydrolysis\nto -COOH"]; "Stability" -> "Use_CF3" [label="For metabolic\nstability"]; }
Caption: Decision workflow for selecting the appropriate reagent.
References
- Vertex AI Search, citing Schwarzenbach et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Pearson. List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution: b. dichloromethylbenzene, difluoromethylbenzene, toluene, chloromethylbenzene.
- Wikipedia. Hammett equation.
- Wikipedia. Electrophilic aromatic substitution.
- Khan Academy. Electrophilic aromatic substitution (video).
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Table 7.1.a Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids).
- Chakrapani, H., & Dashaputre, N. Introductory Organic Chemistry - II. Indian Institute of Science Education.
- Klumpp, D. A., et al. Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society.
- SciSpace, citing Klumpp, D. A., et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society.
- BenchChem. Troubleshooting incomplete hydrolysis of 1-chloro-2-(dichloromethyl)benzene.
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A Comparative Guide to Nucleophilic Substitution: (Dichlorofluoromethyl)benzene vs. Benzotrichloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is paramount to the success of a synthetic route. Among the myriad of choices, halogenated toluenes serve as versatile building blocks. This guide provides an in-depth comparison of two such compounds, (Dichlorofluoromethyl)benzene and Benzotrichloride, in the context of nucleophilic substitution reactions. By examining their reactivity, mechanistic pathways, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: Two Halogenated Toluenes, Distinct Reactivities
(Dichlorofluoromethyl)benzene and Benzotrichloride (α,α,α-trichlorotoluene) are both derivatives of toluene where the methyl group hydrogens are replaced by halogens.[1] While structurally similar, the presence of a fluorine atom in (Dichlorofluoromethyl)benzene significantly alters its chemical behavior compared to the all-chlorine substituted Benzotrichloride. These differences are most pronounced in nucleophilic substitution reactions at the benzylic carbon, a cornerstone of their synthetic utility.
Benzotrichloride is a widely used chemical intermediate in the synthesis of dyes, antimicrobials, and other valuable compounds.[2] Its reactions primarily occur at the chlorinated α-carbon.[2] (Dichlorofluoromethyl)benzene, on the other hand, finds application as a precursor for fluorinated polymers and as a reference compound in spectroscopy.[3]
Unraveling the Reactivity Puzzle: Electronic and Steric Effects
The susceptibility of the benzylic carbon to nucleophilic attack is dictated by a delicate interplay of electronic and steric factors.
Electronic Effects: The primary driver of reactivity in these compounds is the stability of the transition state and any carbocationic intermediate that may form.
-
Benzotrichloride: The three chlorine atoms are strongly electron-withdrawing through their inductive effect (-I). This effect polarizes the C-Cl bonds, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. During an SN1-type reaction, the resulting benzylic carbocation is stabilized by resonance with the benzene ring.
-
(Dichlorofluoromethyl)benzene: Fluorine is the most electronegative element, and its inductive effect is stronger than that of chlorine. However, fluorine is also a poor leaving group compared to chlorine. Furthermore, the presence of the highly electronegative fluorine atom can destabilize a developing positive charge on the adjacent carbon, making the formation of a carbocation less favorable compared to benzotrichloride.
Steric Effects: The approach of a nucleophile to the benzylic carbon can be hindered by the surrounding halogen atoms. While both molecules have bulky substituents, the subtle differences in bond lengths and atomic radii between chlorine and fluorine can influence the steric environment. However, electronic effects are generally the dominant factor in determining the overall reactivity in these systems.
Mechanistic Pathways: A Tale of Two Mechanisms
Nucleophilic substitution reactions can proceed through various mechanisms, with the SN1 and SN2 pathways being the most common for alkyl halides.[4]
Benzotrichloride: Due to the significant resonance stabilization of the benzylic carbocation, benzotrichloride often reacts via an SN1-like mechanism , particularly with weaker nucleophiles and in polar protic solvents.[5] The reaction proceeds through a stepwise process involving the departure of a chloride ion to form a dichlorobenzyl cation, which is then attacked by the nucleophile.
dot
Caption: SN2-like mechanism for (Dichlorofluoromethyl)benzene.
Experimental Data: A Head-to-Head Comparison
The most common nucleophilic substitution reaction for these compounds is hydrolysis, which ultimately yields benzoic acid.
| Parameter | (Dichlorofluoromethyl)benzene | Benzotrichloride | Reference(s) |
| Hydrolysis Product | Benzoic Acid | Benzoic Acid | ,[2] [6] |
| Typical Catalyst | Not readily available | Anhydrous Zinc Chloride (ZnCl₂) | ,[7] [8] |
| Reaction Temperature | Not readily available | 100 - 120 °C | ,[7] [8] |
| Reported Yield | Not readily available | "Practically theoretical yields" | [7] |
| Hydrolysis Half-life | Not readily available | ~2.4 minutes in water | [2] |
Benzotrichloride hydrolyzes rapidly in water to produce benzoic acid and hydrochloric acid. [2]This reaction can be catalyzed by substances like anhydrous zinc chloride. [7][8]In contrast, detailed kinetic data for the hydrolysis of (Dichlorofluoromethyl)benzene is not as readily available in the literature, suggesting a lower reactivity under similar conditions.
Experimental Protocols
Hydrolysis of Benzotrichloride to Benzoic Acid
This protocol describes the hydrolysis of benzotrichloride to benzoic acid using a zinc chloride catalyst. [7][8] Materials:
-
Benzotrichloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Water
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Place benzotrichloride and a catalytic amount of anhydrous zinc chloride in the round-bottom flask.
-
Heat the mixture to 100-120 °C with stirring. [8]3. Slowly add water from the dropping funnel to the reaction mixture. It is crucial to add water at a rate that does not exceed the rate of reaction. [8]4. Continue heating and stirring until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture, which will solidify upon cooling.
-
The crude benzoic acid can be purified by recrystallization from hot water. [7] dot
Caption: Workflow for the hydrolysis of Benzotrichloride.
Nucleophilic Fluorination of Benzotrichloride to Benzotrifluoride
Benzotrichloride can be converted to benzotrifluoride through reaction with anhydrous hydrogen fluoride, a nucleophilic substitution where fluoride replaces chloride. [6][9] Materials:
-
Benzotrichloride
-
Anhydrous Hydrogen Fluoride (HF)
-
Reaction vessel suitable for HF (e.g., polyolefin or fused silica)
-
Condenser suitable for HF
Procedure:
-
Place benzotrichloride in the reaction vessel.
-
Introduce anhydrous hydrogen fluoride gas into the vessel. This is a highly hazardous substance and requires specialized equipment and safety precautions.
-
The reaction proceeds with the evolution of hydrogen chloride gas.
-
After the reaction is complete, the crude product is washed and purified by distillation.
Note: This procedure involves extremely hazardous materials and should only be performed by trained professionals in a well-equipped laboratory.
Conclusion: Choosing the Right Tool for the Job
The choice between (Dichlorofluoromethyl)benzene and Benzotrichloride for a nucleophilic substitution reaction depends heavily on the desired product and the reaction conditions.
-
Benzotrichloride is the more reactive of the two towards nucleophilic substitution, readily undergoing hydrolysis and other substitution reactions. Its propensity to react via an SN1-like mechanism makes it a suitable precursor for a wide range of derivatives where the formation of a benzylic carbocation is favorable.
-
(Dichlorofluoromethyl)benzene , with its less reactive C-F bond and destabilizing effect on an adjacent carbocation, is less prone to nucleophilic substitution. Its chemistry is more nuanced, and it serves as a valuable precursor in the synthesis of specialized fluorinated compounds where the dichlorofluoromethyl moiety is retained or selectively transformed.
For researchers in drug development and fine chemical synthesis, understanding these fundamental differences in reactivity and mechanism is crucial for designing efficient and selective synthetic routes. While benzotrichloride offers a more direct path for many common transformations, (dichlorofluoromethyl)benzene provides access to a unique chemical space of fluorinated aromatics.
References
-
Wikipedia. Benzoyl fluoride. [Link]
-
PrepChem.com. Synthesis of benzoyl fluoride. [Link]
-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
Experiment 7 — Nucleophilic Substitution. [Link] [4]15. Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link] [5]16. Organic Chemistry 1: An open textbook. 9.2. Common nucleophilic substitution reactions. [Link] [10]17. PubChem. (Dichlorofluoromethyl)benzene. [Link]
-
PubChem. Benzotrichloride. [Link]
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- 1. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 3. Buy (Dichlorofluoromethyl)benzene | 498-67-9 [smolecule.com]
- 4. amherst.edu [amherst.edu]
- 5. asccollegekolhar.in [asccollegekolhar.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Senior Application Scientist's Comparative Guide: HPLC and GC Methods for Analyzing (Dichlorofluoromethyl)benzene Mixtures
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of (Dichlorofluoromethyl)benzene
(Dichlorofluoromethyl)benzene is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a benzene ring substituted with a dichlorofluoromethyl group, gives rise to several positional isomers (ortho, meta, para). During synthesis, a mixture of these isomers, along with potential process-related impurities, is often produced. The structural similarity of these isomers results in nearly identical physicochemical properties, such as boiling point and polarity, presenting a significant analytical challenge. Accurate and robust analytical methods are therefore paramount for ensuring the quality, purity, and consistency of starting materials and final products.
This guide provides an in-depth comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of (Dichlorofluoromethyl)benzene mixtures. We will explore the fundamental principles, explain the rationale behind methodological choices, and provide detailed experimental protocols to empower researchers to select and implement the most suitable method for their specific needs.
Gas Chromatography (GC): The Powerhouse for Volatile Analytes
Gas chromatography is the quintessential technique for analyzing volatile and thermally stable compounds.[1] The principle relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. Because (Dichlorofluoromethyl)benzene and its isomers are volatile, GC is an exceptionally powerful and often preferred method.
Causality Behind Experimental Choices in GC
Column (Stationary Phase) Selection: The choice of the GC column is the most critical parameter for achieving separation. For halogenated aromatic compounds, selectivity is governed by a combination of analyte boiling point and specific interactions with the stationary phase.
-
Mid-Polar Phases (e.g., 5% Phenyl Polysiloxane - DB-5/VF-5ms; 6% Cyanopropylphenyl - DB-624/VF-624ms): These are the workhorses for this application. The phenyl groups in the stationary phase can undergo π-π interactions with the analyte's benzene ring, while the cyanopropyl groups offer dipole-dipole interactions. This multi-modal interaction mechanism is often sufficient to resolve isomers with subtle differences in polarity and boiling point. The DB-624 phase, for instance, is widely used for the analysis of volatile organic compounds (VOCs) as specified in environmental methods.[2][3]
-
High-Polarity Phases (e.g., Wax): While offering strong dipole interactions, these may lead to excessive retention or peak tailing for aromatic compounds and are generally less favored for this specific analysis.
Detector Selection: The detector determines the sensitivity and specificity of the analysis.
-
Mass Spectrometry (MS): GC coupled with MS (GC-MS) is the gold standard. It provides not only retention time but also a mass spectrum, which acts as a chemical fingerprint for unequivocal compound identification.[4] This is crucial when dealing with a complex mixture of isomers and potential impurities. Modern GC-MS systems offer excellent sensitivity and are specified in numerous regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA) for VOC analysis.[5][6]
-
Flame Ionization Detector (FID): A robust and universally responsive detector for organic compounds. While highly reliable for quantification, it does not provide structural information, making peak identification reliant solely on retention time matching with standards.
-
Electron Capture Detector (ECD): An extremely sensitive detector for electrophilic compounds, particularly those containing halogens. An ECD can achieve very low detection limits for (Dichlorofluoromethyl)benzene but, like FID, is not a confirmatory detector.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for method development, based on established principles for analyzing volatile halogenated aromatics.[4][7]
1. Instrumentation:
- Gas Chromatograph equipped with a capillary column inlet (Split/Splitless).
- Mass Spectrometric Detector (Quadrupole or Ion Trap).
- Autosampler for precision and reproducibility.
2. Chromatographic Conditions:
- Column: Agilent DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (ratio 50:1) to handle potentially high concentration samples.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 220 °C at a rate of 10 °C/min.
- Final Hold: Hold at 220 °C for 5 minutes.
3. Mass Spectrometer Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: 45-350 amu.
- Solvent Delay: 3 minutes (to prevent filament damage from the sample solvent).
4. Sample Preparation:
- Accurately weigh approximately 50 mg of the (Dichlorofluoromethyl)benzene mixture.
- Dissolve in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a 50 mL volumetric flask.
- This creates a stock solution of ~1000 µg/mL. Further dilute as necessary to fall within the linear range of the instrument.
GC-MS Analytical Workflow Diagram
Caption: GC-MS workflow for (Dichlorofluoromethyl)benzene analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Aromatic Compounds
While GC excels with volatile compounds, HPLC is a highly versatile and powerful separation technique that works with a much broader range of analytes.[8] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9] For halogenated aromatics, HPLC provides an orthogonal (different) separation mechanism to GC, which can be invaluable for confirming purity or resolving challenging impurities.
Causality Behind Experimental Choices in HPLC
Column (Stationary Phase) Selection: In HPLC, particularly reversed-phase (RP-HPLC), the stationary phase chemistry is key to resolving structurally similar isomers.
-
Standard C18 (ODS): This is the most common HPLC phase, separating compounds primarily based on hydrophobicity. While it can work, the isomers of (Dichlorofluoromethyl)benzene may have very similar hydrophobicities, potentially leading to poor resolution.
-
Phenyl-Hexyl: This phase contains phenyl groups that can induce π-π interactions with the analyte's aromatic ring. This provides an additional separation mechanism beyond simple hydrophobicity and is often an excellent choice for aromatic compounds.[10]
-
Pentafluorophenyl (PFP): A PFP column is highly recommended for this class of compounds. The highly electronegative fluorine atoms on the stationary phase can engage in dipole-dipole, π-π, and halogen-π interactions with the analyte.[11][12] This unique selectivity is often superior for resolving halogenated isomers compared to standard C18 or Phenyl phases.[10][13]
Mobile Phase Selection: The mobile phase composition controls the retention and elution of analytes.
-
Solvents: A typical mobile phase consists of a mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH). Acetonitrile often provides better peak shapes and lower viscosity.
-
Additives: Adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is common practice.[14] This suppresses the ionization of any residual silanols on the silica-based packing material, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is generally preferred over an isocratic (constant composition) method. It allows for the elution of a wider range of compounds with good resolution and in a reasonable timeframe.
Detector Selection:
-
UV-Vis / Diode Array Detector (DAD): The benzene ring in the analyte possesses a chromophore that absorbs UV light. A DAD (or PDA) is the detector of choice as it not only quantifies the analyte at a specific wavelength but also captures the entire UV spectrum for each peak. This is invaluable for assessing peak purity and aiding in identification.
Experimental Protocol: RP-HPLC-DAD Analysis
This protocol is designed to maximize the resolution of aromatic isomers using a PFP stationary phase.
1. Instrumentation:
- HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
- Diode Array Detector (DAD).
2. Chromatographic Conditions:
- Column: PFP Column (e.g., Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program:
- 0-2 min: 40% B
- 2-15 min: 40% to 80% B
- 15-17 min: 80% B
- 17.1-20 min: 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: DAD, monitoring at 220 nm and 254 nm; spectral range 200-400 nm.
3. Sample Preparation:
- Diluent: 50:50 Acetonitrile:Water.
- Accurately weigh approximately 50 mg of the (Dichlorofluoromethyl)benzene mixture.
- Dissolve and dilute in the diluent to a final concentration of ~100 µg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
HPLC-DAD Analytical Workflow Diagram
Caption: HPLC-DAD workflow for (Dichlorofluoromethyl)benzene analysis.
Head-to-Head Comparison: GC-MS vs. HPLC-DAD
The choice between GC and HPLC depends on the specific analytical goal, available instrumentation, and the nature of the impurities expected.
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation in the gas phase based on volatility and column interactions. | Separation in the liquid phase based on partitioning and column interactions. |
| Applicability | Excellent for volatile and thermally stable compounds. Ideal for (Dichlorofluoromethyl)benzene isomers. | Highly versatile; suitable for a wide range of compounds, including less volatile or thermally labile impurities. |
| Resolution/Selectivity | Typically offers very high efficiency and resolution, especially with long capillary columns. | Excellent resolution is achievable. Selectivity can be finely tuned with different column chemistries (PFP, Phenyl) and mobile phases. |
| Identification | Definitive. Mass spectrum provides a structural fingerprint for unequivocal identification. | Supportive. UV spectrum aids in identification and peak purity assessment but is not as definitive as a mass spectrum. |
| Sensitivity | Excellent, especially with MS in Selected Ion Monitoring (SIM) mode or with an ECD for halogenated compounds. | Very good, typically in the low µg/mL to ng/mL range, depending on the analyte's UV absorptivity. |
| Speed | Analysis times are typically in the range of 15-30 minutes. | Analysis times can be similar, around 15-25 minutes, including column re-equilibration. |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dilution in the mobile phase, often requires filtration. |
| System Suitability | Governed by general chromatography principles outlined in pharmacopeias like USP <621>.[9] | Also governed by USP <621>, with established criteria for resolution, tailing factor, and precision.[9][15] |
Conclusion and Recommendation
For the routine analysis and quality control of (Dichlorofluoromethyl)benzene mixtures, Gas Chromatography with Mass Spectrometric detection (GC-MS) is the superior and recommended primary technique. Its high resolving power for volatile isomers, coupled with the definitive identification capabilities of MS, provides the most reliable and robust data. This aligns with industry-standard approaches for analyzing similar volatile organic compounds, as seen in EPA methodologies.[4][6]
High-Performance Liquid Chromatography (HPLC-DAD) serves as an excellent orthogonal method. It is particularly valuable as a complementary technique to confirm purity results obtained by GC or for analyzing potential non-volatile, high-molecular-weight impurities that would not be amenable to GC analysis. When employing HPLC, the use of a PFP stationary phase is strongly advised to maximize the potential for resolving these challenging halogenated aromatic isomers.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the highest standards of quality and safety.
References
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
United States Pharmacopeia. <621> Chromatography. USP-NF. [Link]
-
Kanao, E., Morinaga, T., Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 439-446. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. White Paper. [Link]
-
DSDP Analytics. (2023). USP <621> Chromatography. [Link]
-
AZ Big Media. (2024). Understanding EPA method 524.2: Analysis of volatile organic compounds. [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Zhang, J. (2014). HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]
-
Rose, D. L., & Schroeder, M. P. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of volatile organic compounds in water by purge and trap capillary gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
DCG Partnership I, LTD. Gas Chromatography and GCMS. [Link]
-
GBC Scientific Equipment. Analysis of 57 Volatile Organic Compounds in Water by Purge and Trap GC-MS. Application Note. [Link]
-
ResearchGate. (2017). Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. [Link]
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- 6. pubs.usgs.gov [pubs.usgs.gov]
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- 8. <621> CHROMATOGRAPHY [drugfuture.com]
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- 11. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. usp.org [usp.org]
A Comparative Guide to the Spectroscopic Validation of (Dichlorofluoromethyl)benzene Synthesis
Introduction: The Need for Rigorous Validation
(Dichlorofluoromethyl)benzene, a halogenated aromatic compound, serves as a valuable building block in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[1] Its unique dichlorofluoromethyl moiety imparts specific chemical properties that are highly sought after in materials science and drug development. The synthesis of this target molecule, often proceeding from precursors like benzotrichloride, necessitates a robust and multi-faceted validation strategy. The presence of structurally similar starting materials, intermediates, and potential byproducts demands more than a simple confirmation of presence; it requires an unambiguous verification of identity and purity.
This guide provides an in-depth comparison of spectroscopic techniques for the validation of (Dichlorofluoromethyl)benzene. We will move beyond procedural lists to explain the causal logic behind experimental choices, presenting a self-validating workflow that integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus is to empower researchers to not only confirm successful synthesis but also to confidently identify and quantify impurities, ensuring the integrity of their downstream applications.
Part 1: Synthesis Overview and Analytical Strategy
A common and effective route to (Dichlorofluoromethyl)benzene involves the selective fluorination of benzotrichloride (α,α,α-trichlorotoluene). This is typically achieved using a nucleophilic fluorinating agent, such as a metal fluoride, in a halogen exchange reaction (a variation of the Swarts reaction).
Reaction: C₆H₅CCl₃ + "F⁻ source" → C₆H₅CFCl₂ + "Cl⁻ byproduct"
The primary analytical challenge is to differentiate the desired product, (Dichlorofluoromethyl)benzene, from the starting material, benzotrichloride, and common byproducts such as benzal chloride (an under-chlorinated precursor) or benzoic acid (a hydrolysis product).[2] Our validation workflow is designed to systematically provide evidence that addresses this challenge.
Part 2: Multi-technique Spectroscopic Analysis
No single technique provides a complete picture. True confidence in the product's identity and purity is achieved by integrating complementary data from NMR, IR, and MS.
¹⁹F NMR: The Definitive Fluorine Probe
Expertise & Experience: The most direct and unambiguous method to confirm the success of the fluorination reaction is ¹⁹F NMR. The presence of a signal in the ¹⁹F spectrum is conclusive evidence that a fluorine atom has been incorporated into the molecule. Its chemical shift provides information about the electronic environment of the fluorine nucleus.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) that does not contain fluorine.
-
Internal Standard: While external referencing to CFCl₃ (0 ppm) is common, an internal standard such as 1,4-bis(trifluoromethyl)benzene (-63.39 ppm) can be used for high precision.[3]
-
Acquisition: Acquire the spectrum on a multinuclear NMR spectrometer (≥400 MHz for ¹H). A simple one-pulse experiment is usually sufficient. Proton decoupling is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet.
The key is the appearance of a resonance in the ¹⁹F spectrum where none existed for the starting material.
| Compound | Expected ¹⁹F Chemical Shift (δ, ppm) | Rationale |
| (Dichlorofluoromethyl)benzene | -60 to -80 (estimated) | The -CFCl₂ group is in a region typical for alkyl fluorides, shifted by the two chlorine atoms and the phenyl ring.[4] |
| Benzotrichloride | No signal | The molecule contains no fluorine. |
The observation of a singlet in the expected region is the first and strongest piece of evidence for successful synthesis.
¹H and ¹³C NMR: Probing the Carbon Skeleton and Protons
Expertise & Experience: While ¹⁹F NMR confirms fluorine incorporation, ¹H and ¹³C NMR validate the integrity of the benzene ring and the side chain. The powerful electron-withdrawing effects of the halogen atoms on the α-carbon cause predictable downfield shifts in the aromatic region compared to less substituted analogues. Furthermore, ¹³C NMR will show a characteristic C-F coupling for the dichlorofluoromethyl carbon.
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR.
-
Referencing: Spectra are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS, 0.0 ppm).[5]
-
Acquisition: Acquire standard 1D proton and carbon spectra. A DEPT-135 experiment can be run to differentiate CH, CH₂, and CH₃ groups, although for this molecule it will primarily confirm the aromatic CH signals.
The key is to observe the shift in aromatic signals and the unique signals for the α-carbon.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| (Dichlorofluoromethyl)benzene (Predicted) | ~7.4-7.8 (m, 5H) | Aromatic: ~128-135; α-Carbon: ~115-130 (t, ¹JCF ≈ 300-330 Hz) |
| Benzotrichloride | 7.37 (m, 3H), 7.90 (d, 2H)[2][6] | Aromatic: 127.6, 129.0, 130.7, 141.9; α-Carbon (-CCl₃): 95.5[2] |
| Benzoic Acid (Hydrolysis Impurity) | 7.5-7.7 (m, 3H), 8.1 (d, 2H), ~12 (s, 1H, COOH)[7] | Aromatic: 128.5, 129.4, 130.3, 133.9; Carbonyl: ~172.6[7] |
Trustworthiness: The validation is multi-layered. For the product, you should observe:
-
In ¹H NMR: A complex multiplet for the 5 aromatic protons, shifted slightly from the starting material's pattern.
-
In ¹³C NMR: The disappearance of the -CCl₃ signal at ~95.5 ppm and the appearance of a new signal for the -CFCl₂ carbon.[2] Crucially, this new signal will be split into a triplet (due to coupling with the single fluorine, though it can appear as a doublet in proton-decoupled spectra depending on the specific coupling constants involved with the chlorine atoms) with a large one-bond coupling constant (¹JCF) of approximately 300-330 Hz. This large coupling is a hallmark of a direct C-F bond and provides definitive structural proof.[8]
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and cost-effective method to monitor the reaction's progress by tracking the disappearance of reactant bonds and the appearance of product bonds. For this synthesis, the key is the emergence of a strong C-F stretching band and the confirmation that no unwanted oxidation to a carbonyl group has occurred.
-
Sample Preparation: A small drop of the purified liquid product is placed between two KBr or NaCl plates to create a thin film. Alternatively, a solution in a solvent like CCl₄ can be used in an appropriate cell.
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for C-F, C-Cl, aromatic C-H, and aromatic C=C stretches.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | (Dichlorofluoromethyl)benzene | Benzotrichloride | Benzoic Acid (Impurity) |
| Aromatic C-H stretch | ~3030-3100 (weak)[9] | ~3030-3100 | ~3030-3100 |
| Aromatic C=C stretch | ~1450-1600 (medium)[9] | ~1450-1600 | ~1450-1600 |
| C-F stretch | ~1000-1100 (strong) | Absent | Absent |
| C-Cl stretch | ~700-800 (strong) | ~700-800 (strong) | Absent |
| C=O stretch | Absent | Absent | ~1700 (strong) [10][11] |
| O-H stretch (acid) | Absent | Absent | ~2500-3300 (very broad) [10][11] |
A successful synthesis is indicated by the appearance of a strong C-F absorption band and the absence of the broad O-H and sharp C=O bands that would signify contamination with benzoic acid.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a fundamental characteristic. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine. The presence of two chlorine atoms in (Dichlorofluoromethyl)benzene creates a distinctive M, M+2, and M+4 pattern.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Acquisition: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) which also provides purity information. Electron Ionization (EI) at 70 eV is a standard method.
-
Analysis: Examine the mass spectrum for the molecular ion peak (M⁺) and its isotopic distribution.
The natural abundances of chlorine isotopes are ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This leads to a predictable pattern for molecules containing chlorine.
Sources
- 1. Buy (Dichlorofluoromethyl)benzene | 498-67-9 [smolecule.com]
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- 4. 19F [nmr.chem.ucsb.edu]
- 5. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzotrichloride(98-07-7) 1H NMR [m.chemicalbook.com]
- 7. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in the Synthesis of (Dichlorofluoromethyl)benzene
Introduction: The Significance of the Dichlorofluoromethyl Group
To the researchers, scientists, and drug development professionals who comprise our audience, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal and materials chemistry. The dichlorofluoromethyl (-CCl₂F) group, while less common than its trifluoromethyl counterpart, offers a unique combination of lipophilicity, steric bulk, and metabolic stability. Its inclusion in aromatic systems like benzene can significantly modulate the physicochemical properties of a molecule, making (Dichlorofluoromethyl)benzene a valuable building block for novel pharmaceuticals, agrochemicals, and advanced materials.
However, the selective and efficient synthesis of this compound presents distinct challenges. Direct functionalization of benzene requires overcoming the inherent stability of the aromatic ring, while controlling the reactivity of the dichlorofluoromethylating agent. This guide provides an in-depth comparative analysis of the primary catalytic strategies for this synthesis, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the performance of Lewis acid, transition metal, and phase-transfer catalysts, offering a clear perspective on the advantages and limitations of each approach.
Strategic Overview: Pathways to (Dichlorofluoromethyl)benzene
The synthesis of (Dichlorofluoromethyl)benzene can be approached through several catalytic routes, each with its own set of reagents and mechanistic underpinnings. The choice of catalyst is the most critical parameter, dictating reaction efficiency, substrate scope, and operational complexity. This guide will focus on three principal and one emerging catalytic methodology:
-
Lewis Acid Catalysis: Employing the principles of Friedel-Crafts reactions to directly functionalize the benzene ring.
-
Transition Metal Catalysis: Utilizing cross-coupling chemistry to form a C-C bond between a benzene derivative and a -CCl₂F source.
-
Phase-Transfer Catalysis (PTC): Leveraging a two-phase system to generate and react a dichlorofluoromethyl anion or its carbene equivalent.
-
Photoredox Catalysis: An emerging strategy using light to generate radical intermediates under exceptionally mild conditions.
Below is a workflow for selecting and optimizing a catalytic system for this transformation.
Caption: Mechanism of Lewis acid-catalyzed dichlorofluoromethylation.
Experimental Protocol: Ionic Liquid-Catalyzed Synthesis
This protocol is adapted from a validated procedure for the synthesis of a related trichloromethylated compound, demonstrating the efficacy of ionic liquid catalysts. [1]
-
Catalyst Preparation: In a nitrogen-purged reaction vessel, cautiously combine bis(1-ethyl-3-methylimidazolium chloride) (35.2 g) and anhydrous aluminum chloride (AlCl₃) (52.3 g). Stir the mixture at room temperature under a nitrogen atmosphere until a homogeneous ionic liquid is formed.
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the freshly synthesized ionic liquid catalyst (approx. 87.5 g).
-
Reagents Addition: Add benzene (excess, acting as both reactant and solvent) and dichlorofluoromethane (HCCl₂F, Freon 21), which can be bubbled into the reaction mixture, or a suitable liquid precursor. Note: As HCCl₂F is a gas, precise addition requires a mass flow controller or condensing the gas into a pre-weighed addition funnel at low temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by GC-MS analysis of quenched aliquots.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate. The upper layer is the ionic liquid catalyst, which can be carefully decanted and recovered for reuse. Transfer the lower organic phase to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene using a rotary evaporator. Purify the crude product by vacuum distillation to yield (Dichlorofluoromethyl)benzene.
Transition Metal Catalysis: The Cross-Coupling Strategy
Transition metal catalysis, particularly using palladium or copper, has revolutionized C-C bond formation. [2]In this context, a Negishi or Hiyama-type cross-coupling reaction can be envisioned between an aryl halide (e.g., bromobenzene) and an organometallic dichlorofluoromethyl reagent.
Causality and Mechanism: The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0)). This is followed by transmetalation, where the dichlorofluoromethyl group is transferred from an organometallic reagent (e.g., (Dichloromethyl)trimethylsilane or a dichlorofluoromethylzinc reagent) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond to yield (Dichlorofluoromethyl)benzene and regenerates the Pd(0) catalyst. [3] This method offers exceptional functional group tolerance and high selectivity. The primary challenges are the preparation and stability of the required organometallic -CCl₂F reagent and the potential for side reactions. The choice of ligand on the metal center is crucial for stabilizing the catalyst and facilitating the key steps of the cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Pd-Catalyzed Hiyama-Type Coupling
This proposed protocol utilizes a commercially available silane reagent. [4]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and sodium fluoride (NaF, 2.2 equivalents).
-
Reagents Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF). To this suspension, add bromobenzene (1.0 equivalent) followed by (Dichloromethyl)trimethylsilane (1.5 equivalents) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove palladium black and salts, washing the pad with additional ether. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (Dichlorofluoromethyl)benzene.
Phase-Transfer Catalysis (PTC): An Interfacial Approach
Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in two different immiscible phases (typically aqueous and organic). [5][6]For this synthesis, a PTC can transfer a base from an aqueous phase to an organic phase to deprotonate an organic reagent, generating a reactive anion.
Causality and Mechanism: In this system, a strong aqueous base (e.g., 50% NaOH) is used with an organic phase containing benzene and dichlorofluoromethane (HCCl₂F). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the hydroxide ion (OH⁻) and transports it into the organic phase. The hydroxide then deprotonates HCCl₂F to form the dichlorofluoromethyl anion (:CCl₂F⁻). This highly reactive anion can then either directly attack the benzene ring in a nucleophilic aromatic substitution-like manner (unlikely without activating groups) or, more plausibly, eliminate a chloride ion to form chlorofluorocarbene (:CClF). The carbene can then add to the benzene ring to form a bicyclic intermediate which subsequently rearranges to the final product. This mechanism is analogous to the well-established generation of dichlorocarbene from chloroform under PTC conditions. [7] The primary advantage of PTC is its operational simplicity, low cost, and avoidance of anhydrous solvents. [8]However, yields can be variable, and the reaction may require careful optimization of the catalyst, base concentration, and temperature.
Experimental Protocol: PTC-Mediated Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine benzene (excess), dichlorofluoromethane (HCCl₂F, 1.2 equivalents, condensed at low temperature), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5 mol%).
-
Base Addition: Cool the mixture in an ice bath and slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 equivalents) dropwise with vigorous stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 6-12 hours. The vigorous stirring is critical to maximize the interfacial area between the two phases. Monitor the reaction by GC-MS.
-
Work-up and Purification: After completion, cool the mixture to room temperature and dilute with water and diethyl ether. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by distillation. Purify the residue by vacuum distillation to isolate (Dichlorofluoromethyl)benzene.
Comparative Summary of Catalytic Systems
| Catalyst System | Lewis Acid (Friedel-Crafts) | Transition Metal (Cross-Coupling) | Phase-Transfer Catalysis (PTC) |
| Catalyst Type | AlCl₃, FeCl₃, Ionic Liquids [9] | Pd or Cu complexes with phosphine ligands [2] | Quaternary Ammonium/Phosphonium Salts [8] |
| Substrate | Benzene | Aryl Halide (e.g., Bromobenzene) | Benzene |
| Reagent | HCCl₂F, CCl₃F | (Me₃Si)CCl₂F, Zn(CCl₂F)₂ [4] | HCCl₂F + Strong Base |
| Key Advantages | Uses inexpensive starting materials; direct C-H functionalization. | High selectivity; excellent functional group tolerance; well-defined mechanism. | Operationally simple; low-cost reagents and catalyst; no need for anhydrous solvents. |
| Key Disadvantages | Catalyst is often moisture-sensitive and required in stoichiometric amounts; can generate significant waste. | Requires pre-functionalized substrate; expensive catalysts and ligands; potentially unstable organometallic reagents. | Can have lower yields; may require vigorous stirring and careful optimization; potential for side reactions (carbene chemistry). |
| Typical Conditions | Anhydrous, 0-60 °C | Anhydrous, inert atmosphere, 80-120 °C | Biphasic (aq./org.), vigorous stirring, 25-50 °C |
Conclusion and Future Outlook
The synthesis of (Dichlorofluoromethyl)benzene is achievable through several catalytic routes, each presenting a unique balance of efficiency, cost, and operational complexity.
-
Lewis Acid Catalysis , particularly with modern ionic liquid systems, offers a direct and powerful method for functionalizing benzene, leveraging low-cost feedstocks.
-
Transition Metal Cross-Coupling provides a highly versatile and selective route, ideal for substrates bearing other functional groups, provided a suitable organometallic dichlorofluoromethyl reagent is accessible.
-
Phase-Transfer Catalysis represents the most operationally simple and cost-effective method, making it attractive for large-scale synthesis, though it may require more extensive optimization.
Emerging technologies, such as photoredox catalysis , hold promise for future developments. These methods can generate dichlorofluoromethyl radicals under extremely mild, visible-light-driven conditions, potentially enabling direct C-H functionalization of benzene with unprecedented efficiency and selectivity. [10]As the demand for novel fluorinated molecules grows, the continued development and refinement of these catalytic systems will be paramount for advancing the fields of medicine, agriculture, and materials science.
References
-
Serizawa, H., Ishii, K., Aikawa, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3690-3693. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Controllable atom transfer enables photoredox-catalyzed defluorinative alkylation of trifluoromethyl alkenes with polychloroalkanes. [Link]
-
Majek, M., & Majer, J. (2014). Friedel–Crafts-type reactions in total synthesis. Beilstein Journal of Organic Chemistry, 10, 973-1010. [Link]
- Knauber, T., Chandrasekaran, R., & Glorius, F. (2015). Copper-catalyzed direct difluoromethylation of heteroaromatic compounds. Chemical Science, 6(3), 1679-1684.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Knauber, T., & Glorius, F. (2013). Copper-catalyzed intermolecular C-H/C-H coupling of electron-rich heteroarenes and terminal alkynes.
-
Mąkosza, M., & Sienkiewicz, K. (1990). Reactions of Some Nitrogen Heterocycles with Chlorodifluoromethane under Conditions of Phase-Transfer Catalysis. The Journal of Organic Chemistry, 55(16), 4979-4981. [Link]
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Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Chlorofluorocarbon. [Link]
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Indian Academy of Sciences. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Encyclopedia.com. (n.d.). Dichlorodifluoromethane. [Link]
-
Taylor & Francis Online. (n.d.). Dichlorofluoromethane – Knowledge and References. [Link]
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JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
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EBSCO Information Services. (n.d.). Chlorofluorocarbons (CFC). [Link]
-
American Chemical Society. (2017). Chlorofluorocarbons and Ozone Depletion. [Link]
-
ZM Silane Limited. (n.d.). Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]
-
PubMed. (n.d.). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. [Link]
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
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- 3. youtube.com [youtube.com]
- 4. (ジクロロメチル)トリメチルシラン 96% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Quantifying Impurities in (Dichlorofluoromethyl)benzene Samples for Pharmaceutical Applications
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (Dichlorofluoromethyl)benzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace-level impurities can have significant ramifications, potentially altering the toxicological profile of the final drug product or impeding the efficiency of downstream synthetic steps. This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of impurities in (Dichlorofluoromethyl)benzene, offering field-proven insights and experimental data to inform your analytical strategy.
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurity profile of (Dichlorofluoromethyl)benzene begins with an examination of its synthesis. While multiple synthetic routes exist, a common approach involves the halogenation of a suitable precursor. For instance, the synthesis of analogous compounds like 2,4-dichloro-1-(dichloromethyl)benzene is achieved through the chlorination of 2,4-dichlorotoluene.[1] This process can inherently lead to a range of impurities, including:
-
Unreacted Starting Materials: Residual precursors that were not fully consumed in the reaction.
-
Intermediates: Partially reacted compounds, such as mono-chlorinated species.
-
Over-reacted Byproducts: Molecules that have undergone excessive halogenation.
-
Isomers: Positional isomers of the desired product or its chlorinated variants.
-
Reagents and Solvents: Residual chemicals used in the synthesis and purification processes.
Furthermore, degradation of the final product under various stress conditions such as heat, light, humidity, and oxidation can introduce additional impurities.[2][3] A thorough understanding of these potential impurities is paramount for the development of a specific and sensitive analytical method.
Analytical Arsenal: A Head-to-Head Comparison of GC and HPLC
The two primary workhorses for the analysis of semi-volatile organic compounds like (Dichlorofluoromethyl)benzene are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques is not arbitrary and depends on the specific analytical challenge at hand.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[4] Its high resolving power and sensitivity make it a preferred method for separating and quantifying closely related impurities.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
Typical GC Method Parameters for (Dichlorofluoromethyl)benzene Impurity Analysis:
| Parameter | Typical Value | Rationale |
| Column | DB-624, Rtx-624, or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness) | These mid-polarity columns are well-suited for separating halogenated aromatic compounds.[5] |
| Injector | Split/Splitless, 250 °C | A split injection is often used to handle the high concentration of the main component, while a splitless injection can be employed for trace-level impurity analysis. |
| Carrier Gas | Helium or Hydrogen, constant flow | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times. |
| Oven Program | Initial 60 °C, ramp to 240 °C | A temperature gradient is crucial for separating compounds with a range of boiling points.[5] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers robust and linear response for hydrocarbons. MS provides definitive identification of impurities based on their mass spectra.[4][6] |
Experimental Workflow for GC-MS Impurity Profiling:
Caption: A typical workflow for the identification and quantification of impurities in (Dichlorofluoromethyl)benzene using GC-MS.
Performance Characteristics of GC Methods:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.2 - 1 ppm |
| Limit of Quantitation (LOQ) | 0.6 - 3 ppm |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These are typical values and can vary depending on the specific impurity and matrix.[7][8]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a powerful technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis.[]
Principle of Operation: In HPLC, a liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential interactions of the analytes with the stationary phase.
Typical HPLC Method Parameters for (Dichlorofluoromethyl)benzene Impurity Analysis:
| Parameter | Typical Value | Rationale |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase columns are commonly used for the separation of non-polar to moderately polar organic compounds.[3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to resolve impurities with varying polarities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Column Temperature | 25 - 40 °C | Temperature can be optimized to improve peak shape and resolution. |
| Detector | UV-Vis or Diode Array Detector (DAD) | UV detection is suitable for aromatic compounds. A DAD provides spectral information that can aid in peak identification and purity assessment.[3][10] |
Experimental Workflow for HPLC-UV Impurity Profiling:
Caption: A standard workflow for the analysis of impurities in (Dichlorofluoromethyl)benzene using HPLC with UV detection.
Performance Characteristics of HPLC Methods:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 2 - 10 ppm |
| Limit of Quantitation (LOQ) | 6 - 30 ppm |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These are typical values and can vary depending on the specific impurity and matrix.[10][11]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
The development of an analytical method is incomplete without rigorous validation to ensure it is fit for its intended purpose.[12][13][14] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is often demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradation products.[2][3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Analytical Strategy
The choice between GC and HPLC for quantifying impurities in (Dichlorofluoromethyl)benzene samples is dictated by the specific impurity profile and the required sensitivity.
-
Gas Chromatography , particularly when coupled with Mass Spectrometry (GC-MS), is the superior choice for identifying and quantifying volatile and semi-volatile impurities with high specificity and sensitivity. It is especially well-suited for resolving isomers and other closely related compounds.
-
High-Performance Liquid Chromatography offers greater versatility for a broader range of impurities, including those that are less volatile or thermally sensitive. Its simplicity of sample preparation and robustness make it a valuable tool for routine quality control.
Ultimately, a comprehensive impurity profiling strategy may involve the use of both techniques to gain a complete picture of the sample's purity. The methods outlined in this guide, when properly validated, will provide the reliable and accurate data necessary to ensure the quality and safety of (Dichlorofluoromethyl)benzene for its intended pharmaceutical applications.
References
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008.
- Bhattacharya, S., Oliver, E., Puranam, D. H., & Roemer, S. C. Impurity Profiling of Methylene Chloride by GCMS. Thermo Fisher Scientific.
- Emery Pharma. Benzene Impurity Analysis.
- International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). 2021.
- Alsante, K. M., et al. "Forced degradation: what, why, and how." Pharmaceutical Technology 34.2 (2010): 54-65.
- Singh, S., et al. "Forced degradation studies for drug substances and drug products-scientific and regulatory considerations." Journal of pharmaceutical and biomedical analysis 86 (2013): 1-12.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
- Agilent Technologies. Analysis of impurities in benzene.
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- U.S. Environmental Protection Agency. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). 2018.
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A Comparative Guide to (Dichlorofluoromethyl)benzene and its Alternatives in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry. The dichlorofluoromethyl group (-CF2Cl), in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational effects that can significantly enhance the pharmacological properties of a molecule. (Dichlorofluoromethyl)benzene (PhCF2Cl) has emerged as a key reagent for introducing this valuable moiety. This guide provides a comprehensive comparison of the performance of (Dichlorofluoromethyl)benzene with alternative reagents, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
Introduction to (Dichlorofluoromethyl)benzene: Properties and Reactivity
(Dichlorofluoromethyl)benzene is a colorless liquid with a boiling point of approximately 179°C. Its chemical structure, featuring a benzene ring attached to a dichlorofluoromethyl group, imparts a unique reactivity profile. The presence of two chlorine atoms and a fluorine atom on the same carbon significantly influences its chemical behavior, making it a versatile building block in organic synthesis. It serves as an important intermediate in the production of various pharmaceuticals and agrochemicals.[1]
Performance Comparison of Dichlorofluoromethylating Agents
The selection of a dichlorofluoromethylating agent is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and overall efficiency. This section provides a comparative analysis of (Dichlorofluoromethyl)benzene and its primary alternatives.
Table 1: Comparative Performance of Dichlorofluoromethylating Agents
| Reagent/Method | Reagent Type | Typical Reaction Conditions | Substrate Scope | Advantages | Limitations |
| (Dichlorofluoromethyl)benzene | Precursor | Transition metal catalysis (e.g., Ni), reductive conditions. | Aryl and heteroaryl compounds. | Commercially available, potential for diverse transformations. | Requires activation, limited direct comparative data available. |
| Baran's Reagent (DFMS: Zn(SO2CF2H)2) | Radical | Radical initiator (e.g., tBuOOH), mild conditions (often room temperature), tolerant of air and water.[2][3] | Electron-deficient heterocycles, arenes. | Operationally simple, broad functional group tolerance, scalable.[2][3][4] | Primarily for difluoromethylation (-CF2H), not dichlorofluoromethylation (-CF2Cl). |
| Electrophilic Sulfonium Salts | Electrophilic | Base-mediated, mild conditions. | Nucleophiles (e.g., thiols, amines, β-ketoesters).[5] | Direct introduction of the difluoromethyl group. | Limited to nucleophilic substrates, may not be suitable for complex scaffolds. |
| Defluorinative Cross-Coupling | Precursor | Flow chemistry, strong reducing agent (e.g., KNp).[1] | Trifluoromethylarenes. | Enables functionalization of readily available trifluoromethyl groups. | Requires specialized flow chemistry setup, uses highly reactive reagents. |
Mechanistic Considerations and Experimental Workflows
A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
(Dichlorofluoromethyl)benzene in Nickel-Catalyzed Cross-Coupling
While specific protocols for direct dichlorofluoromethylation using PhCF2Cl in cross-coupling are not abundantly documented in publicly accessible literature, the reactivity of similar aryl fluorides suggests a plausible catalytic cycle. Nickel-catalyzed cross-electrophile coupling reactions often proceed through a Ni(0)/Ni(II) cycle. The reaction of ortho-fluoro-aromatic amides with aryl chlorides, for instance, showcases the feasibility of C-F bond activation by nickel.[3] A proposed workflow for a hypothetical cross-coupling reaction is presented below.
Caption: Generalized workflow for a nickel-catalyzed cross-coupling reaction.
Radical Difluoromethylation with Baran's Reagent (DFMS)
The Baran difluoromethylation reagent, zinc difluoromethanesulfinate (DFMS), is a source of difluoromethyl radicals.[2] This method is prized for its operational simplicity and broad substrate compatibility.[4]
Caption: Experimental workflow for radical difluoromethylation using DFMS.
Detailed Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the dichlorofluoromethylation and difluoromethylation of aromatic compounds.
Protocol: Nickel-Catalyzed Reductive Cross-Coupling of a Difluoromethylated Alkyl Bromide with an Aryl Halide
This protocol, adapted from a known nickel-catalyzed reductive cross-coupling method, illustrates a plausible approach for utilizing a CF2H-substituted electrophile.[6]
Materials:
-
Difluoromethylated secondary alkyl bromide (1.0 equiv)
-
Aryl or alkenyl halide (1.2 equiv)
-
Nickel catalyst (e.g., NiCl2·dme, 5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10 mol%)
-
Reducing agent (e.g., Mn powder, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a glovebox, to an oven-dried vial, add the nickel catalyst, ligand, and manganese powder.
-
Add the anhydrous solvent, followed by the aryl or alkenyl halide and the difluoromethylated secondary alkyl bromide.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.
Protocol: Radical Difluoromethylation of a Heterocycle using Baran's Reagent (DFMS)
This protocol is based on the direct C-H difluoromethylation method developed by Baran and coworkers.[4][7]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, 2.0-3.0 equiv)[2]
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0-5.0 equiv)
-
Solvent (e.g., DMSO or a biphasic mixture of CHCl3/water)
Procedure:
-
To a vial, add the heterocyclic substrate and DFMS.
-
Add the solvent and stir the mixture.
-
Add TBHP dropwise to the reaction mixture at room temperature. The reaction is often exothermic.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50 °C) for the required time (typically 1-24 hours), monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the difluoromethylated product.
Conclusion and Future Outlook
(Dichlorofluoromethyl)benzene remains a valuable and readily available precursor for the introduction of the dichlorofluoromethyl group. While direct, well-documented protocols for its use in modern cross-coupling reactions are still emerging in the public domain, its potential for defluorinative functionalization and other transformations makes it a reagent of continued interest.
For direct C-H difluoromethylation, particularly of heterocycles, Baran's reagent (DFMS) offers a highly efficient, user-friendly, and scalable alternative. Its mild reaction conditions and broad functional group tolerance are significant advantages in complex molecule synthesis. Electrophilic difluoromethylating agents provide a complementary approach for the functionalization of a range of nucleophiles.
The field of fluorination is rapidly evolving, with ongoing research focused on developing more efficient and selective methods. The development of novel catalytic systems that can effectively activate the C-F bonds of reagents like (Dichlorofluoromethyl)benzene in a predictable and high-yielding manner will undoubtedly expand its utility and provide chemists with an even broader toolkit for the synthesis of novel fluorinated compounds.
References
- Ishikawa, T., et al. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry.
- Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497.
- Wang, X., et al. (2014). S‐((Phenylsulfonyl)difluoromethyl)thiophenium Salts: Carbon‐Selective Electrophilic Difluoromethylation of β‐Ketoesters, β‐Diketones, and Dicyanoalkylidenes. Angewandte Chemie, 126(7), 1858–1862.
- Hu, J., et al. (2010). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 12(21), 4908-4911.
- Shen, Q., et al. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide.
- Li, G., et al. (2021). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides.
- Hu, J., et al. (2008). Electrophilic (phenylsulfonyl)difluoromethylation of thiols with a hypervalent iodine(III)–CF2SO2Ph reagent. Tetrahedron Letters, 49(48), 6835-6838.
- Baran, P. S., et al. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Dichlorofluoromethyl)benzene
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe disposal. (Dichlorofluoromethyl)benzene, also known by synonyms such as α,α-Dichlorotoluene and Benzal Chloride[1][2], is a versatile reagent in organic synthesis. However, its hazardous properties necessitate a rigorous and well-documented disposal protocol to ensure the safety of laboratory personnel and environmental integrity. This guide provides a detailed, step-by-step procedure for the proper disposal of (Dichlorofluoromethyl)benzene, grounded in established safety standards and regulatory compliance.
Chemical Profile and Hazard Identification
Understanding the inherent risks of a chemical is the foundation of its safe management. (Dichlorofluoromethyl)benzene is a combustible liquid that is toxic and corrosive.[1][3][4] It is also suspected of being a carcinogen.[3] The primary hazards are associated with inhalation, skin/eye contact, and ingestion.[1][3] Furthermore, it is a halogenated organic compound, which places it in a specific category for hazardous waste disposal.[5][6][7]
| Property | Information | Source(s) |
| Synonyms | α,α-Dichlorotoluene, Benzal Chloride, Benzyl Dichloride | [1][2] |
| CAS Number | 98-87-3 | [1][3] |
| Physical State | Colorless liquid | [1] |
| Primary Hazards | Toxic if inhaled, harmful if swallowed, causes severe skin and eye damage, suspected carcinogen, combustible liquid, respiratory irritant. | [3] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | |
| Reactivity | Moisture sensitive; reacts with water/moist air to produce toxic fumes. Incompatible with strong oxidizing agents and strong bases. | [1][4][8] |
Immediate Safety Protocols (Pre-Disposal)
Before initiating any disposal-related activities, the following safety measures are mandatory. The causality behind these measures is to create a controlled environment that minimizes exposure risk to this hazardous substance.
2.1. Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent contact through all potential routes of exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[8][9]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, Barrier®). Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact with the contaminated outer surface.
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a potential splash, a full chemical-resistant suit is recommended.[9]
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood.[1][9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
2.2. Engineering Controls
The laboratory environment must be engineered to contain and minimize airborne contaminants.
-
Chemical Fume Hood: All transfers and preparations for disposal must occur within a properly functioning chemical fume hood to capture vapors at the source.[1][8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[8][10]
Step-by-Step Waste Collection and Storage Protocol
Systematic collection and storage are critical to prevent accidental mixing of incompatible waste streams and to ensure regulatory compliance.
Step 1: Container Selection Select a container that is compatible with halogenated organic waste. The original product container is often a suitable choice. If unavailable, use a clean, dry, leak-proof glass or polyethylene container with a secure screw cap. The container must be able to be properly closed.[11]
Step 2: Waste Segregation (Dichlorofluoromethyl)benzene waste must be collected as halogenated organic waste .[6][7]
-
DO NOT mix with non-halogenated solvents. This is a critical step for both safety and cost-effectiveness. Mixing these waste streams classifies the entire volume as the more hazardous (and more expensive to dispose of) halogenated waste.[7]
-
DO NOT mix with other waste streams like aqueous waste, strong acids, or bases.
Step 3: Labeling Properly label the waste container immediately upon adding the first quantity of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(Dichlorofluoromethyl)benzene" or "alpha,alpha-Dichlorotoluene"
-
The specific hazards (e.g., "Toxic," "Corrosive," "Combustible")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
Step 4: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
In a secondary containment bin to catch any potential leaks.
-
Away from heat, sparks, and open flames.[12]
-
Segregated from incompatible materials.[8]
Spill & Emergency Procedures
In the event of a spill, a swift and organized response is crucial to mitigate the hazard.
4.1. Minor Spill (within a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent to dike and absorb the spill.[13][14] Do not use combustible materials like paper towels.
-
Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[1][13]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate before resuming work.
4.2. Major Spill (outside a chemical fume hood)
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the area and prevent re-entry.
-
Alert: Activate the fire alarm if the spill is large or poses a fire hazard. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Ventilate: If it is safe to do so without entering the spill area, ensure the laboratory's exhaust ventilation is running.
Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of (Dichlorofluoromethyl)benzene waste.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling (Dichlorofluoromethyl)benzene
For the diligent researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental outcomes to the very environment in which you operate. Handling reactive and potentially hazardous chemical intermediates like (Dichlorofluoromethyl)benzene, CAS No. 498-67-9, demands a rigorous, science-driven approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural understanding of the personal protective equipment (PPE) required to ensure your well-being and the validity of your research.
The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards a substance presents. (Dichlorofluoromethyl)benzene, based on authoritative assessments and data from structurally similar compounds, presents a clear hazard profile that dictates our safety protocols.[1]
Hazard Profile: The 'Why' Behind the Protection
Understanding the risks is the first step in mitigating them. The primary hazards associated with (Dichlorofluoromethyl)benzene and its close analogs necessitate robust protective measures:
-
Severe Eye Irritation/Damage: The chemical is classified with a "Risk of serious damage to eyes."[1] Vapors and splashes can cause significant injury.
-
Skin Irritation: Direct contact can lead to skin irritation, characterized by redness and swelling.[1][2]
-
Inhalation Toxicity: The substance is considered "Toxic if inhaled."[1][2] Vapors can cause respiratory tract irritation.[1][3][4]
-
Ingestion Hazard: Like many related compounds, it is considered harmful if swallowed.[2]
-
Combustibility: While not highly flammable, related compounds are combustible liquids, meaning they can ignite when heated.[3]
These hazards form a self-validating system for our PPE choices. Each piece of equipment is selected to counter a specific threat posed by the chemical's properties.
Core PPE Directive: Your Non-Negotiable Laboratory Armor
When handling (Dichlorofluoromethyl)benzene in any capacity, the following PPE constitutes the mandatory minimum. This baseline protocol is designed to protect against unforeseen splashes, spills, and vapor exposure during routine laboratory operations.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EU Standard EN166 standards. A face shield should be worn over goggles for high-splash risk tasks. | Protects against splashes and irritating vapors, addressing the risk of serious eye damage.[1][2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Viton™, or heavy-duty nitrile). Double-gloving is recommended. | Prevents direct skin contact, mitigating the risk of skin irritation.[1] Standard thin nitrile gloves offer minimal splash protection and should be changed immediately upon contact. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. A chemical-resistant apron is required for larger volume transfers. | Protects skin on the arms and body from incidental contact and minor splashes. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from spills. |
Operational Protocols: Task-Specific PPE Selection
Different laboratory tasks carry varying levels of risk. The following step-by-step guidance outlines the necessary PPE for common scenarios. The causality is clear: as the risk of exposure increases, so does the level of protection.
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don Core PPE: Put on your lab coat, chemical splash goggles, and double-layered chemical-resistant gloves.
-
Execution: Perform all manipulations deep within the fume hood to contain vapors.
-
Post-Handling: After use, securely cap the container. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly.
This workflow applies to tasks such as large-scale reactions, transfers between large containers, or responding to a spill. The increased quantity elevates the risk of significant splashes and higher vapor concentrations.
-
Preparation: Secure the area and ensure adequate ventilation. For spills, use a chemical spill kit with an appropriate absorbent.
-
Don Enhanced PPE: In addition to the core PPE (lab coat, goggles, double gloves), add the following:
-
Face Shield: Wear over safety goggles for full-face protection.
-
Chemical-Resistant Apron or Coveralls: To protect the torso and legs from significant splashes.
-
Respiratory Protection: If there is any risk of vapor concentrations exceeding exposure limits or if ventilation is insufficient (e.g., a spill outside a fume hood), a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[3]
-
-
Execution: Conduct the transfer or cleanup slowly and deliberately to minimize aerosol generation.
-
Decontamination & Doffing: Follow the systematic doffing procedure outlined in the next section to avoid cross-contamination.
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (Dichlorofluoromethyl)benzene.
Caption: Decision workflow for PPE selection based on task risk.
Donning, Doffing, and Disposal: A Self-Validating Protocol
The order of donning and doffing PPE is critical to prevent contaminating yourself and your workspace.
Donning (Putting On) Sequence:
-
Lab Coat or Coveralls
-
Inner Gloves
-
Safety Goggles
-
Face Shield (if required)
-
Outer Gloves (cuffs pulled over the sleeves of the lab coat)
Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves: Peel off the first glove, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.
-
Face Shield/Apron: Remove from the back.
-
Goggles: Remove without touching the front.
-
Lab Coat: Remove by rolling it down the arms and folding it inward.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: All single-use PPE contaminated with (Dichlorofluoromethyl)benzene, including gloves, disposable aprons, and absorbent pads from spill cleanups, must be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists the chemical constituents.
-
Disposal: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not mix with regular trash.[7]
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your scientific pursuits. This protocol is not just a set of rules but a reflection of a core scientific principle: understanding a system's properties allows for its effective and safe control.
References
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(Dichlorofluoromethyl)benzene | 498-67-9. BuyersGuideChem. Accessed January 16, 2026. [Link]
-
Personal Protective Equipment (PPE). CHEMM. Accessed January 16, 2026. [Link]
-
Benzene, (dichlorofluoromethyl)-: Human health tier II assessment. Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). July 1, 2016. [Link]
-
Safety Data Sheet for alpha,alpha-dichlorotoluene. Carl Roth. February 1, 2024. [Link]
-
Material Safety Data Sheet for Alpha, Alpha-Dichlorotoluene. Cole-Parmer. Accessed January 16, 2026. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Accessed January 16, 2026. [Link]
-
(Dichloromethyl)benzene. PubChem, National Institutes of Health. Accessed January 16, 2026. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
